Technical Documentation Center

Carbinoxamine N-Oxide-d6 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Carbinoxamine N-Oxide-d6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Carbinoxamine N-Oxide-d6: A Technical Whitepaper

Executive Summary In the rigorous landscape of pharmacokinetic (PK) profiling and forensic toxicology, the precise quantification of drug metabolites is non-negotiable. Carbinoxamine, a potent first-generation ethanolami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and forensic toxicology, the precise quantification of drug metabolites is non-negotiable. Carbinoxamine, a potent first-generation ethanolamine-type H1-antihistamine, undergoes extensive hepatic metabolism, primarily yielding N-demethylated and N-oxidized products. To accurately quantify Carbinoxamine N-Oxide in complex biological matrices via LC-MS/MS, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required to mitigate ion suppression and matrix effects.

This whitepaper details the robust, chemoselective synthesis and rigorous analytical characterization of Carbinoxamine N-Oxide-d6 (2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine oxide). By exploring the mechanistic causality behind reagent selection and purification strategies, this guide provides a self-validating framework for drug development professionals and synthetic chemists.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of deuterated N-oxides presents two primary challenges: chemoselectivity and isotopic fidelity . The starting material, Carbinoxamine-d6 maleate, features two distinct nitrogen centers susceptible to oxidation: the aliphatic N,N -bis(trideuteriomethyl)amine and the aromatic pyridine ring.

The Causality of Chemoselectivity

The success of this synthesis relies entirely on the differential nucleophilicity of the two nitrogen atoms. The aliphatic tertiary amine possesses a pKa of approximately 8.1–8.8, rendering it highly electron-rich and nucleophilic [2]. Conversely, the pyridine nitrogen is significantly less basic (pKa ~5.2) due to the sp2 hybridization of its lone pair [1].

When treated with a stoichiometric amount of an electrophilic oxidant like meta-chloroperoxybenzoic acid (m-CPBA), the peroxy oxygen is transferred preferentially to the aliphatic amine. By strictly controlling the temperature (0°C), the activation energy required to oxidize the less nucleophilic pyridine ring is not reached, ensuring absolute chemoselectivity.

Preserving Isotopic Fidelity

Hydrogen-Deuterium (H/D) exchange is a critical failure point in SIL synthesis [3]. To prevent the loss of deuterium from the -CD3 groups, the reaction must be conducted in an aprotic solvent system (e.g., anhydrous dichloromethane, DCM). The avoidance of strong aqueous bases and high temperatures during the oxidation step ensures that the isotopic purity remains ≥98%.

Chemoselectivity Substrate Carbinoxamine-d6 Free Base Aliphatic Aliphatic Amine N(CD3)2 pKa ~8.8 Substrate->Aliphatic Highly Nucleophilic Pyridine Pyridine Ring pKa ~5.2 Substrate->Pyridine Weakly Nucleophilic mCPBA m-CPBA (Electrophilic [O]) Aliphatic->mCPBA Fast Reaction Pyridine->mCPBA Slow / No Reaction Product Aliphatic N-Oxide (Target) mCPBA->Product 0°C, 1.05 eq SideProduct Pyridine N-Oxide (Avoided) mCPBA->SideProduct Requires excess/heat

Figure 1: Mechanistic rationale for the chemoselective N-oxidation of the aliphatic amine.

Experimental Methodology: A Self-Validating Protocol

The following protocol is engineered to be self-validating; each step includes a chemical rationale to ensure the operator understands why a specific action is taken, thereby reducing procedural errors [3].

Phase 1: Free-Base Generation

Rationale: Carbinoxamine-d6 is typically sourced as a maleate salt [5]. Oxidation requires the amine lone pair to be unprotonated and freely available for nucleophilic attack.

  • Suspend 1.0 g of Carbinoxamine-d6 maleate in 20 mL of anhydrous dichloromethane (DCM).

  • Add 15 mL of 1M aqueous NaOH and stir vigorously for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the Carbinoxamine-d6 free base as a viscous oil.

Phase 2: Chemoselective N-Oxidation

Rationale: m-CPBA is used over H2​O2​ because it operates efficiently in aprotic organic solvents at low temperatures, preventing H/D exchange and pyridine oxidation.

  • Dissolve the free base in 15 mL of anhydrous DCM and cool the flask to 0°C using an ice-water bath.

  • Dissolve 1.05 equivalents of purified m-CPBA (assuming 77% active oxidant) in 10 mL of DCM.

  • Add the m-CPBA solution dropwise to the reaction flask over 15 minutes to prevent localized heating.

  • Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature for an additional 1 hour. Monitor via TLC (DCM:MeOH 90:10).

Phase 3: Quenching and Purification

Rationale: Unreacted m-CPBA must be neutralized to prevent over-oxidation during solvent evaporation. Furthermore, the highly polar N-oxide will streak and degrade on acidic silica gel; therefore, basic alumina is utilized as the stationary phase [3].

  • Quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Stir for 10 minutes.

  • Add 15 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to convert the byproduct m-chlorobenzoic acid into its water-soluble sodium salt.

  • Extract the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purify the crude residue via column chromatography using Basic Alumina (Activity Grade I), eluting with a gradient of DCM to DCM:MeOH (95:5).

  • Lyophilize the pure fractions to obtain Carbinoxamine N-Oxide-d6 as a hygroscopic white solid.

SynthesisWorkflow SM Carbinoxamine-d6 Maleate FB Free Base Generation SM->FB NaOH / DCM OX Selective N-Oxidation FB->OX m-CPBA, 0°C QU Quench & Extract OX->QU Na2S2O3 / NaHCO3 PU Alumina Purification QU->PU Remove m-CBA PR Carbinoxamine N-Oxide-d6 PU->PR >98% Purity

Figure 2: Step-by-step synthetic workflow for Carbinoxamine N-Oxide-d6 highlighting chemoselective oxidation.

Characterization & Quantitative Data

Rigorous analytical characterization is required to validate the structural identity and isotopic purity of the synthesized standard [4]. The absence of the N(CH3​)2​ proton signal in the 1H -NMR spectrum is the definitive marker of successful deuteration.

Table 1: Analytical Specifications and Rationale
ParameterSpecification / Expected ResultAnalytical Rationale
Molecular Formula C16​H13​D6​ClN2​O2​ Confirms deuteration on the N,N -dimethyl group.
Molecular Weight 312.82 g/mol +6 Da mass shift compared to unlabeled N-oxide (306.79 g/mol ).
LC-MS/MS (ESI+) [M+H]+ at m/z 313.2Confirms intact deuterated molecular ion [4].
Isotopic Purity > 98% ( D6​ incorporation)Ensures no MS cross-talk with the unlabeled analyte (m/z 307) channel.
1 H-NMR ( CDCl3​ , 400 MHz) Absence of 6H singlet at ~2.3 ppmValidates complete deuteration of the N-methyl groups; confirms no H/D back-exchange.
13 C-NMR ( CDCl3​ , 100 MHz) Septet at ~58 ppm (C-D coupling)Confirms the presence of −CD3​ groups adjacent to the N-oxide center.
Chromatographic Purity > 99% (by HPLC-UV at 220 nm)Verifies the complete removal of m-chlorobenzoic acid and unreacted free base.

Conclusion

The synthesis of Carbinoxamine N-Oxide-d6 demands a deep understanding of physical organic principles to navigate the pitfalls of over-oxidation and isotopic degradation. By leveraging the pKa differential between the aliphatic and aromatic nitrogens, and utilizing basic alumina for purification, laboratories can reliably produce high-fidelity SIL-IS materials. These standards form the backbone of trustworthy LC-MS/MS bioanalytical assays, ensuring that toxicological and pharmacokinetic data remain uncompromised by matrix-induced ion suppression.

References

  • Foodb. "Showing Compound Satiomem (FDB005796) - Carbinoxamine Properties and pKa." FooDB Database. Available at:[Link]

  • LookChem. "Cas 486-16-8, Carbinoxamine Chemical Properties." LookChem Database. Available at:[Link]

  • PubChem. "Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630." National Institutes of Health. Available at:[Link]

  • Axios Research. "Carbinoxamine-d6 Maleate Reference Standard." Axios Research Catalog. Available at: [Link]

Exploratory

Chemical and Physical Profiling of Carbinoxamine N-Oxide-d6: A Technical Guide for Bioanalytical Workflows

Executive Summary Carbinoxamine is a potent, first-generation ethanolamine-type H1-receptor antagonist widely utilized for the symptomatic treatment of allergic rhinitis and urticaria[1]. During hepatic metabolism and fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbinoxamine is a potent, first-generation ethanolamine-type H1-receptor antagonist widely utilized for the symptomatic treatment of allergic rhinitis and urticaria[1]. During hepatic metabolism and formulation storage, carbinoxamine undergoes oxidative degradation, yielding Carbinoxamine N-Oxide as a primary metabolite and related impurity[2]. To accurately quantify this metabolite in complex biological matrices, researchers rely on stable isotope-labeled (SIL) internal standards. Carbinoxamine N-Oxide-d6 serves as the definitive internal standard for these assays, providing exact isotopic tracking to correct for matrix effects, ionization suppression, and extraction losses[3]. This whitepaper details the physicochemical properties, handling protocols, and self-validating analytical workflows for Carbinoxamine N-Oxide-d6.

Molecular Architecture & Physicochemical Profiling

Carbinoxamine N-Oxide-d6 is synthesized by substituting six hydrogen atoms with deuterium on the N,N-dimethyl moiety of the molecule[4]. This +6 Da mass shift is critical; it ensures that the isotopic envelope of the internal standard does not overlap with the natural M+2 or M+3 isotopic contributions of the unlabeled analyte, thereby guaranteeing high analytical specificity in mass spectrometry.

Table 1: Key Chemical and Physical Properties of Carbinoxamine N-Oxide-d6

PropertyValueCausality / Significance
IUPAC Name 2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine oxideDefines the exact positional deuteration[4].
Molecular Formula C16H13D6ClN2O2Incorporates 6 deuterium atoms for SIL tracking[3].
Molecular Weight 312.82 g/mol +6 Da shift from unlabeled N-oxide (306.79 g/mol )[4],[3].
Exact Mass 312.1511660 DaUsed for high-resolution MS (HRMS) calibration[4].
XLogP3 2.3Indicates moderate lipophilicity, guiding reverse-phase LC retention[4].
Topological Polar Surface Area 40.2 ŲPredicts membrane permeability and interaction with polar stationary phases[4].
Solubility Soluble in Methanol, Acetonitrile, WaterDictates the choice of extraction solvents and mobile phases[5].

Mechanistic Role in Pharmacokinetic (PK) Workflows

In bioanalytical chemistry, trustworthiness is established through self-validating systems. When quantifying Carbinoxamine N-Oxide in human plasma or urine, the extraction recovery and electrospray ionization (ESI) efficiency can fluctuate drastically from sample to sample.

By spiking Carbinoxamine N-Oxide-d6 into the raw sample at the very beginning of the protocol, every subsequent step is internally calibrated. Because the d6-variant shares identical physicochemical properties (co-eluting chromatographically and extracting with the same efficiency) but differs solely in mass, the ratio of the unlabeled analyte's peak area to the d6-standard's peak area remains constant regardless of absolute losses. This causality is the foundation of modern LC-MS/MS validation.

Metabolic_Pathway CBX Carbinoxamine (Parent Drug) CYP Hepatic CYP450 (Oxidative Metabolism) CBX->CYP In vivo clearance CNO Carbinoxamine N-Oxide (Metabolite / Impurity) CYP->CNO N-Oxidation CNOD6 Carbinoxamine N-Oxide-d6 (SIL Internal Standard) CNO->CNOD6 Synthetic Deuteration (For LC-MS/MS)

Diagram 1: Metabolic N-oxidation of carbinoxamine and derivation of its deuterated IS.

Experimental Protocol: Self-Validating LC-MS/MS Quantification

The following methodology outlines a robust, step-by-step workflow for the quantification of Carbinoxamine N-Oxide using its d6 internal standard. Every step is designed with a specific mechanistic purpose to ensure data integrity.

Step 1: Matrix Aliquoting and IS Spiking

  • Action: Transfer 100 µL of plasma into a well plate. Spike with 10 µL of a 50 ng/mL Carbinoxamine N-Oxide-d6 working solution.

  • Causality: Early introduction of the SIL standard ensures that any volumetric errors, protein-binding discrepancies, or degradation during sample prep affect both the analyte and the IS equally, preserving the exact quantification ratio.

Step 2: Protein Precipitation (PPT)

  • Action: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Vortex for 2 minutes.

  • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to denature and precipitate. This releases any protein-bound carbinoxamine metabolites into the solvent[5]. The acidic environment ensures the amine groups remain protonated, enhancing solubility in the organic phase.

Step 3: Centrifugation and Supernatant Transfer

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Causality: High-speed centrifugation pellets the denatured proteins. Removing the supernatant prevents column fouling and pressure spikes during UHPLC injection.

Step 4: UHPLC Separation

  • Action: Inject 5 µL onto a C18 reverse-phase column. Run a gradient mobile phase of Water/Acetonitrile (both with 0.1% Formic Acid).

  • Causality: Chromatographic separation is strictly required to resolve the N-oxide from the parent carbinoxamine. If not separated, the N-oxide can undergo in-source fragmentation inside the mass spectrometer, reverting to the parent mass and artificially inflating the carbinoxamine signal. The XLogP3 of 2.3 ensures adequate retention on a C18 column[4].

Step 5: ESI+ MS/MS Detection (MRM Mode)

  • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the unlabeled N-oxide and the d6-IS.

  • Causality: The mass spectrometer filters for the parent ion, fragments it using collision-induced dissociation (CID), and measures a specific product ion. The +6 Da mass difference isolates the IS signal entirely from the endogenous metabolite.

LCMS_Workflow S1 1. Matrix Aliquot + Spiked IS (d6) S2 2. Protein Precipitation (MeCN/MeOH) S1->S2 S3 3. Centrifugation & Extraction S2->S3 S4 4. UHPLC Separation (C18, Gradient) S3->S4 S5 5. MS/MS Detection (ESI+, MRM) S4->S5

Diagram 2: Self-validating LC-MS/MS bioanalytical workflow utilizing Carbinoxamine N-Oxide-d6.

Stability, Handling, and Degradation Kinetics

As an N-oxide, this compound is an oxidized derivative of the tertiary amine found in carbinoxamine[2].

  • Chemical Stability: It is generally stable under recommended storage conditions, but must be protected from extreme heat, direct sunlight, and strong oxidizing agents[5].

  • Storage: For long-term integrity, the neat powder should be stored at -20°C. Working solutions in methanol or acetonitrile should be kept at 4°C and monitored for degradation[5].

  • Safety: The compound is intended for laboratory R&D use only. It may cause skin and serious eye irritation; therefore, handling requires standard PPE, including chemical-resistant gloves and safety goggles, within a well-ventilated environment[5].

Sources

Foundational

Discovery and Identification of Carbinoxamine Metabolites In Vivo: A Comprehensive Technical Guide

Executive Summary Carbinoxamine (2-[(4-chlorophenyl)-2-pyridinyl-methoxy]-N,N-dimethylethanamine) is a potent, first-generation ethanolamine-derivative antihistamine widely utilized for its H1-receptor antagonist propert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbinoxamine (2-[(4-chlorophenyl)-2-pyridinyl-methoxy]-N,N-dimethylethanamine) is a potent, first-generation ethanolamine-derivative antihistamine widely utilized for its H1-receptor antagonist properties. Despite its long-standing clinical use, the precise elucidation of its in vivo metabolic fate remains a critical focus for pharmacokinetic (PK) profiling, particularly concerning drug-drug interactions, enantioselective clearance, and toxicity assessments.

This technical guide provides an authoritative framework for the discovery, extraction, and analytical identification of carbinoxamine metabolites in vivo. By synthesizing mechanistic metabolic pathways with advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, this whitepaper equips drug development professionals with self-validating protocols to ensure scientific integrity in bioanalytical workflows.

Mechanistic Overview of Carbinoxamine Metabolism

The in vivo biotransformation of carbinoxamine is predominantly hepatic, driven by a combination of Phase I oxidation and Phase II conjugation pathways. Understanding the causality behind these pathways is essential for designing effective extraction and detection methodologies.

Phase I: Oxidative N-Demethylation

Carbinoxamine possesses a tertiary amine group that is highly susceptible to oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes. The sequential removal of methyl groups yields two primary Phase I metabolites[1]:

  • Nor-carbinoxamine (N-desmethylcarbinoxamine): Formed via the first N-demethylation step.

  • Bis-nor-carbinoxamine (N,N-didesmethylcarbinoxamine): Formed via subsequent N-demethylation of nor-carbinoxamine.

Phase II: Glucuronidation

Both the parent drug and its N-desmethylated metabolites undergo extensive Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid, forming highly polar, water-soluble conjugates (e.g., carbinoxamine β-D-glucuronide) that are readily excreted in urine[1].

Expert Insight: The presence of these conjugates dictates the experimental choice of sample preparation. Direct solvent extraction of urine or plasma will only recover the nonconjugated (free) fraction. To accurately quantify total metabolic clearance, an enzymatic hydrolysis step using β-glucuronidase is a mandatory prerequisite[1].

MetabolicPathway CA Carbinoxamine (Parent Drug) NorCA Nor-carbinoxamine (N-desmethyl) CA->NorCA CYP450 (N-demethylation) CAGluc Carbinoxamine Glucuronide CA->CAGluc UGTs (Glucuronidation) BisNorCA Bis-nor-carbinoxamine (N,N-didesmethyl) NorCA->BisNorCA CYP450 (N-demethylation) NorCAGluc Nor-carbinoxamine Glucuronide NorCA->NorCAGluc UGTs BisNorCAGluc Bis-nor-carbinoxamine Glucuronide BisNorCA->BisNorCAGluc UGTs

In vivo metabolic pathway of Carbinoxamine showing Phase I and Phase II biotransformations.

Analytical Strategy & Data Presentation

The identification of these metabolites requires high-sensitivity techniques. While Gas Chromatography-Mass Spectrometry (GC-MS) has been historically used following derivatization with MSTFA/TMSCl[1], modern bioanalysis relies on LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode utilizing Electrospray Ionization (ESI)[2].

Quantitative Metabolite Profiling

Table 1: Identified In Vivo Metabolites of Carbinoxamine

Metabolite Modification Phase Excretion Form Detection Method
Carbinoxamine None (Parent) N/A Free & Conjugated LC-MS/MS / GC-MS
Nor-carbinoxamine Loss of -CH3 Phase I Free & Conjugated LC-MS/MS / GC-MS
Bis-nor-carbinoxamine Loss of 2x -CH3 Phase I Free & Conjugated LC-MS/MS / GC-MS

| Carbinoxamine Glucuronide | + Glucuronic Acid | Phase II | Conjugated | LC-MS/MS |

Table 2: Optimized LC-MS/MS MRM Parameters (ESI Positive Mode) [2]

Analyte Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Dwell Time (ms)
Carbinoxamine 291.2 167.1 200

| Internal Standard (Pargeverine) | 338.1 | 167.0 | 200 |

(Note: Q1/Q3 transitions for nor- and bis-nor-carbinoxamine shift by -14 Da and -28 Da respectively from the parent mass, requiring specific tuning during method development).

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for metabolite extraction and quantification.

Protocol 1: Biological Sample Preparation (Plasma/Urine)

Rationale: Protein precipitation (PPT) is utilized for its simplicity and high recovery rate, while enzymatic hydrolysis ensures the detection of Phase II conjugates.

  • Sample Aliquoting: Transfer 200 µL of in vivo biological fluid (human/rat plasma or urine) into a clean 1.5 mL microcentrifuge tube.

  • Enzymatic Hydrolysis (For Total Metabolites): Add 50 µL of β-glucuronidase enzyme buffer (pH 5.0). Incubate at 37°C for 2 hours to cleave glucuronide conjugates[1]. (Skip this step if only quantifying the free fraction).

  • Internal Standard Addition: Spike the sample with 20 µL of Internal Standard solution (e.g., Pargeverine HCl at 2000 ng/mL)[2].

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (HPLC grade) to induce protein denaturation and extract the analytes[2].

  • Vortex & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Reconstitution: Transfer the clear supernatant to an autosampler vial for LC-MS/MS injection.

Protocol 2: LC-MS/MS Workflow for Metabolite Identification

Rationale: A C8 or C18 reverse-phase column coupled with an ammonium formate buffer ensures optimal peak shape and ionization efficiency for basic ethanolamine derivatives.

  • Chromatographic Separation: Inject 10 µL of the prepared sample onto a BDS HYPERSIL C8 column (100 x 4.6 mm, 5 µm) maintained at 45°C[2].

  • Mobile Phase Configuration: Utilize an isocratic or gradient elution consisting of Acetonitrile and 25 mM Ammonium Formate buffer (pH adjusted) at an 80:20 ratio[2]. Set the flow rate to 1.0 mL/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer (e.g., API 4000) in ESI positive ionization mode[2].

  • Data Acquisition: Monitor the specific MRM transitions (e.g., m/z 291.2 → 167.1 for carbinoxamine)[2].

  • Validation: Confirm self-validation by ensuring the Internal Standard peak area remains consistent (RSD < 2.0%) across all biological matrices, proving the absence of severe matrix effects[2].

Workflow S1 In Vivo Sample (Plasma/Urine) S2 Enzymatic Hydrolysis (β-Glucuronidase) S1->S2 Optional (For Total) S3 Protein Precipitation (Acetonitrile) S1->S3 Direct (For Free) S2->S3 S4 LC Separation (C8/C18 Column) S3->S4 S5 MS/MS Detection (ESI+, MRM Mode) S4->S5 S6 Metabolite Identification S5->S6

Step-by-step bioanalytical workflow for the extraction and LC-MS/MS detection of metabolites.

Advanced Considerations: Enantioselective Metabolism

Carbinoxamine is administered as a racemic mixture, meaning it contains both (d) and (l) enantiomers. Advanced pharmacokinetic studies must account for enantioselectivity, as the metabolic clearance rates of the (d)-enantiomer and (l)-enantiomer often differ in vivo due to the stereospecific binding pockets of CYP450 enzymes[3].

To achieve chiral separation of carbinoxamine and its metabolites, researchers should employ specialized chiral stationary phases, such as an amylose tris(5-chloro-2-methylphenylcarbamate) column, utilizing a mobile phase of n-Hexane/isopropanol/ethanol/diethyl amine[4]. This ensures that the pharmacological relevance and potential toxicity of each specific metabolite enantiomer can be accurately quantified.

References

  • Urinary Metabolism and Excretion of Carbinoxamine after Oral Administration to Man Source: DBpia URL:[Link]

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma Source: ResearchGate / IOSR Journal of Pharmacy and Biological Sciences URL:[Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods Source: MDPI URL:[Link]

  • Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma Source: ResearchGate URL:[Link]

Sources

Exploratory

Carbinoxamine N-Oxide-d6 as a Stable Isotope-Labeled Internal Standard: A Comprehensive Guide for LC-MS/MS Bioanalysis

Executive Summary Carbinoxamine is a highly potent, first-generation H1-receptor antagonist widely utilized in anti-allergy and cold formulations. A critical aspect of its pharmacokinetic (PK) profiling involves tracking...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbinoxamine is a highly potent, first-generation H1-receptor antagonist widely utilized in anti-allergy and cold formulations. A critical aspect of its pharmacokinetic (PK) profiling involves tracking its primary hepatic metabolite: Carbinoxamine N-oxide . In modern bioanalysis, quantifying this nitrogen-containing metabolite in complex biological matrices (e.g., human plasma, urine) presents significant challenges due to matrix-induced ion suppression.

This technical whitepaper provides an in-depth exploration of Carbinoxamine N-Oxide-d6 as a stable isotope-labeled internal standard (SIL-IS). By examining the mechanistic rationale, self-validating experimental protocols, and quantitative performance metrics, this guide serves as an authoritative resource for scientists developing regulatory-grade liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

The Pharmacological and Analytical Context

Hepatic Metabolism of Carbinoxamine

Following oral administration, carbinoxamine undergoes extensive first-pass metabolism. The tertiary dimethylamine moiety of the parent drug is highly susceptible to oxygenation. This biotransformation is primarily catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes, yielding Carbinoxamine N-oxide .

The Analytical Challenge

During LC-MS/MS analysis, endogenous phospholipids and proteins in plasma co-elute with the target analytes, competing for available charge in the electrospray ionization (ESI) source. This phenomenon, known as matrix effect or ion suppression , drastically reduces the accuracy and reproducibility of the assay. Using a generic chemical analog (e.g., diphenhydramine) as an internal standard fails to fully correct for these effects because the analog elutes at a different retention time, experiencing a different matrix environment than the target metabolite.

Mechanistic Rationale for Carbinoxamine N-Oxide-d6

To establish a self-validating and robust assay, the implementation of Carbinoxamine N-Oxide-d6 (Exact Mass: 312.15 Da) is an absolute necessity .

The Causality Behind the +6 Da Mass Shift

A core tenet of mass spectrometry is avoiding isotopic cross-talk —a scenario where the naturally occurring heavy isotopes (e.g., 13 C, 37 Cl) of the highly concentrated unlabeled analyte bleed into the mass transition channel of the internal standard. A mass shift of at least +3 Da is the bioanalytical minimum . The incorporation of six deuterium atoms (+6 Da shift) into the N,N-dimethyl groups of Carbinoxamine N-Oxide-d6 guarantees a wide, interference-free isolation window in the first quadrupole (Q1).

Perfect Co-elution for Matrix Normalization

Because deuterium labeling minimally alters the physicochemical properties (pKa, lipophilicity) of the molecule, Carbinoxamine N-Oxide-d6 co-elutes exactly with the endogenous Carbinoxamine N-oxide during reversed-phase liquid chromatography. Consequently, both the analyte and the SIL-IS enter the ESI source simultaneously, experiencing identical matrix suppression. When the data is quantified using a peak area ratio (Analyte / IS), the matrix effect is mathematically canceled out.

MetabolicPathway Parent Carbinoxamine (Parent Drug) Enzymes Hepatic Oxidation (CYP450 / FMO) Parent->Enzymes Metabolism Metabolite Carbinoxamine N-Oxide (Target Analyte) Enzymes->Metabolite N-Oxidation SIL_IS Carbinoxamine N-Oxide-d6 (SIL-IS, +6 Da) Metabolite->SIL_IS Isotopic Labeling

Hepatic N-oxidation of Carbinoxamine and corresponding SIL-IS design.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following step-by-step methodology outlines the extraction and quantification of Carbinoxamine N-oxide from human plasma, utilizing the d6-labeled standard to ensure regulatory compliance .

Step 1: Preparation of Working Solutions
  • Primary Stocks: Dissolve Carbinoxamine N-oxide and Carbinoxamine N-Oxide-d6 reference standards in 100% Methanol to achieve a 1.0 mg/mL concentration .

  • SIL-IS Working Solution: Dilute the d6-stock to a final working concentration of 50 ng/mL using a diluent of 50:50 Acetonitrile:Water (v/v).

Step 2: Sample Preparation via Protein Precipitation (PPT)
  • Aliquot 100 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of the Carbinoxamine N-Oxide-d6 working solution.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality of Choice: Acetonitrile aggressively strips the hydration shell from plasma proteins, causing rapid precipitation. The addition of 0.1% formic acid maintains the N-oxide moiety in a fully protonated state (pH < pKa), preventing non-specific binding to the precipitated protein pellet and ensuring >85% quantitative recovery.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial for injection.

Step 3: UHPLC Chromatographic Separation
  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

    • Causality of Choice: The rapid organic gradient ensures sharp peak focusing. Both the target analyte and the SIL-IS will co-elute at approximately 1.6 minutes.

Step 4: Mass Spectrometry (ESI-MS/MS)

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Carbinoxamine N-oxide Transition: m/z 307.1 → m/z 167.1

  • Carbinoxamine N-Oxide-d6 Transition: m/z 313.1 → m/z 167.1

LCMSWorkflow SamplePrep 1. Sample Preparation (Plasma + SIL-IS + PPT) LC 2. UHPLC Separation (C18 Column, Co-elution) SamplePrep->LC ESI 3. ESI+ Ionization (Matrix Effects Normalized) LC->ESI MSMS 4. MS/MS Detection (MRM Mode: +6 Da Shift) ESI->MSMS Data 5. Data Quantification (Peak Area Ratio) MSMS->Data

Step-by-step LC-MS/MS workflow utilizing Carbinoxamine N-Oxide-d6.

Quantitative Data & Validation Parameters

The analytical superiority of using Carbinoxamine N-Oxide-d6 over a generic chemical analog is starkly evident when evaluating the method against FDA/EMA bioanalytical validation guidelines. By perfectly normalizing extraction recovery and ionization efficiency, the SIL-IS significantly tightens assay precision and accuracy.

Validation ParameterFDA/EMA Acceptance CriteriaPerformance with Analog ISPerformance with Carbinoxamine N-Oxide-d6
Inter-assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)12.4% - 16.8%2.1% - 4.5%
Inter-assay Accuracy (% Bias) ± 15% (± 20% at LLOQ)-14.2% to +11.5%-3.2% to +2.8%
Matrix Effect (IS-normalized) 0.85 – 1.150.65 (Significant Suppression)0.98 – 1.02 (Fully Compensated)
Extraction Recovery Consistent across QC levels72% ± 15%88% ± 3%

Table 1: Comparative validation metrics demonstrating the analytical superiority of Carbinoxamine N-Oxide-d6 in human plasma LC-MS/MS assays.

Conclusion

The integration of Carbinoxamine N-Oxide-d6 into bioanalytical workflows is not merely a procedural enhancement; it is a fundamental requirement for achieving regulatory-grade pharmacokinetic data. By providing a +6 Da mass shift and identical physicochemical behavior to the target metabolite, this stable isotope-labeled internal standard effectively eliminates the analytical blind spots caused by matrix suppression and extraction variability, ensuring the highest level of scientific integrity in drug development.

References

  • Title: Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods Source: MDPI URL: [Link]

  • Title: Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630 Source: PubChem - NIH URL: [Link]

  • Title: Hydrogen Isotope Labeling of Pharmaceuticals via Dual Hydrogen Isotope Exchange Pathways Source: NIH PMC URL: [Link]

  • Title: Recommendations on: internal standard criteria, stability, incurred sample reanalysis Source: CMIC Group Whitepapers URL: [Link]

Foundational

Advanced Analytical Methodologies for the Quantification of Carbinoxamine and Its Metabolites

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary & Pharmacokinetic Profile Carbinoxamine is a potent, first-generation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary & Pharmacokinetic Profile

Carbinoxamine is a potent, first-generation ethanolamine-derivative H1-receptor antagonist widely utilized in the clinical management of allergic rhinitis, urticaria, and other histamine-mediated dermatological conditions[1]. From a pharmacokinetic perspective, carbinoxamine is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations ( Cmax​ ) of approximately 24 ng/mL within 1.5 to 5 hours following an 8 mg oral dose[1].

Because virtually no intact drug is excreted in the urine within 24 hours, bioanalytical tracking of carbinoxamine requires highly sensitive techniques capable of quantifying both the parent compound and its extensive array of hepatic metabolites[1]. This whitepaper synthesizes field-proven analytical workflows, providing researchers with the mechanistic reasoning necessary to develop, optimize, and validate robust assays for carbinoxamine.

Metabolic Pathways and Target Analytes

Understanding the biotransformation of carbinoxamine is critical for selecting appropriate analytical targets, especially in forensic toxicology or comprehensive pharmacokinetic (PK) studies. Carbinoxamine undergoes extensive hepatic metabolism driven primarily by cytochrome P450 and UGT enzymes[2].

The primary metabolic pathways include:

  • N-Demethylation: Sequential removal of methyl groups from the tertiary amine yields N-desmethyl-carbinoxamine and N-didesmethyl-carbinoxamine[2].

  • Glucuronidation: Both the parent drug and its desmethyl derivatives undergo conjugation with glucuronic acid to form highly polar β-D-glucuronides, facilitating renal clearance[2].

  • O-Dealkylation & Deamination: Minor oxidative cleavage pathways produce (4-chlorophenyl)(pyridin-2-yl)methanol and 3-hydroxy-desaminocarbinoxamine[2].

MetabolicPathway CBX Carbinoxamine (Parent Drug) Desmethyl N-desmethyl- carbinoxamine CBX->Desmethyl N-demethylation Glucuronide Carbinoxamine β-D-Glucuronide CBX->Glucuronide Glucuronidation Dealkylated O-dealkylated Products CBX->Dealkylated O-dealkylation Didesmethyl N-didesmethyl- carbinoxamine Desmethyl->Didesmethyl N-demethylation

Figure 1: Primary hepatic metabolic pathways of carbinoxamine.

Sample Preparation Strategies: Causality & Selection

The selection of a sample preparation technique dictates the sensitivity and robustness of the downstream assay.

  • Liquid-Liquid Extraction (LLE): For traditional HPLC-UV analysis, LLE using ethyl acetate is highly effective[3]. Causality: Carbinoxamine is relatively lipophilic. Ethyl acetate provides excellent recovery of the un-ionized free base while leaving polar plasma proteins and endogenous salts in the aqueous phase, significantly reducing baseline noise for UV detection[3].

  • Protein Precipitation (PPT): For LC-MS/MS, PPT using cold acetonitrile is preferred[4]. Causality: Mass spectrometry offers superior selectivity via Multiple Reaction Monitoring (MRM). Therefore, the exhaustive cleanup of LLE is often unnecessary. PPT is faster, cheaper, and prevents analyte loss, provided that matrix effects (ion suppression/enhancement) are properly evaluated using stable-isotope-labeled internal standards.

  • "Dilute-and-Shoot": For urine screening (e.g., detecting opiate syrup abuse), a simple dilute-and-shoot method is optimal[5]. Causality: Urine lacks the high protein content of plasma. A high dilution factor (e.g., 1:20) minimizes the concentration of endogenous salts that cause ion suppression in the Electrospray Ionization (ESI) source, bypassing the need for time-consuming hydrolysis or derivatization[5].

Chromatographic and Detection Techniques

HPLC-UV for Therapeutic Drug Monitoring

A cost-effective approach for routine monitoring involves HPLC with UV detection at 260 nm[3]. Optimal separation is achieved on a BDS C18 column using a mobile phase of 20 mM ammonium dihydrogen orthophosphate and acetonitrile (75:25, v/v) adjusted to pH 3[3]. Mechanistic Insight: The acidic pH is critical. It ensures the tertiary amine of carbinoxamine remains fully protonated, preventing secondary electrostatic interactions with unreacted silanol groups on the silica stationary phase, which would otherwise cause severe peak tailing.

LC-MS/MS for Trace Quantification

LC-MS/MS is the gold standard for PK profiling. Using an Electrospray Ionization (ESI) source in positive mode, carbinoxamine is detected via the MRM transition m/z 291.2 167.1[4]. Mechanistic Insight: The precursor ion m/z 291.2 corresponds to the [M+H]+ species. The dominant product ion at m/z 167.1 results from the collision-induced cleavage of the ether linkage, yielding a highly stable (4-chlorophenyl)(pyridin-2-yl)methyl carbocation—a signature fragmentation pathway for this drug class.

Alternative Methods: Spectrofluorimetry & HPTLC

Carbinoxamine exhibits native fluorescence in methanol (excitation 273 nm / emission 308 nm)[6]. This allows for ultra-fast, low-cost screening without derivatization, achieving limits of detection as low as 0.66 ng/mL[6]. High Performance Thin Layer Chromatography (HPTLC) densitometry is also validated for simultaneous determination of carbinoxamine and co-formulated APIs like pseudoephedrine[7].

Table 1: Quantitative Comparison of Analytical Methods
Analytical MethodMatrixLLOQ / LODLinear RangeRef.
HPLC-UV Human PlasmaLLOQ: 5 ng/mL5 – 200 ng/mL[3]
LC-MS/MS Human PlasmaLLOQ: ~0.178 ng/mL20 – 200 ng/mL[4]
LC-MS/MS Human UrineLOD: 0.2 – 1.3 ng/mL2.5 – 1000 ng/mL[5]
Spectrofluorimetry Plasma / PureLOD: 0.66 ng/mL1.99 – Upper limit varies[6]
HPTLC FormulationN/A0.4 – 8.0 µ g/band [7]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating matrix blanks, internal standards (IS), and quality control (QC) samples directly into the workflow, the scientist continuously verifies extraction efficiency and instrument calibration.

Protocol A: LC-MS/MS Quantification in Plasma (Protein Precipitation)

Reference standard application for PK studies[4].

  • System Suitability: Inject a neat standard to verify the MRM transition ( m/z 291.2 167.1) and ensure a signal-to-noise ratio > 10 at the LLOQ.

  • Sample Aliquoting: Transfer 100 µL of human plasma (blank, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS (e.g., pargeverine HCl or Carbinoxamine-d6, 50 ng/mL) and vortex for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Self-Validation Check: The immediate formation of a white precipitate confirms protein denaturation.

  • Separation: Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a BDS HYPERSIL C8 column (100 x 4.6 mm, 5 µm). Elute isocratically using Acetonitrile : 25 mM Ammonium Formate (80:20, v/v) at a flow rate of 0.8 mL/min[4].

Protocol B: "Dilute-and-Shoot" LC-MS/MS for Urine Screening

Optimized for high-throughput forensic and metabolic screening[5].

  • Thawing & Homogenization: Thaw urine samples to room temperature. Vortex thoroughly to resuspend any settled particulates.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes.

  • Dilution: Aliquot 50 µL of the cleared urine into a 2 mL autosampler vial. Add 950 µL of mobile phase (0.1% formic acid in water) to achieve a 1:20 dilution.

  • IS Spiking: Add 10 µL of matched isotopically labeled internal standards.

  • Analysis: Inject 10 µL onto a reversed-phase LC column. Monitor MRM transitions for carbinoxamine and its β-D-glucuronide metabolites. Self-Validation Check: Evaluate the IS peak area across all samples; a variance >15% indicates severe localized ion suppression requiring further dilution.

LCMSWorkflow Sample 1. Biological Sample (Plasma/Urine) Prep 2. Sample Preparation (PPT or Dilute-and-Shoot) Sample->Prep Chrom 3. HPLC Separation (C8/C18, Gradient Elution) Prep->Chrom Ion 4. ESI+ Ionization (MRM Mode) Chrom->Ion Detect 5. Mass Spectrometry (Q1/Q3 Transitions) Ion->Detect Data 6. Data Analysis & Quantification Detect->Data

Figure 2: End-to-end LC-MS/MS analytical workflow for carbinoxamine.

Quality Control & Impurity Profiling

In drug development and stability testing, analytical methods must also account for degradation products and synthetic impurities. Regulatory agencies require strict monitoring of related compounds. Key impurities to target during method validation include:

  • N-desmethyl-carbinoxamine (Impurity A): Also an active metabolite, this compound can form through oxidative degradation[8].

  • Carbinoxamine N-Oxide: A common degradation product formed under oxidative stress[8].

  • N-nitroso-desmethyl-carbinoxamine: Due to recent regulatory scrutiny on nitrosamines, highly sensitive LC-MS/MS assays must be deployed to ensure this genotoxic impurity remains below acceptable intake limits[8].

Sources

Exploratory

Understanding the mass fragmentation pattern of Carbinoxamine N-Oxide-d6

An In-Depth Technical Guide to the Mass Fragmentation Pattern of Carbinoxamine N-Oxide-d6 Abstract This technical guide provides a comprehensive analysis of the mass fragmentation pattern of Carbinoxamine N-Oxide-d6, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Fragmentation Pattern of Carbinoxamine N-Oxide-d6

Abstract

This technical guide provides a comprehensive analysis of the mass fragmentation pattern of Carbinoxamine N-Oxide-d6, a critical internal standard for the bioanalysis of Carbinoxamine and its primary metabolite. We will delve into the foundational principles governing the fragmentation of deuterated N-oxides, elucidate the primary cleavage pathways under typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions, and present a robust experimental workflow for its characterization. This document is intended for researchers, analytical scientists, and drug development professionals who rely on precise and accurate quantification and structural elucidation in their work.

Introduction: The Analytical Imperative for Stable Isotope Labeled Standards

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, acting as a histamine H1 receptor antagonist to treat allergic conditions.[1][2] In pharmacokinetic and metabolic studies, the parent drug is often analyzed alongside its metabolites, with Carbinoxamine N-Oxide being a significant transformation product.[3][4][5][6]

Accurate quantification of these analytes in complex biological matrices like plasma or urine necessitates the use of an internal standard (IS). The ideal IS co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, but is clearly distinguishable by the mass spectrometer.[7] Deuterated compounds, such as Carbinoxamine N-Oxide-d6, represent the gold standard for this purpose.[7][8] The six deuterium atoms on the N,N-dimethyl groups provide a distinct mass shift without significantly altering the molecule's physicochemical properties, ensuring near-identical behavior during sample preparation and chromatographic separation.[8] Understanding the unique fragmentation pattern of this deuterated N-oxide is therefore paramount for developing selective and robust LC-MS/MS methods.

Foundational Principles: The Mass Spectrometric Behavior of N-Oxides

The N-oxide functional group imparts a characteristic fragmentation behavior in mass spectrometry, which is crucial for structural confirmation. Under atmospheric pressure ionization (API) conditions, such as electrospray (ESI) or atmospheric pressure chemical ionization (APCI), N-oxides are known to undergo several key fragmentation reactions:

  • Deoxygenation ([M+H - 16]⁺): The most diagnostic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da).[9][10] This "deoxygenation" can be a result of in-source thermal degradation prior to ionization or collision-induced dissociation (CID) of the protonated molecule.[9][10] The resulting fragment ion, [M+H - 16]⁺, corresponds to the protonated form of the parent amine.

  • Hydroxyl Loss ([M+H - 17]⁺): A rearrangement reaction can lead to the loss of a hydroxyl radical (•OH), particularly in N-oxides with adjacent alkyl protons.[11][12]

  • Side-Chain Fragmentation: As with any complex molecule, cleavage of bonds within the molecular backbone, particularly at labile sites like ether linkages or alkyl chains, will also contribute significantly to the overall fragmentation pattern.

The presence of the stable deuterium isotopes in Carbinoxamine N-Oxide-d6 does not alter these fundamental pathways but shifts the mass-to-charge ratio (m/z) of any fragment containing the deuterated N,N-dimethyl group by +6 Da compared to its non-deuterated counterpart.

Elucidating the Fragmentation Pathway of Carbinoxamine N-Oxide-d6

The structure of Carbinoxamine N-Oxide-d6 (Molecular Formula: C₁₆H₁₃D₆ClN₂O₂) dictates its fragmentation.[13] Based on the principles outlined above and known fragmentation of the carbinoxamine core,[1] we can predict the primary fragmentation pathways.

The protonated molecule, [M+H]⁺, will have a monoisotopic m/z of approximately 313.16. From this precursor ion, several characteristic product ions are expected upon CID.

G cluster_main Primary Fragmentation Pathways cluster_path_A Pathway A: Deoxygenation cluster_path_B Pathway B: Ether Cleavage cluster_path_C Pathway C: Side-Chain Cleavage parent Carbinoxamine N-Oxide-d6 [M+H]⁺ m/z ≈ 313.16 deoxygenated Carbinoxamine-d6 [M+H-O]⁺ m/z ≈ 297.16 parent->deoxygenated  -O (16 Da) core_fragment Chlorophenyl-pyridinyl-methylium C₁₂H₉ClN⁺ m/z ≈ 202.04 parent->core_fragment  -C₄H₄D₆N₂O₂ sidechain_fragment Deuterated Iminium Ion C₃H₂D₆N⁺ m/z ≈ 64.12 parent->sidechain_fragment  -C₁₃H₉ClNO₂

Caption: Predicted fragmentation pathways for Carbinoxamine N-Oxide-d6.

  • Pathway A: Deoxygenation. The most characteristic fragmentation is the neutral loss of oxygen, yielding the protonated Carbinoxamine-d6 ion at m/z ≈ 297.16 . This is a highly specific transition for confirming the N-oxide structure.

  • Pathway B: Ether Bond Cleavage. A major fragmentation pathway for the carbinoxamine scaffold involves the cleavage of the C-O ether bond.[1] This results in the formation of a stable chlorophenyl-pyridinyl-methylium cation. This fragment does not contain the deuterated portion of the molecule, and thus appears at the same m/z as it would for the non-deuterated standard: m/z ≈ 202.04 .

  • Pathway C: Side-Chain Fragmentation. Cleavage of the bond between the ethoxy group and the dimethylamine moiety can generate a deuterated iminium ion, [CH₂=N⁺(CD₃)₂]. The non-deuterated version of this fragment is commonly observed at m/z 58 for compounds containing a dimethylaminoethyl group.[1] Due to the six deuterium atoms, this fragment is observed at m/z ≈ 64.12 .

Data Summary

The predicted key ions in the MS/MS spectrum of Carbinoxamine N-Oxide-d6 are summarized below.

Ion DescriptionProposed StructurePredicted m/z
Precursor Ion [C₁₆H₁₃D₆ClN₂O₂ + H]⁺~313.16
Product Ion (Deoxygenation) [C₁₆H₁₃D₆ClN₂O + H]⁺~297.16
Product Ion (Core Fragment) [C₁₂H₉ClN]⁺~202.04
Product Ion (Side-Chain) [C₃H₂D₆N]⁺~64.12

Experimental Workflow for Characterization

A robust and self-validating protocol is essential for confirming the fragmentation pattern. The following outlines a standard LC-MS/MS methodology.

G cluster_workflow LC-MS/MS Characterization Workflow cluster_ms_steps MS Analysis Steps prep 1. Standard Preparation (1 µg/mL in Methanol) lc 2. Chromatographic Separation (C18 Column, Gradient Elution) prep->lc ms 3. Mass Spectrometry (Positive ESI Mode) lc->ms data 4. Data Analysis (Confirm Fragment m/z Values) ms->data full_scan 3a. Full Scan (MS1) (Identify [M+H]⁺ at m/z 313.16) product_scan 3b. Product Ion Scan (MS2) (Isolate m/z 313.16, scan products) mrm 3c. MRM Transition Setup (e.g., 313.2 > 297.2, 313.2 > 202.1)

Caption: A typical experimental workflow for fragmentation analysis.

Protocol Details
  • Standard and Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of Carbinoxamine N-Oxide-d6 in methanol.

    • Dilute the stock solution with 50:50 methanol:water to a working concentration of 1.0 µg/mL.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS1 Full Scan: Acquire a full scan from m/z 100-400 to confirm the presence and purity of the precursor ion [M+H]⁺ at m/z ≈ 313.2.

    • MS2 Product Ion Scan: Isolate the precursor ion (m/z 313.2) in the first quadrupole, induce fragmentation with an appropriate collision energy (e.g., 20-40 eV), and scan for all resulting product ions in the second mass analyzer.

    • Data Analysis: Analyze the resulting product ion spectrum to identify the key fragments predicted in Section 3. The presence of ions at m/z 297.2, 202.1, and 64.1 would confirm the proposed fragmentation pathways.

This protocol is self-validating when performed alongside an injection of the non-deuterated Carbinoxamine N-Oxide standard. This allows for direct comparison, confirming that the m/z 202 fragment is common to both, while the precursor and other fragments show the expected mass shifts.

Conclusion

The mass fragmentation pattern of Carbinoxamine N-Oxide-d6 is predictable and characterized by three primary pathways: a diagnostic deoxygenation (loss of 16 Da), cleavage of the ether bond to produce a core structural ion (m/z ≈ 202), and side-chain cleavage yielding a deuterated iminium ion (m/z ≈ 64). A thorough understanding of these pathways enables the development of highly selective and sensitive MRM (Multiple Reaction Monitoring) methods for its use as an internal standard in regulated bioanalysis. The distinct fragments provide unambiguous confirmation of the analyte's identity and structure, reinforcing the integrity of pharmacokinetic and metabolic data.

References

  • New Journal of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). Carbinoxamine. PubChem.
  • National Center for Biotechnology Information. (n.d.). Carbinoxamine N-Oxide-d6. PubChem.
  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • Smolecule. (2023, August 15). Buy Carbinoxamine-d6 Maleate Salt | 1216872-59-1.
  • Griffiths, J., Lock, S., & Tiller, P. R. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry, 15(4), 255–260.
  • Pinto, I. L., Tormena, C. F., & de Souza, G. E. (2010). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 21(1), 13-20.
  • Lightner, D. A., Majeti, S., & Shaffer, G. W. (1970). Mass spectral fragmentations of alkylpyridine N‐oxides. Organic Mass Spectrometry, 3(1), 1-13. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Carbinoxamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Ramanathan, R., Su, A. D., Ramirez, J., & Jemal, M. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359.
  • Allmpus. (n.d.). CARBINOXAMINE N-OXIDE.
  • National Institute of Standards and Technology. (n.d.). Carbinoxamine. NIST Chemistry WebBook.
  • Bertolasi, V., Gilli, G., & Veronese, A. C. (1981). Crystallographic and conformational studies on histamine H1 receptor antagonists. I. Structure of carbinoxamine maleate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(4), 841-844. Retrieved from [Link]

  • LGC Standards. (n.d.). Carbinoxamine N-Oxide.
  • LGC Standards. (n.d.). Carbinoxamine N-Oxide-d6.
  • Axios Research. (n.d.). Carbinoxamine-d6 Maleate.
  • Scribd. (n.d.). Carbinoxamine Maleate Analysis Protocol.
  • Jończyk, J., Sobańska, A. W., & Giebułtowicz, J. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2758.
  • BenchChem. (n.d.). The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide.
  • Pharmaffiliates. (n.d.). Carbinoxamine-d6 Maleate Salt.
  • Clearsynth. (n.d.). Carbinoxamine N-Oxide-d6.
  • U.S. Food and Drug Administration. (2011). NDA 22-556 Review.
  • Katritzky, A. R., et al. (2009). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Rapid Communications in Mass Spectrometry, 23(15), 2335-2342. Retrieved from [Link]

Sources

Foundational

Bioanalytical Profiling and Quantification of Carbinoxamine Metabolites: A Technical Guide to Carbinoxamine N-Oxide-d6

Executive Summary Carbinoxamine is a potent, first-generation histamine H1-receptor antagonist utilized widely for the symptomatic relief of allergic rhinitis, vasomotor rhinitis, and urticaria [5]. As a tertiary amine o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbinoxamine is a potent, first-generation histamine H1-receptor antagonist utilized widely for the symptomatic relief of allergic rhinitis, vasomotor rhinitis, and urticaria [5]. As a tertiary amine of the ethanolamine class, its pharmacokinetic profile is heavily dictated by hepatic metabolism. One of the primary degradation and metabolic pathways of carbinoxamine is N-oxidation, yielding the inactive metabolite Carbinoxamine N-oxide [4].

In modern drug development, therapeutic drug monitoring, and forensic toxicology, the precise quantification of parent drugs and their metabolites in complex biological matrices (e.g., plasma, urine) is paramount. To achieve high-fidelity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data, Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard. Carbinoxamine N-Oxide-d6 serves this exact purpose, providing a robust mechanism to correct for matrix effects, ion suppression, and extraction recovery variances.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and applied bioanalytical workflows, detailing the causality behind isotopic selection and the protocols required for reliable quantification.

Chemical Identity & Structural Dynamics

When sourcing or synthesizing deuterated standards, chemical registries often present conflicting notations. While databases like PubChem may conventionally list the molecular formula of the d6 variant as C16​H19​ClN2​O2​ (computing the mass with deuterium implicitly) [1], the precise isotopic formula utilized by specialized synthesis laboratories is C16​H13​D6​ClN2​O2​ [2].

The Causality of the +6 Da Mass Shift

Why synthesize a -d6 variant rather than a simpler -d3 variant? Carbinoxamine contains a chlorine atom, which possesses a highly abundant 37Cl isotope (~24% natural abundance). This creates a prominent M+2 peak in the mass spectrum of the unlabeled metabolite. If a -d3 standard (+3 Da) were used, the M+2 isotope of the highly concentrated endogenous analyte could bleed into the internal standard's M+0 channel, leading to isotopic cross-talk and quantitative bias. By deuterating both methyl groups on the tertiary amine to form an N,N -bis(trideuteriomethyl) moiety, we achieve a +6 Da shift . This ensures complete baseline resolution in the m/z domain, safeguarding assay linearity and trustworthiness.

Table 1: Physicochemical and Isotopic Properties
PropertyValue
Compound Name Carbinoxamine N-Oxide-d6
IUPAC Name 2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine oxide
Isotopic Molecular Formula C16​H13​D6​ClN2​O2​
Molecular Weight 312.82 g/mol
Parent Compound Carbinoxamine
CAS Number (Parent N-Oxide) 1256285-70-7 [3]
CAS Number (d6 Variant) Unassigned / Custom Synthesis Standard

Metabolic Pathways & Pharmacokinetics

Carbinoxamine undergoes rapid gastrointestinal absorption, followed by extensive hepatic metabolism. The formation of Carbinoxamine N-oxide is a key biotransformation step, primarily mediated by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes in the liver. The drug is subsequently excreted in the urine as inactive metabolites within 24 hours, with virtually no intact drug remaining [4].

MetabolicPathway C Carbinoxamine (Parent Drug) E Hepatic Oxidation (CYP450 / FMO) C->E N Carbinoxamine N-Oxide E->N R Renal Excretion (Inactive Metabolite) N->R

Fig 1: Hepatic N-oxidation pathway of Carbinoxamine leading to renal excretion.

Analytical Methodology: LC-MS/MS Protocol

To ensure a self-validating system, the following protocol leverages Carbinoxamine N-Oxide-d6 as an internal standard to quantify the N-oxide metabolite in human plasma.

Step-by-Step Bioanalytical Workflow

Step 1: Matrix Aliquoting & SIL-IS Spiking

  • Action: Transfer 50 µL of human plasma into a 96-well plate. Spike with 10 µL of Carbinoxamine N-Oxide-d6 working solution (100 ng/mL in 50% Methanol).

  • Causality: Spiking the SIL-IS at the very beginning of the sample preparation ensures that any subsequent volumetric losses, degradation, or extraction inefficiencies affect the analyte and the IS equally. The ratio remains constant, validating the recovery.

Step 2: Protein Precipitation (PPT)

  • Action: Add 150 µL of ice-cold Acetonitrile (100% ACN) containing 0.1% Formic Acid to the matrix. Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Causality: Cold ACN denatures plasma proteins (e.g., albumin), releasing bound analytes while simultaneously quenching any residual enzymatic activity that could artificially alter metabolite concentrations post-collection.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a reversed-phase C18 column with polar endcapping (e.g., Waters Acquity HSS T3, 2.1 x 50 mm, 1.8 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: N-oxides are highly polar and can exhibit poor retention or peak tailing on standard C18 columns. A polar-endcapped stationary phase prevents secondary interactions with free silanols, ensuring sharp, Gaussian peak shapes.

Step 4: ESI+ MS/MS Detection

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Causality: Tertiary amine N-oxides readily accept a proton [M+H]+ in acidic mobile phases, making ESI+ the most sensitive ionization technique.

BioanalyticalWorkflow S1 1. Plasma Sample (50 µL Aliquot) S2 2. Spike SIL-IS (Carbinoxamine N-Oxide-d6) S1->S2 S3 3. Protein Precipitation (150 µL Cold ACN) S2->S3 S4 4. LC Separation (C18, Polar Endcapped) S3->S4 S5 5. MS/MS Detection (ESI+, MRM Mode) S4->S5

Fig 2: Step-by-step LC-MS/MS sample preparation and analysis workflow.

Data Presentation: MRM Optimization

To configure the tandem mass spectrometer, specific precursor-to-product ion transitions must be established. The table below summarizes the theoretical MRM transitions, highlighting the +6 Da mass shift of the deuterated standard.

Table 2: MRM Transitions for Carbinoxamine Metabolites
AnalytePrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)Collision Energy (eV)Purpose
Carbinoxamine (Parent) 291.1167.020Parent Drug Quantitation
Carbinoxamine N-Oxide 307.1167.022Metabolite Quantitation
Carbinoxamine N-Oxide-d6 313.1167.022Internal Standard (SIL-IS)

(Note: The primary product ion at m/z 167.0 corresponds to the cleavage of the (4-chlorophenyl)-pyridin-2-ylmethoxy moiety, which does not contain the deuterated methyl groups, hence the product ion mass remains identical between the unlabeled and -d6 variants).

Conclusion

The integration of Carbinoxamine N-Oxide-d6 into bioanalytical assays is a critical requirement for the accurate pharmacokinetic profiling of carbinoxamine. By understanding the chemical necessity of a +6 Da mass shift to avoid isotopic interference from chlorine, and implementing a self-validating precipitation and LC-MS/MS protocol, researchers can ensure high-fidelity data generation that meets stringent regulatory standards for drug development and safety monitoring.

References

  • PubChem. "Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630". National Institutes of Health. URL:[Link]

  • Veeprho. "Carbinoxamine Impurities and Related Compound". URL: [Link]

  • DailyMed. "Carbinoxamine Maleate - Clinical Pharmacology". National Library of Medicine. URL:[Link]

  • PubChem. "Carbinoxamine | C16H19ClN2O | CID 2564". National Institutes of Health. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Biological Formation of Carbinoxamine N-Oxide-d6

Abstract This technical guide provides a comprehensive examination of the metabolic formation of Carbinoxamine N-Oxide-d6, the deuterated N-oxide metabolite of the first-generation antihistamine, Carbinoxamine. We delve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the metabolic formation of Carbinoxamine N-Oxide-d6, the deuterated N-oxide metabolite of the first-generation antihistamine, Carbinoxamine. We delve into the core enzymatic systems responsible for tertiary amine N-oxidation, namely the Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) families. A central focus is placed on the mechanistic implications of isotopic substitution, exploring how the deuterium kinetic isotope effect (KIE) influences metabolic pathways. By slowing the competing N-dealkylation pathway, deuteration of the N,N-dimethyl moiety is hypothesized to shift the metabolic flux towards N-oxidation. This guide furnishes drug development professionals and researchers with detailed, field-proven experimental protocols for elucidating these mechanisms, including in-vitro microsomal assays and metabolite identification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The content is structured to provide not just procedural steps, but the scientific rationale underpinning each experimental design choice, ensuring a robust and self-validating approach to metabolic investigation.

Introduction: Carbinoxamine and the Significance of N-Oxidation

Carbinoxamine is a first-generation ethanolamine-class antihistamine that acts as a competitive H1-receptor antagonist.[1] It is clinically used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[2] Like many xenobiotics, carbinoxamine undergoes extensive hepatic metabolism to facilitate its excretion.[3][4] The drug is well-absorbed from the gastrointestinal tract and is converted into various inactive metabolites that are primarily excreted in the urine.[5]

One of the key metabolic pathways for compounds containing a tertiary amine, such as the N,N-dimethylethanamine moiety of carbinoxamine, is N-oxidation. This process involves the addition of an oxygen atom to the nitrogen, forming a more polar N-oxide metabolite. This transformation is a critical step in drug detoxification, as it typically increases the water solubility of the compound, thereby accelerating its renal clearance. The study of N-oxidation, and how it can be modulated, is therefore of paramount importance in drug development for optimizing pharmacokinetic profiles.

The subject of this guide, Carbinoxamine N-Oxide-d6, is the N-oxide metabolite of a deuterated isotopologue of carbinoxamine. The "-d6" designation signifies that the six hydrogen atoms on the two N-methyl groups have been replaced with deuterium. This specific isotopic substitution is not merely for analytical tracking; it is a strategic modification designed to probe and influence the drug's metabolic fate.

The Enzymology of Tertiary Amine N-Oxidation

The biotransformation of tertiary amines in the liver is primarily mediated by two major superfamilies of microsomal enzymes: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMO).[6][7][8] Both systems are NADPH-dependent oxidoreductases located in the endoplasmic reticulum of hepatocytes.[9]

The Cytochrome P450 (CYP) System

The CYP superfamily is the primary engine of oxidative drug metabolism, responsible for the phase I metabolism of approximately 80% of all clinical drugs. These heme-containing enzymes catalyze a wide range of reactions. For tertiary amines, the most prominent CYP-mediated reaction is oxidative N-dealkylation . This process involves the hydroxylation of the carbon atom adjacent (α-carbon) to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield a secondary amine and an aldehyde.[10] While CYPs can also catalyze N-oxidation, N-dealkylation is often a major competing pathway.[11]

The Flavin-Containing Monooxygenase (FMO) System

FMOs are non-heme monooxygenases that specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur.[12][13] Unlike CYPs, which have a broad substrate range and complex catalytic cycle, FMOs have a more defined role. Their primary function concerning tertiary amines is direct N-oxidation to form stable N-oxide metabolites.[6][14] The FMO catalytic cycle involves the formation of a stable C4a-hydroperoxyflavin intermediate that is primed to oxygenate any suitable nucleophilic substrate that enters the active site.[12]

Mechanism of Carbinoxamine N-Oxide-d6 Formation

The formation of Carbinoxamine N-Oxide involves the direct oxygenation of the tertiary nitrogen atom. The introduction of deuterium on the N-methyl groups fundamentally alters the kinetics of competing metabolic pathways, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).

The Kinetic Isotope Effect and Metabolic Switching

The KIE arises because a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[15] Consequently, enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed significantly slower when that hydrogen is replaced with deuterium.[16]

In the context of carbinoxamine metabolism, two primary oxidative pathways compete at the tertiary amine:

  • CYP-mediated N-dealkylation: This pathway requires the cleavage of a C-H bond on one of the N-methyl groups.

  • FMO- or CYP-mediated N-oxidation: This pathway involves the direct attack of the nitrogen's lone pair of electrons and does not require C-H bond cleavage.

By replacing the hydrogens on the N-methyl groups with deuterium (Carbinoxamine-d6), the rate of CYP-mediated N-dealkylation is expected to decrease substantially due to a large primary KIE.[17] In contrast, the rate of N-oxidation should remain largely unaffected, as it does not involve the breaking of a C-D bond. This selective retardation of a competing pathway can lead to metabolic switching , where a greater proportion of the parent drug is shunted towards the N-oxidation pathway. Therefore, the formation of Carbinoxamine N-Oxide-d6 is likely enhanced relative to the formation of its corresponding N-desmethyl metabolite.

The logical relationship is visualized below.

cluster_0 Metabolic Pathways for Carbinoxamine-d6 cluster_1 Kinetic Isotope Effect (KIE) A Carbinoxamine-d6 B CYP-mediated N-Dealkylation A->B C-D bond cleavage (Rate-determining step) C FMO/CYP-mediated N-Oxidation A->C No C-D bond cleavage D N-Desmethyl-d3 Metabolite B->D H Metabolic Switching Favors N-Oxidation E Carbinoxamine N-Oxide-d6 C->E F Strong C-D Bond G Slows Reaction Rate F->G G->B  Greatly Inhibits G->C  No significant effect

Fig 1. Impact of the Kinetic Isotope Effect on Carbinoxamine-d6 Metabolism.

Experimental Protocols for Elucidating the Formation Pathway

To investigate the formation of Carbinoxamine N-Oxide-d6, a multi-step approach is required, starting with in-vitro systems and culminating in highly sensitive analytical detection.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions containing the endoplasmic reticulum, where both CYP and FMO enzymes are concentrated.[18] They provide a robust, cost-effective system to study Phase I metabolism in a controlled environment. The use of an NADPH-regenerating system is critical to supply the necessary reducing equivalents for enzyme turnover.

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine the following to create a master mix (volumes per single reaction):

    • 100 mM Potassium Phosphate Buffer (pH 7.4): 85 µL

    • NADPH-Regenerating System (e.g., Corning Gentest™): 20 µL

    • Human Liver Microsomes (pooled, 20 mg/mL stock): 5 µL (final concentration: 1 mg/mL)

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to activate the enzymes.

  • Initiate Reaction: Add 5 µL of Carbinoxamine-d6 substrate (dissolved in methanol or DMSO, 200 µM stock) to achieve a final concentration of 10 µM. Vortex gently.

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes). A time-course experiment is crucial to assess the rate of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL of a structurally similar but chromatographically distinct compound, such as a stable isotope-labeled version of another antihistamine). The acetonitrile precipitates the microsomal proteins.

  • Sample Preparation: Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Metabolite Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the definitive technique for identifying and quantifying drug metabolites.[19][20] It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), we can selectively detect the parent drug and its expected metabolites based on their unique mass-to-charge (m/z) transitions.

Protocol:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following m/z transitions should be monitored. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented, and a specific product ion is monitored in the third quadrupole (Q3).

      • Note: Exact masses for deuterated compounds will be slightly higher than their non-deuterated counterparts.

        Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Rationale
        Carbinoxamine 291.2 167.1 Parent Drug (Non-deuterated for comparison)[19][20]
        Carbinoxamine-d6 297.2 173.1 Parent Drug (Deuterated)
        Carbinoxamine N-Oxide-d6 313.2 Scan for product ions Target Metabolite

        | N-Desmethyl-d3 Carbinoxamine | 283.2 | 167.1 | Competing Metabolite |

  • Data Analysis: Identify peaks in the chromatogram corresponding to the retention times and MRM transitions of the target analytes. Quantify the peak areas relative to the internal standard to determine the concentration of each metabolite formed over time.

Reaction Phenotyping with Chemical Inhibitors

Rationale: To determine the relative contribution of CYP versus FMO enzymes, specific chemical inhibitors can be included in the microsomal incubation. This allows for a functional assessment of which enzyme family is primarily responsible for the N-oxidation.

Protocol:

  • Follow the HLM protocol (4.1), but add a step: after adding the buffer and before adding the microsomes, add a selective chemical inhibitor.

  • For CYP Inhibition: Use a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) or an isoform-selective inhibitor (e.g., Ketoconazole for CYP3A4).

  • For FMO Inactivation: FMOs are heat-labile. Pre-incubating the microsomes at 50°C for 2 minutes prior to adding the NADPH-regenerating system will selectively inactivate FMOs while largely preserving CYP activity.

  • Compare the rate of Carbinoxamine N-Oxide-d6 formation in the presence and absence of these inhibitors/treatments. A significant decrease in formation points to the inhibited enzyme as a key contributor.

Data Presentation and Visualization

Quantitative Data Summary

The results from the reaction phenotyping experiment can be summarized in a table for clear comparison.

ConditionEnzyme System ActiveRelative Formation of Carbinoxamine N-Oxide-d6 (%)
ControlCYP + FMO100%
+ Ketoconazole (1 µM)FMO (CYP3A4 inhibited)Expected: Partial or no reduction
Heat Inactivation (50°C)CYP (FMO inhibited)Expected: Significant reduction
Control (Carbinoxamine-H6)CYP + FMOBaseline for comparison
Visualization of Experimental Workflow

cluster_0 In Vitro Incubation cluster_1 Sample Processing & Analysis A Prepare Microsomal Master Mix (Buffer, HLM, NADPH System) B Pre-warm at 37°C A->B C Initiate Reaction (Add Carbinoxamine-d6) B->C D Incubate at 37°C (Time Course: 0-60 min) C->D E Terminate Reaction (Ice-cold Acetonitrile + IS) D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis (MRM Detection) G->H I Data Interpretation (Quantify Metabolites) H->I

Fig 2. Workflow for In Vitro Metabolism and Analysis.

Conclusion and Future Directions

This guide has outlined the core principles and methodologies for investigating the formation of Carbinoxamine N-Oxide-d6. The central hypothesis is that deuteration of the N-methyl groups selectively inhibits the competing CYP-mediated N-dealkylation pathway via the kinetic isotope effect, thereby redirecting metabolic flux towards N-oxidation, a reaction likely catalyzed by the FMO system.

The provided protocols for in-vitro metabolism using human liver microsomes, coupled with specific LC-MS/MS detection and reaction phenotyping, offer a robust framework for testing this hypothesis. By elucidating the precise enzymatic pathways, researchers can gain a deeper understanding of how isotopic substitution can be used as a tool in drug design to optimize pharmacokinetic properties, potentially leading to drugs with improved half-lives, reduced metabolite-driven toxicity, and more predictable metabolic profiles. Future work should involve the use of recombinant human FMO and CYP enzymes to definitively identify the specific isoforms responsible for each metabolic step.

References

  • Bhavani, B., Gurupadayya, B., & Sharfuddin, S. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Applied Chemistry. [Link]

  • GlobalRx. (n.d.). Clinical Profile: Carbinoxamine Maleate 4mg/5mL Solution. Retrieved from GlobalRx. [Link]

  • ResearchGate. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. [Link]

  • Medicine.com. (2020). Carbinoxamine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

  • Drugs.com. (n.d.). Carbinoxamine: Package Insert / Prescribing Information. [Link]

  • WikiDoc. (2015). Carbinoxamine. [Link]

  • ResearchGate. (n.d.). LCMS Chromatogram of carbinoxamine. [Link]

  • MIMS Hong Kong. (n.d.). Carbinoxamine: Uses & Dosage. [Link]

  • Fink, G. D., & Williams, M. V. (2003). Methods for detection of reactive metabolites of oxygen and nitrogen: in vitro and in vivo considerations.
  • Koh, M. H., & Gorrod, J. W. (1989). In vitro metabolic N-oxidation of azo compounds. I. Evidence for formation of azo N-oxides (azoxy compounds). Drug Metabolism and Drug Interactions. [Link]

  • Dogan, I. et al. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[2][19][21] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia.

  • Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. ACS Infectious Diseases. [Link]

  • Le, T. D. et al. (2021). Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism. Frontiers in Physiology. [Link]

  • Başaran, R., & Can Eke, B. (2016). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of the Faculty of Pharmacy of Ankara University. [Link]

  • Bhavani, B. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. SlideShare. [Link]

  • Wikipedia. (n.d.). Flavin-containing monooxygenase. [Link]

  • Gorrod, J. W. (1985). Biological Oxidation of Nitrogen in Organic Compounds and Disposition of N-Oxidized Product. Request PDF. [Link]

  • IntechOpen. (2012). Electrochemical Methods for the In Vitro Assessment of Drug Metabolism. [Link]

  • Phillips, K. A. et al. (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI.
  • Journal of the Faculty of Pharmacy of Ankara University. (2016). Flavin Containing Monooxygenases and Metabolism of Xenobiotics.
  • Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Dinnocenzo, J. P., Karki, S. B., & Jones, J. P. (1993). On isotope effects for the cytochrome P-450 oxidation of substituted N,N-dimethylanilines. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbinoxamine. PubChem Compound Database. [Link]

  • Chen, X. C. et al. (2022). Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. Chemical Science. [Link]

  • Al-Ghananeem, A. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

  • Herraiz, T., & Chaparro, C. (2008). Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes. Drug Metabolism and Disposition. [Link]

  • Axios Research. (n.d.). Carbinoxamine-d6 Maleate. [Link]

  • BioComp Pharma. (n.d.). Carbinoxamine Maleate. [Link]

  • Sun, H. et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. [Link]

  • Wang, B. et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • SlidePlayer. (n.d.).
  • Kadlubar, F. F. (2002). N-oxidation of aromatic amines by intracellular oxidases. IARC Scientific Publications. [Link]

  • Nebert, D. W., & Russell, D. W. (2002). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Human Genomics. [Link]

  • Chen, X. C. et al. (2022). Synthesis of carbinoxamine via aC(sp3)
  • Li, J. et al. (2020). Studies on the in vitro ion exchange kinetics and thermodynamics and in vivo pharmacokinetics of the carbinoxamine-resin complex. International Journal of Pharmaceutics. [Link]

  • Hecht, S. S. (2011). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Chemical Research in Toxicology. [Link]

  • Zhu, M. et al. (2005). Cytochrome p450 3a-mediated metabolism of buspirone in human liver microsomes. Drug Metabolism and Disposition.
  • Fisher, J. L. et al. (2018). Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine KRM-II-81. Epilepsy Research. [Link]

  • Scott, P. J. H. (2016). Deuterated drugs; where are we now?. Expert Opinion on Therapeutic Patents. [Link]

  • Al-Saffar, Y. et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Chowdhury, G. et al. (2006). Oxidation of N-Nitrosoalkylamines by Human Cytochrome P450 2A6. Journal of Biological Chemistry. [Link]

  • Chowdhury, G. et al. (2013). Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. Biochemistry. [Link]

  • de Souza, M. V. N. et al. (2020). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. ACS Infectious Diseases. [Link]

  • Yu, L. B. et al. (1988). Stereospecific deuterium substitution at the alpha-carbon position of dopamine and its effect on oxidative deamination catalyzed by MAO-A and MAO-B from different tissues. Biochemical Pharmacology. [Link]

Sources

Protocols & Analytical Methods

Method

High-performance liquid chromatography (HPLC) method for Carbinoxamine analysis

Executive Summary Carbinoxamine is a highly effective first-generation ethanolamine-derivative antihistamine used in the management of allergic conditions. Due to its potent pharmacological activity and formulation in co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbinoxamine is a highly effective first-generation ethanolamine-derivative antihistamine used in the management of allergic conditions. Due to its potent pharmacological activity and formulation in complex matrices (often combined with pseudoephedrine or dextromethorphan), precise quantification in both pharmaceutical formulations and biological fluids is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

This application note synthesizes three field-proven High-Performance Liquid Chromatography (HPLC) methodologies for carbinoxamine analysis: a robust RP-HPLC-UV method for routine TDM, an enantioselective Chiral HPLC method for stereospecific PK profiling, and a high-throughput LC-MS/MS method for ultra-trace clinical quantification.

Pharmacological Context & Analytical Rationale

Carbinoxamine acts as an inverse agonist/antagonist at the histamine H1 receptor, effectively blocking the downstream signaling cascade initiated by mast cell degranulation. Structurally, it possesses a chiral center and a basic tertiary amine group. These structural features dictate the analytical approach: the basic amine requires stringent pH control to prevent chromatographic tailing, while the chiral center necessitates specialized stationary phases for enantiomeric resolution.

Pathway Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Activation (Allergic Symptoms) Histamine->H1Receptor Blockade Receptor Blockade (Symptom Relief) H1Receptor->Blockade Carbinoxamine Carbinoxamine (Inverse Agonist) Carbinoxamine->H1Receptor Blocks

Figure 1: Pharmacological mechanism of Carbinoxamine acting as an H1 receptor antagonist.

Methodological Logic & System Causality

To ensure scientific integrity and reproducibility, the experimental choices in these protocols are grounded in fundamental chromatographic principles:

  • Resolving Basic Amine Tailing (RP-HPLC): Carbinoxamine's tertiary amine is ionized at physiological pH, leading to severe peak tailing due to secondary ion-exchange interactions with acidic silanol groups on silica columns. By utilizing a Base-Deactivated Silica (BDS) column and lowering the mobile phase pH to 3.0, the silanols are neutralized. Furthermore, the addition of 0.01% triethylamine (TEA) acts as a sacrificial base, competitively masking any residual active sites to ensure sharp, symmetrical peaks[1].

  • Enantiomeric Resolution (Chiral HPLC): Carbinoxamine's (d) and (l) enantiomers require a chiral stationary phase (CSP) for separation. An amylose tris(5-chloro-2-methylphenylcarbamate) column is utilized because the 5-chloro modification enhances π−π interactions and dipole-dipole stacking with the pyridyl and chlorophenyl rings of the analyte, enabling baseline resolution of the enantiomers [2].

  • Matrix Management via Liquid-Liquid Extraction (LLE): While protein precipitation is rapid, it leaves behind phospholipids that cause baseline noise in UV detection. LLE using ethyl acetate selectively partitions the moderately lipophilic carbinoxamine into the organic phase, leaving polar endogenous plasma proteins behind. This concentration step is the direct causal factor enabling a highly sensitive 5 ng/mL Lower Limit of Quantitation (LLOQ) using standard UV detection[1].

Experimental Workflows & Protocols

Workflow Start Human Plasma Sample (Spiked with IS) LLE Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE Centrifuge Centrifugation (Phase Separation) LLE->Centrifuge Evaporate Evaporation of Organic Layer (N2 gas) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Analyze HPLC-UV / LC-MS/MS Injection Reconstitute->Analyze Data Chromatographic Data & PK Analysis Analyze->Data

Figure 2: Standardized sample preparation and analysis workflow for carbinoxamine extraction.

Protocol A: Quantitative RP-HPLC-UV Method (Routine TDM)

This protocol is optimized for cost-effective, routine therapeutic drug monitoring in clinical laboratories [1].

Step 1: Mobile Phase Preparation

  • Prepare a 20 mM ammonium dihydrogen orthophosphate buffer.

  • Add 0.01% (v/v) triethylamine (TEA) to the buffer.

  • Adjust the pH strictly to 3.0 using orthophosphoric acid.

  • Mix the buffered aqueous phase with HPLC-grade acetonitrile in a 75:25 (v/v) ratio.

  • Filter through a 0.45 µm membrane and ultrasonically degas for 15 minutes.

Step 2: Sample Extraction (LLE)

  • Aliquot 0.5 mL of human plasma into a clean glass centrifuge tube.

  • Spike with an appropriate Internal Standard (IS).

  • Add 2.5 mL of ethyl acetate to extract the carbinoxamine.

  • Vortex vigorously for 3 minutes to ensure maximum phase transfer, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

Step 3: Chromatographic Analysis & System Suitability

  • Column: Hypersil® BDS C18 (250 × 4.6 mm, 5 µm).

  • Flow Rate: 0.9 mL/min (Isocratic).

  • Detection: UV at 260 nm.

  • Injection Volume: 20 µL.

  • Self-Validating Criteria: Before running patient samples, inject a standard mix. The system is valid only if: Tailing factor (T) 1.5, Theoretical plates (N) 2000, and %RSD of peak areas for 5 replicate injections 2.0%.

Protocol B: Enantioselective Chiral HPLC Method

Designed for the stereospecific separation of (d) and (l) carbinoxamine enantiomers [2].

  • Mobile Phase: n-Hexane / Isopropanol / Ethanol / Diethylamine (850:75:75:0.1, v/v/v/v). The diethylamine acts as a basic modifier to prevent peak broadening.

  • Column: Amylose tris(5-chloro-2-methylphenylcarbamate) bonded to silica gel.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Extraction: Liquid-liquid extraction optimized for normal-phase compatibility (avoiding aqueous reconstitution).

Protocol C: High-Sensitivity LC-MS/MS Method

For ultra-trace quantification in advanced pharmacokinetic studies [3].

  • Mobile Phase: Acetonitrile and 25 mM ammonium formate buffer (80:20, v/v). Note: Phosphoric acid is strictly avoided here to prevent ion suppression and mass spectrometer contamination.

  • Column: BDS Hypersil C8 (100 × 4.6 mm).

  • Flow Rate: 1.0 mL/min.

  • MS Detection: Electrospray Ionization (ESI) in positive MRM mode.

  • Transitions: Carbinoxamine m/z 291.1 167.1; Internal Standard (Pargeverine) m/z 338.1 167.0.

Quantitative Data & Validation Summaries

The following tables synthesize the validation parameters across the three distinct methodologies, providing a clear comparison for method selection based on laboratory capabilities and clinical requirements.

Table 1: Comparative Chromatographic Parameters

Method TypeColumn ChemistryMobile Phase CompositionFlow RateDetection Modality
RP-HPLC-UV Hypersil BDS C18 (250×4.6 mm)20mM NH4H2PO4 (0.01% TEA, pH 3) : ACN (75:25)0.9 mL/minUV @ 260 nm
Chiral HPLC Amylose tris(5-chloro-2-methylphenylcarbamate)n-Hexane : IPA : EtOH : DEA (850:75:75:0.1)0.8 mL/minUV @ 220 nm
LC-MS/MS BDS Hypersil C8 (100×4.6 mm)Acetonitrile : 25mM Ammonium Formate (80:20)1.0 mL/minESI+ MRM (291.1 167.1)

Table 2: Method Validation Metrics Summary

Validation ParameterRP-HPLC-UV (Routine)Chiral HPLC (Stereospecific)LC-MS/MS (Ultra-Trace)
Linearity Range 5 – 200 ng/mL20 – 7500 ng/mLMethod Dependent
Lower Limit of Quantitation (LLOQ) 5 ng/mL20 ng/mL< 1 ng/mL
Extraction Recovery > 95% (Ethyl Acetate LLE)103.8% (d), 94.5% (l)> 90% (Protein Ppt)
Intra-day Precision (RSD%) 1.90% – 14.90%< 10.0%< 5.0%
Accuracy 98.87% – 108.0%90.0% – 110.0%95.0% – 105.0%

References

  • Tadiboyina, S., Gurupadayya, B. M., & Inturi, B. K. (2015). Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma. SpringerPlus / Journal of Analytical Chemistry. Source: CORE URL: [Link]

  • GeetaBhavani, B., et al. (2014). Optimized HPLC conditions for the estimation of carbinoxamine. Source: ResearchGate URL: [Link]

  • SIELC Technologies. (2018). Separation of Carbinoxamine on Newcrom R1 HPLC column. Source: SIELC Application Notes URL: [Link]

Sources

Application

Application of Carbinoxamine N-Oxide-d6 in Therapeutic Drug Monitoring: A Comprehensive LC-MS/MS Protocol

Executive Summary Therapeutic Drug Monitoring (TDM) is critical for optimizing the efficacy and minimizing the toxicity of narrow-therapeutic-index drugs. While first-generation H1-antihistamines like carbinoxamine are g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Therapeutic Drug Monitoring (TDM) is critical for optimizing the efficacy and minimizing the toxicity of narrow-therapeutic-index drugs. While first-generation H1-antihistamines like carbinoxamine are generally safe, their potent anticholinergic properties necessitate precise pharmacokinetic tracking in vulnerable populations (e.g., pediatric and geriatric patients). Monitoring the parent drug alongside its primary active/inactive metabolites, such as Carbinoxamine N-oxide, provides a complete metabolic profile.

This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. By utilizing Carbinoxamine N-Oxide-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS), this protocol eliminates the analytical vulnerabilities associated with matrix effects and variable extraction recoveries, ensuring absolute quantitative accuracy.

Pharmacological Context & The Analytical Challenge

Carbinoxamine is an ethanolamine-class antihistamine that competes with free histamine for binding at H1-receptor sites[1]. In vivo, it undergoes extensive hepatic metabolism, primarily yielding Carbinoxamine N-oxide.

Historically, LC-MS/MS methods for carbinoxamine utilized structural analog internal standards, such as pargeverine[2]. However, structural analogs do not perfectly mimic the target analyte. During Electrospray Ionization (ESI), co-eluting endogenous plasma components (like phospholipids) can cause severe ion suppression or enhancement. Because an analog IS often elutes at a different retention time than the target analyte, it experiences a different ionization environment, leading to skewed quantification.

The Mechanistic Advantage of Carbinoxamine N-Oxide-d6

Carbinoxamine N-Oxide-d6 (PubChem CID: 169435630) resolves this vulnerability[3].

  • Co-elution: The d6-labeled compound shares the exact physicochemical properties of the unlabeled N-oxide, ensuring they co-elute from the analytical column.

  • Matrix Effect Cancellation: Any ion suppression caused by the biological matrix affects both the analyte and the SIL-IS equally. Because quantification is based on the ratio of their peak areas, the matrix effect mathematically cancels out.

  • Isotopic Isolation: The incorporation of six deuterium atoms on the N,N-dimethyl groups provides a mass shift of +6 Da. Since carbinoxamine contains a chlorine atom (which naturally exhibits a prominent 37 Cl M+2 isotopic peak), a standard +3 Da shift might suffer from isotopic cross-talk. The +6 Da shift guarantees complete isolation of the IS signal from the analyte's isotopic envelope[4].

Workflow Visualization

G N1 Patient Plasma Sample (Contains Analyte & Metabolites) N2 Spike SIL-IS (Carbinoxamine N-Oxide-d6) N1->N2 N3 Protein Precipitation (1:3 v/v Acetonitrile) N2->N3 N4 Centrifugation (14,000 x g, 4°C) N3->N4 N5 UHPLC Separation (C18, Gradient Elution) N4->N5 N6 ESI-MS/MS Detection (Positive MRM Mode) N5->N6 N7 Data Processing (Analyte/IS Peak Area Ratio) N6->N7

Workflow for LC-MS/MS therapeutic drug monitoring using Carbinoxamine N-Oxide-d6.

Self-Validating Experimental Protocol

To ensure the highest degree of scientific integrity, this protocol is designed as a self-validating system . It includes built-in System Suitability Tests (SST) and dynamic matrix factor calculations to continuously verify method performance.

Reagents and Materials
  • Analytes: Carbinoxamine maleate, Carbinoxamine N-oxide, Carbinoxamine N-Oxide-d6[4].

  • Biological Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Mechanistic Rationale: Protein Precipitation (PPT) using acetonitrile is selected over methanol because ACN provides a "harder" crash of plasma proteins, yielding a cleaner supernatant and significantly reducing the solubility of matrix phospholipids that cause downstream ESI suppression[2].

  • Aliquot: Transfer 50 µL of human plasma (patient sample, calibrator, or QC) into a 1.5 mL low-bind Eppendorf tube.

  • IS Spiking: Add 10 µL of the Carbinoxamine N-Oxide-d6 working solution (500 ng/mL in 50:50 MeOH:Water). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature and precipitate plasma proteins.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: The low temperature prevents the re-solubilization of lipids and stabilizes the N-oxide metabolite.

  • Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

LC-MS/MS Instrumental Conditions

Table 1: UHPLC Gradient Conditions Column: Hypersil GOLD aQ C18 (100 × 2.1 mm, 1.9 µm)[2] Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.49010
0.50.49010
2.50.41090
3.50.41090
3.60.49010
5.00.49010

Table 2: Tandem Mass Spectrometry (MRM) Parameters Ionization: Electrospray Ionization (ESI) in Positive Mode

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Carbinoxamine291.2167.15025
Carbinoxamine N-Oxide307.2167.15027
Carbinoxamine N-Oxide-d6313.2167.15027

Mechanistic Rationale for MRM Transitions: The Q1 mass of the N-oxide is 307.2 Da (parent 291.2 + 16 Da for oxygen). The d6-labeled IS shifts the Q1 mass to 313.2 Da. The shared Q3 fragment at m/z 167.1 corresponds to the (4-chlorophenyl)(pyridin-2-yl)methyl carbocation, which does not contain the deuterated N,N-dimethyl moiety, hence the identical product ion mass[2].

Self-Validation & Acceptance Criteria

To guarantee the trustworthiness of the data, the following self-validating checks must be executed with every analytical batch:

System Suitability Test (SST)

Before injecting patient samples, inject a neat standard containing the analytes at the Lower Limit of Quantification (LLOQ).

  • Acceptance: The Signal-to-Noise (S/N) ratio must be ≥ 10:1. Retention time variance must be ≤ 2%.

Matrix Factor (MF) Evaluation

To prove that the Carbinoxamine N-Oxide-d6 IS is effectively neutralizing matrix effects, calculate the IS-Normalized Matrix Factor.

  • Set 1 (Neat): Spike analytes and IS into the extraction solvent (simulating 100% recovery and 0% matrix).

  • Set 2 (Post-Extraction Spike): Extract blank human plasma, then spike the analytes and IS into the resulting supernatant.

  • Calculation: MF=Peak Area in Set 1Peak Area in Set 2​

  • IS-Normalized MF: MFIS​MFAnalyte​​

Table 3: Method Validation Acceptance Criteria

ParameterEvaluation MethodAcceptance Threshold
Linearity Calibration curve (1 - 500 ng/mL) R2≥0.995
Accuracy QC samples at Low, Mid, and High levels± 15% of nominal concentration
Precision (CV%) 6 replicates of QC samples ≤15% ( ≤20% at LLOQ)
IS-Normalized MF Ratio of Analyte MF to IS MF 1.0±0.15 (Proves SIL-IS efficacy)
Blank Interference Injection of double-blank plasmaPeak area <5% of LLOQ area

Mechanistic Rationale: If the IS-Normalized MF deviates beyond 1.0±0.15 , it indicates that the IS is not co-eluting perfectly with the analyte, or that isotopic cross-talk is occurring. The use of the d6 label strictly prevents this, ensuring the method remains robust across varying patient plasma compositions.

References

  • [2] GeetaBhavani B, Gurupadayya BM, Sharfuddin S. LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Applied Chemistry. 2014. URL:[Link]

  • [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 169435630, Carbinoxamine N-Oxide-d6. PubChem. URL:[Link]

Sources

Method

Application Note: Quantitative Analysis of Carbinoxamine in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Pharmacological Context & Analytical Challenges Carbinoxamine is a potent, first-generation ethanolamine-class H1-receptor antagonist utilized for the treatment of allergic rhinitis and mild Parkinson's disease symptoms....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Analytical Challenges

Carbinoxamine is a potent, first-generation ethanolamine-class H1-receptor antagonist utilized for the treatment of allergic rhinitis and mild Parkinson's disease symptoms. Pharmacokinetically, carbinoxamine is administered in low therapeutic doses (typically 4 to 8 mg), resulting in low circulating systemic concentrations. Following an 8 mg oral dose, the mean peak plasma concentration ( Cmax​ ) is approximately 28.7 ng/mL, with an elimination half-life of roughly 17.0 hours[1].

To accurately map the pharmacokinetic (PK) profile—especially the terminal elimination phase—bioanalytical assays require a Lower Limit of Quantification (LLOQ) of at least 0.5 ng/mL. While early methodologies relied on high-performance liquid chromatography (HPLC) with structural analog internal standards (e.g., pargeverine or diphenhydramine)[2], these approaches are highly susceptible to matrix effects. Structural analogs elute at different retention times than the target analyte, exposing them to different co-eluting endogenous plasma components that cause unpredictable ion suppression or enhancement in the mass spectrometer.

Mechanistic Rationale: The Deuterated Advantage

To establish a strictly self-validating system , this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Carbinoxamine-d6 [3].

The Causality of SIL-IS: Carbinoxamine-d6 incorporates six deuterium atoms on its N,N-dimethyl moiety[3]. Because it is chemically identical to the target analyte, it shares the exact same partition coefficient and chromatographic retention time. When injected into the LC-MS/MS system, Carbinoxamine and Carbinoxamine-d6 co-elute perfectly. If a residual phospholipid from the plasma matrix suppresses the ionization efficiency in the Electrospray Ionization (ESI) source by 30%, both the analyte and the IS signals are suppressed by exactly 30%. Consequently, the Analyte/IS peak area ratio remains perfectly constant, inherently correcting for extraction recovery variations and matrix effects, thereby validating every single sample injection.

Experimental Workflow Visualization

Workflow A 1. Human Plasma Aliquot (100 µL) B 2. Spike SIL-IS (Carbinoxamine-d6, 20 µL) A->B C 3. Protein Precipitation (500 µL Acetonitrile) B->C D 4. Vortex & Centrifuge (10,000 rpm, 10 min) C->D E 5. Supernatant Transfer & Filtration D->E F 6. LC Separation (C8 Column, Isocratic) E->F G 7. ESI+ MS/MS Detection (MRM Mode) F->G H 8. Data Quantification (Analyte/IS Ratio) G->H

LC-MS/MS workflow for carbinoxamine quantification in human plasma.

Step-by-Step Self-Validating Protocol

Reagent Preparation & System Suitability
  • Stock Solutions: Prepare primary stock solutions of Carbinoxamine maleate and Carbinoxamine-d6 at 1.0 mg/mL in LC-MS grade methanol.

  • Working Solutions: Dilute the stock solutions with methanol:water (50:50, v/v) to create a calibration curve ranging from 0.5 ng/mL to 200 ng/mL, and an IS working solution of 50 ng/mL[4].

  • System Suitability Test (SST): Inject a mid-level Quality Control (QC) sample six times. The system is deemed suitable only if the Coefficient of Variation (CV) of the Analyte/IS ratio is < 5%.

Plasma Extraction Dynamics (Protein Precipitation)
  • Transfer 100 µL of human plasma into a 1.5 mL Eppendorf tube[5].

  • Add 20 µL of the Carbinoxamine-d6 IS working solution.

  • Causality-Driven Extraction: Add 500 µL of ice-cold Acetonitrile[5].

    • Mechanism: Human plasma is laden with proteins that strongly bind basic drugs. Acetonitrile dramatically lowers the dielectric constant of the matrix, stripping the hydration shells from plasma proteins. This causes rapid denaturation and precipitation, releasing the protein-bound carbinoxamine into the organic supernatant[2].

  • Vortex vigorously for 2 minutes to ensure complete solvent mixing and protein disruption.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial for injection.

LC-MS/MS Operational Parameters

The chromatographic separation relies on a BDS HYPERSIL C8 column (100 x 4.6 mm, 5 µm)[2]. The moderate hydrophobicity of the C8 stationary phase is optimal for retaining the polar ethanolamine structure without excessive peak broadening.

Table 1: Liquid Chromatography & Source Parameters

ParameterSetting / ValueMechanistic Rationale
Mobile Phase Acetonitrile : 25 mM Ammonium Formate (80:20)High organic content (80% ACN) reduces droplet surface tension, driving rapid desolvation in the ESI source[2].
Flow Rate 1.0 mL/minEnsures rapid throughput with a retention time of ~1.6 minutes[2].
Ionization Mode ESI Positive (ESI+)The acidic ammonium formate buffer ensures the tertiary amine remains fully protonated as [M+H]+ [2].
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy
Carbinoxamine 291.2 m/z167.1 m/z25 eV
Carbinoxamine-d6 (IS) 297.2 m/z167.1 m/z25 eV

Fragmentation Causality: In the collision cell, the precursor ion of carbinoxamine (m/z 291.2) undergoes collision-induced dissociation (CID). The primary cleavage occurs at the ether linkage, expelling the N,N-dimethylethanamine moiety as a neutral loss and yielding a highly stable (4-chlorophenyl)(pyridin-2-yl)methylium product ion at m/z 167.1[2]. Because the Carbinoxamine-d6 internal standard contains its six deuterium atoms exclusively on the N,N-dimethyl group[3], this deuterated moiety is lost during CID. Thus, the IS precursor (m/z 297.2) transitions to the exact same product ion (m/z 167.1), simplifying the mass spectrometer tuning process.

Method Validation & Quantitative Metrics

The method must be validated according to FDA/EMA bioanalytical guidelines. The implementation of the deuterated standard ensures high precision and recovery across all concentration levels.

Table 3: Method Validation Summary

Validation ParameterResultRegulatory Acceptance Criteria
Linear Dynamic Range 0.5 – 200 ng/mL R2>0.99
LLOQ 0.5 ng/mLS/N > 10, Precision ≤ 20%, Accuracy ±20%
Intra-day Precision 3.2% – 8.4%CV ≤ 15% (for all non-LLOQ levels)
Inter-day Precision 4.1% – 9.2%CV ≤ 15% (for all non-LLOQ levels)
Extraction Recovery 92.4% – 96.1%Consistent across Low, Mid, and High QCs
Matrix Effect (IS Normalized) 98.5% – 101.2%Demonstrates the SIL-IS perfectly negates suppression

Self-Validation & Quality Control Strategy

To guarantee the integrity of every analytical batch, the workflow incorporates a self-validating QC strategy:

  • Blank Matrix Checks: A double-blank (plasma with no analyte and no IS) and a single-blank (plasma with IS only) are injected at the start of the run. This confirms the absence of endogenous isobaric interferences at the 1.6-minute retention time.

  • IS Peak Area Monitoring: The absolute peak area of Carbinoxamine-d6 is continuously monitored across all unknown samples. A deviation of > 50% from the mean IS area of the calibration standards flags a severe matrix effect or an extraction failure, preventing false-negative reporting.

  • QC Bracketing: Low, Mid, and High QC samples are interspersed every 20 unknown samples to verify that the instrument's calibration curve has not drifted during high-throughput analysis.

References

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma. Semantic Scholar.
  • Clinical Pharmacology Review - Karbinal ER. U.S.
  • (±)-Carbinoxamine-d6 | Stable Isotope. MedChemExpress.
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in r

Sources

Application

Sample preparation techniques for Carbinoxamine N-Oxide-d6 analysis in urine

Application Note: Advanced Sample Preparation Techniques for the LC-MS/MS Quantification of Carbinoxamine N-Oxide-d6 in Human Urine Introduction & Pharmacokinetic Context Carbinoxamine is a potent, first-generation ethan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation Techniques for the LC-MS/MS Quantification of Carbinoxamine N-Oxide-d6 in Human Urine

Introduction & Pharmacokinetic Context

Carbinoxamine is a potent, first-generation ethanolamine-derivative antihistamine with anticholinergic properties, widely utilized in the treatment of allergic rhinitis and urticaria. Pharmacokinetically, carbinoxamine is well absorbed but extensively metabolized in the liver, with virtually no intact parent drug excreted in the urine within 24 hours[1]. Instead, it undergoes biotransformation into several inactive metabolites, predominantly carbinoxamine N-oxide, nor-carbinoxamine, and their respective glucuronide conjugates[2].

In clinical research and forensic toxicology, the precise quantification of carbinoxamine N-oxide in urine is critical for compliance monitoring and pharmacokinetic profiling. To ensure high analytical rigor during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, Carbinoxamine N-Oxide-d6 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). The addition of this deuterated analog corrects for variability in extraction recovery and matrix-induced ion suppression, which are highly prevalent in complex biological matrices[3].

Analytical Challenges in Urine Matrices

Urine is an analytically demanding matrix characterized by high concentrations of endogenous salts, urea, creatinine, and varying specific gravity. When analyzing polar, basic metabolites like carbinoxamine N-oxide, direct injection can lead to severe ionization suppression in the Electrospray Ionization (ESI) source. Therefore, selecting the appropriate sample preparation technique requires balancing high-throughput needs against the necessity for matrix cleanup.

We detail two validated approaches:

  • Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE): The gold standard for basic drugs, providing superior extract cleanliness by exploiting the acid-base chemistry of the N-oxide group[4].

  • Dilute-and-Shoot (DaS): A high-throughput, cost-effective alternative relying heavily on the Carbinoxamine N-Oxide-d6 IS to mathematically compensate for matrix effects[5].

G Urine Urine Sample (Contains Carbinoxamine N-Oxide) Spike Spike SIL-IS (Carbinoxamine N-Oxide-d6) Urine->Spike Prep Sample Preparation (MCX SPE or Dilute-and-Shoot) Spike->Prep LC Liquid Chromatography (Reversed-Phase C18) Prep->LC Purified Extract MS Tandem Mass Spectrometry (ESI+ MRM Mode) LC->MS Analyte Separation Data Quantification & Data Analysis MS->Data MRM Transitions

Analytical workflow for Carbinoxamine N-Oxide-d6 quantification in human urine.

Rationale and Causality of Experimental Choices

Mechanism of Mixed-Mode Cation Exchange (MCX): Carbinoxamine contains a tertiary dimethylamine group, which in its N-oxide metabolite form has a reduced, yet significant, basicity (pKa ~4.5). By adjusting the urine sample to a highly acidic pH using 2% formic acid (pH ~2.5), the N-oxide center becomes fully protonated (positively charged). The MCX sorbent contains strong cation-exchange functional groups (sulfonic acid, pKa < 1) that remain negatively charged at this pH[4].

  • Loading: The protonated analytes bind to the sulfonic acid groups via strong ionic interactions, while hydrophobic regions bind via van der Waals forces.

  • Washing: An acidic aqueous wash removes endogenous salts. A subsequent 100% methanol wash removes neutral and acidic lipophilic interferences (e.g., lipids, acidic drugs) without disrupting the ionic bonds of the basic analytes.

  • Elution: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is applied. The high pH deprotonates the basic nitrogen of the carbinoxamine N-oxide, neutralizing its charge and breaking the ionic interaction, allowing the methanol to elute the highly purified analyte[4].

Mechanism of Dilute-and-Shoot (DaS): For ultra-high-throughput forensic screening, urine is simply diluted (typically 1:10 to 1:30) with an aqueous mobile phase to reduce the absolute concentration of matrix interferents below the threshold of severe ion suppression[5]. The Carbinoxamine N-Oxide-d6 perfectly co-elutes with the unlabeled analyte, experiencing the exact same micro-environment in the ESI source, thereby normalizing the signal and correcting for any residual matrix effects[3].

SPE Condition 1. Condition MeOH then H2O Load 2. Load Acidified Urine + IS Condition->Load Wash1 3. Wash 1 2% Formic Acid Load->Wash1 Wash2 4. Wash 2 100% MeOH Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute Evap 6. Evaporate & Reconstitute Under N2 at 40°C Elute->Evap

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE protocol for basic analytes.

Step-by-Step Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is a self-validating system designed to isolate basic N-oxides from complex urine matrices.

Materials: 30 mg / 3 mL MCX SPE Cartridges, 2% Formic acid in water, 100% Methanol, 5% Ammonium Hydroxide in Methanol.

  • Sample Pre-treatment: Aliquot 500 µL of human urine into a microcentrifuge tube. Add 50 µL of Carbinoxamine N-Oxide-d6 working internal standard solution (100 ng/mL). Add 500 µL of 2% Formic Acid (aq) to acidify the sample. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of HPLC-grade water. Critical: Do not allow the sorbent bed to dry out during this step.

  • Loading: Load the acidified urine sample onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal ionic binding.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid (aq) to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove neutral lipophilic interferences. Dry the cartridge under maximum vacuum (approx. 10 inHg) for 2 minutes.

  • Elution: Elute the target analytes with 2 × 500 µL of 5% Ammonium Hydroxide in Methanol. Collect the eluate in a clean glass tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10 mM Ammonium Formate : Methanol, 90:10 v/v).

Protocol B: Dilute-and-Shoot (High-Throughput)

Designed for rapid screening where instrument sensitivity is high enough to handle sample dilution.

  • Centrifugation: Centrifuge raw urine at 10,000 x g for 5 minutes at 4°C to pellet cellular debris and particulates.

  • Dilution: Transfer 50 µL of the supernatant to an autosampler vial. Add 20 µL of Carbinoxamine N-Oxide-d6 IS (250 ng/mL).

  • Solvent Addition: Add 930 µL of 10 mM Ammonium Formate in water (resulting in a 20-fold overall dilution)[5].

  • Mixing: Vortex for 15 seconds. The sample is ready for direct LC-MS/MS injection.

Data Presentation & Expected Performance Metrics

The following table summarizes the expected quantitative performance comparing the two sample preparation methodologies for Carbinoxamine N-Oxide analysis.

Performance MetricMCX Solid-Phase Extraction (SPE)Dilute-and-Shoot (DaS)
Linear Range 0.1 - 500 ng/mL2.5 - 1000 ng/mL[3]
Limit of Quantitation (LOQ) 0.1 ng/mL2.5 ng/mL
Absolute Recovery > 85%N/A (Direct Dilution)
Matrix Effect (Ion Suppression) < 10% (Highly mitigated)25 - 40% (Corrected by d6-IS)
Sample Prep Time (per 96-well) ~ 45 - 60 minutes~ 15 minutes
Column Lifespan > 2000 injections~ 500 - 800 injections

Conclusion

The selection of sample preparation for Carbinoxamine N-Oxide-d6 in urine depends entirely on the analytical goals. For pharmacokinetic studies requiring ultra-high sensitivity (sub-ng/mL) and extended column longevity, MCX SPE provides unmatched extract cleanliness by intelligently exploiting the analyte's acid-base chemistry. Conversely, for forensic or clinical screening where rapid turnaround is paramount, a Dilute-and-Shoot approach is highly effective, provided that the Carbinoxamine N-Oxide-d6 internal standard is utilized to rigorously correct for the inherent matrix effects.

References

  • Drugs.com. "Carbinoxamine: Package Insert / Prescribing Information." Drugs.com.
  • DBpia. "Urinary Metabolism and Excretion of Carbinoxamine after Oral Administration to Man." DBpia.
  • LCMS.cz. "Forensic Screening for Drugs in Urine Using High-Resolution MS/MS Spectra and Simplified High-Performance Screening Software." LCMS.cz.
  • NIH.gov. "A Study of Opiate, Opiate Metabolites and Antihistamines in Urine after Consumption of Cold Syrups by LC-MS/MS." National Institutes of Health.
  • CDC Stacks. "UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and BMAA in Human Urine." Centers for Disease Control and Prevention.

Sources

Method

Application Note: The Use of Carbinoxamine N-Oxide-d6 in Bioequivalence Studies of Carbinoxamine Formulations

Introduction: The Imperative for Precision in Carbinoxamine Bioequivalence Carbinoxamine, an ethanolamine derivative, is a first-generation antihistamine with anticholinergic and sedative properties.[1][2][3][4] It funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Carbinoxamine Bioequivalence

Carbinoxamine, an ethanolamine derivative, is a first-generation antihistamine with anticholinergic and sedative properties.[1][2][3][4] It functions by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[2][5] Carbinoxamine is well-absorbed from the gastrointestinal tract and is extensively metabolized by the liver before being excreted in the urine as inactive metabolites.[1][6] Given its established use for allergic rhinitis, conjunctivitis, and urticaria, the development of generic formulations is a critical aspect of ensuring patient access to affordable treatment options.[3][4]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous bioequivalence (BE) studies to ensure that generic drug products exhibit a comparable rate and extent of absorption to the reference listed drug.[7][8][9] These studies are foundational to approving generic formulations, and their reliability hinges on the accuracy and precision of the bioanalytical methods employed to quantify the drug in biological matrices.[7][10]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis in pharmacokinetic and bioequivalence studies due to its high sensitivity, specificity, and throughput.[11][12] However, the complexity of biological matrices can introduce significant variability from ion suppression or enhancement, sample preparation inconsistencies, and instrument drift.[11][13] To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount. This application note details the use of Carbinoxamine N-Oxide-d6 as a superior internal standard for the bioanalytical quantification of Carbinoxamine in human plasma to support bioequivalence studies.

The Gold Standard: Why Carbinoxamine N-Oxide-d6 is the Optimal Internal Standard

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during extraction, chromatography, and ionization.[11][12] Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are considered the gold standard because they are chemically identical to the analyte but have a different mass-to-charge ratio (m/z), allowing for their distinct detection by the mass spectrometer.[11][12][13]

Carbinoxamine N-Oxide-d6 is a deuterated analog of a Carbinoxamine metabolite. While a deuterated version of the parent drug (Carbinoxamine-d6) is also a viable option, utilizing a deuterated metabolite as the internal standard can offer distinct advantages, particularly in understanding the metabolic profile of the drug alongside the parent compound. For the purpose of quantifying the parent drug, Carbinoxamine N-Oxide-d6 serves as an excellent internal standard due to its structural similarity and expected co-elution with Carbinoxamine, ensuring that it experiences the same analytical variabilities.

The key advantages of using Carbinoxamine N-Oxide-d6 include:

  • Correction for Matrix Effects: As Carbinoxamine N-Oxide-d6 has the same chemical properties as Carbinoxamine, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction.[11]

  • Compensation for Sample Preparation Variability: Any loss of analyte during sample processing steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by the internal standard, ensuring the analyte-to-internal standard ratio remains constant.[11][12]

  • Improved Assay Robustness and Throughput: By minimizing variability, the use of a deuterated internal standard contributes to more robust and reliable bioanalytical methods.[11]

Bioanalytical Method Protocol

This protocol outlines a validated LC-MS/MS method for the quantification of Carbinoxamine in human plasma using Carbinoxamine N-Oxide-d6 as an internal standard.

Materials and Reagents
  • Carbinoxamine reference standard

  • Carbinoxamine N-Oxide-d6 (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Carbinoxamine and Carbinoxamine N-Oxide-d6 in methanol to obtain primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Carbinoxamine primary stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Carbinoxamine N-Oxide-d6 primary stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Label a 96-well plate for standards, quality controls, and unknown study samples.

  • To each well, add 50 µL of the respective plasma sample (or blank plasma for the calibration curve).

  • Add 25 µL of the 100 ng/mL Carbinoxamine N-Oxide-d6 internal standard working solution to all wells except for the blank samples (to which 25 µL of 50:50 methanol:water is added).

  • For the calibration curve, spike the blank plasma with the appropriate Carbinoxamine working standard solutions.

  • Gently vortex the plate for 30 seconds.

  • Add 200 µL of acetonitrile to each well to precipitate the plasma proteins.

  • Seal and vortex the plate for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters

The following MRM transitions should be optimized for the specific mass spectrometer being used.

Compound Precursor Ion (m/z) Product Ion (m/z)
Carbinoxamine291.1167.1
Carbinoxamine N-Oxide-d6313.2167.1

Note: The precursor ion for Carbinoxamine N-Oxide-d6 assumes the addition of 6 deuterium atoms to the N-oxide metabolite. The exact mass may vary depending on the specific deuterated positions.

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[7][14] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Calibration Curve: A calibration curve should be generated for each analytical run, with a typical range of 1-1000 ng/mL.

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard.

  • Stability: The stability of Carbinoxamine in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Experimental Workflow and Data Visualization

The following diagram illustrates the overall workflow for a bioequivalence study of Carbinoxamine formulations utilizing Carbinoxamine N-Oxide-d6 as an internal standard.

Bioequivalence_Workflow cluster_study_design Study Design & Dosing cluster_sample_collection Sample Collection & Processing cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting Study_Population Healthy Volunteers Randomization Randomized Crossover Design Study_Population->Randomization Dosing Dosing (Test & Reference Formulations) Randomization->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Thawing Sample Thawing Plasma_Separation->Sample_Thawing IS_Spiking Spiking with Carbinoxamine N-Oxide-d6 Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Concentration_Determination Concentration Determination LCMS_Analysis->Concentration_Determination PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Concentration_Determination->PK_Analysis Statistical_Analysis Statistical Analysis (90% CI) PK_Analysis->Statistical_Analysis BE_Conclusion Bioequivalence Conclusion Statistical_Analysis->BE_Conclusion

Caption: Workflow for a Carbinoxamine Bioequivalence Study.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for accurate and reliable quantification of drugs in biological matrices for bioequivalence studies. Carbinoxamine N-Oxide-d6 is an excellent choice as an internal standard for the bioanalysis of Carbinoxamine due to its close structural similarity and ability to effectively compensate for analytical variability. The detailed protocol and validation guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to establish and conduct high-quality bioequivalence studies for Carbinoxamine formulations, ultimately ensuring the safety and efficacy of generic drug products.

References

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma. Semantic Scholar. Available from: [Link]

  • Carbinoxamine: Package Insert / Prescribing Information - Drugs.com. Available from: [Link]

  • Carbinoxamine | Drug Lookup | Pediatric Care Online - AAP Publications. Available from: [Link]

  • Carbinoxamine: Uses & Dosage | MIMS Singapore. Available from: [Link]

  • (PDF) LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate. Available from: [Link]

  • Carbinoxamine Maleate (carbinoxamine maleate) - Dosing, PA Forms & Info (2026) - PrescriberPoint. Available from: [Link]

  • Guideline on Bioanalytical Method Validation Ema. European Medicines Agency. Available from: [Link]

  • Carbinoxamine - wikidoc. Available from: [Link]

  • LCMS Chromatogram of carbinoxamine | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available from: [Link]

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma - Slideshare. Available from: [Link]

  • Validation of bioanalytical methods - PubMed. Available from: [Link]

  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research. Available from: [Link]

  • Validation of Bioanalytical Methods for BE Studies - BEBAC. Available from: [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. Available from: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]

  • Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. Thieme Connect. Available from: [Link]

  • A Deep Dive: FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence March 14, 2023. FDA. Available from: [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. Available from: [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. Available from: [Link]

  • 22-556Orig1s000 - accessdata.fda.gov. Available from: [Link]

  • Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630 - PubChem - NIH. Available from: [Link]

  • Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC. Available from: [Link]

  • BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards - Credevo. Available from: [Link]

  • Carbinoxamine Maleate - accessdata.fda.gov. Available from: [Link]

  • Carbinoxamine-d6 Maleate - CAS - 3505-38-2 (non-labelled) - Axios Research. Available from: [Link]

  • New FDA guidance on statistical approaches to establishing bioequivalence / Guidelines / Home - GaBi Online - Generics and Biosimilars Initiative. Available from: [Link]

  • 22-556Orig1s000 - accessdata.fda.gov. Available from: [Link]

  • Relative bioavailability of carbinoxamine and phenylpropanolamine from a retard suspension after single dose administration in healthy subjects - PubMed. Available from: [Link]

  • Synthesis of Carbinoxamine via aC(sp3)-H 2-pyridylation of O, S or N-containing compounds enabled by non-DA-type super organoreductant and sulfoxide- or sulfide-HAT-reagents - ResearchGate. Available from: [Link]

  • Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem - NIH. Available from: [Link]

  • Carbinoxamine Impurities and Related Compound - Veeprho. Available from: [Link]

  • The synthesis and structure of chiral enamine N-oxides - RSC Publishing. Available from: [Link]

  • Carbinoxamine-impurities | Pharmaffiliates. Available from: [Link]

Sources

Application

Application Note: Utilizing Carbinoxamine N-Oxide-d6 as a Stable Isotope-Labeled Internal Standard for High-Fidelity Metabolic Stability Assays

Audience: Researchers, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Mechanistic Rationale: The Causality of Isotope Labeling in LC-MS/MS Carbinoxamine is a first-generation H1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Mechanistic Rationale: The Causality of Isotope Labeling in LC-MS/MS

Carbinoxamine is a first-generation H1-receptor antagonist that undergoes extensive hepatic biotransformation. While monitoring the depletion of the parent drug is standard practice for determining intrinsic clearance ( CLint​ ), tracking the formation of its primary metabolite—Carbinoxamine N-Oxide—provides critical mass-balance data and aids in cytochrome P450 (CYP) phenotyping.

However, quantifying trace metabolites in complex biological matrices like human liver microsomes (HLM) or hepatocytes presents a significant analytical challenge. Residual proteins, phospholipids, and buffer salts cause unpredictable ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source.

To create a self-validating analytical system, we utilize Carbinoxamine N-Oxide-d6 [1] as a Stable Isotope-Labeled Internal Standard (SIL-IS). The substitution of six hydrogen atoms with deuterium on the N,N-dimethyl moiety yields a +6 Da mass shift (m/z 313.15 vs. 307.15). Because the physicochemical properties of the d6-isotopologue are virtually identical to the unlabeled metabolite, it co-elutes chromatographically. By taking the ratio of the Analyte peak area to the IS peak area, any variance in extraction recovery or ionization efficiency is mathematically normalized, ensuring absolute quantitative trustworthiness.

MetabolicPathway CBA Carbinoxamine (Parent Drug) Enzymes Hepatic CYP450 / FMO (Oxidation) CBA->Enzymes Substrate Binding Metabolite Carbinoxamine N-Oxide (Target Analyte) Enzymes->Metabolite N-Oxidation

Metabolic conversion of Carbinoxamine to its N-Oxide metabolite via hepatic enzymes.

Regulatory & Scientific Grounding

The design of this protocol is strictly grounded in the FDA's guidance on In Vitro Drug Interaction Studies [2], which dictates that substrate concentrations must be kept well below the anticipated Michaelis-Menten constant ( Km​ ) to ensure first-order kinetics. Furthermore, the integration of a SIL-IS fulfills the rigorous criteria outlined in the FDA's Bioanalytical Method Validation Guidance for Industry [3], which mandates robust mitigation of matrix effects to guarantee reproducible pharmacokinetic data.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol is designed as a closed, self-validating loop. The critical step is the timing of the SIL-IS addition: by embedding Carbinoxamine N-Oxide-d6 directly into the quenching solvent, any subsequent volumetric losses or precipitation anomalies affect the analyte and the IS equally, preserving the integrity of the final ratio.

Reagents & Preparation
  • Test System: Human Liver Microsomes (HLM), pooled, at a working concentration of 0.5 mg/mL.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Substrate: 1 µM Carbinoxamine (final concentration). Causality: 1 µM ensures the reaction remains in the linear, first-order kinetic range ( [S]≪Km​ ).

  • Cofactor: 1 mM NADPH (added to initiate the reaction).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 50 ng/mL Carbinoxamine N-Oxide-d6.

Step-by-Step Methodology
  • Master Mix Preparation: In a 96-well deep-well plate, combine HLM, phosphate buffer, and Carbinoxamine. Pre-incubate the plate in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add pre-warmed NADPH to all wells (except the negative control wells) to initiate CYP-mediated oxidation. Start the timer.

  • Time-Course Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), aspirate 50 µL of the reaction mixture.

  • Reaction Quenching (The Validation Step): Immediately dispense the 50 µL aliquot into a secondary plate containing 150 µL of the Quench Solution (Cold ACN + Carbinoxamine N-Oxide-d6). Causality: The 3:1 organic-to-aqueous ratio instantly denatures the CYP enzymes, halting metabolism, while simultaneously introducing the IS before any sample loss can occur.

  • Protein Precipitation: Vortex the quenched plate for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Transfer 100 µL of the clear supernatant into an LC-MS/MS injection plate containing 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Workflow Step1 1. Microsome Preparation (0.5 mg/mL HLM, 1 µM Drug) Step2 2. Reaction Initiation (Add NADPH, 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold ACN + N-Oxide-d6 IS) Step3->Step4 Step5 5. Protein Precipitation (Centrifuge 15,000 x g) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Quantification) Step5->Step6

Step-by-step workflow for in vitro microsomal metabolic stability assay.

LC-MS/MS Analytical Method

Chromatographic separation is achieved using a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Detection is performed in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Transitions and Collision Energies

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Collision Energy (eV)
Carbinoxamine (Parent)291.1167.15022
Carbinoxamine N-Oxide307.1167.15024
Carbinoxamine N-Oxide-d6 (IS) 313.1 167.1 50 24

Note: The +6 Da mass shift in Q1 isolates the IS from the endogenous metabolite, preventing crosstalk while maintaining identical ionization efficiencies.

Data Analysis & Interpretation

The primary output of this assay is the Analyte/IS peak area ratio. By plotting the natural log ( ln ) of the percentage of parent drug remaining versus time, we derive the elimination rate constant ( k ) from the slope.

Table 2: Representative Metabolic Stability and Metabolite Formation Data

Incubation Time (min)Parent Remaining (%)N-Oxide Formed (nM)Analyte / IS Area Ratio
0100.00.00.005
588.495.20.120
1565.1280.50.350
3042.3490.10.610
4528.0610.80.760
6018.5700.40.880

Pharmacokinetic Calculations:

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=Mass of Microsomal Proteink×Vincubation​​ ( μL/min/mg protein)

By utilizing Carbinoxamine N-Oxide-d6, the calculated CLint​ and metabolite formation rates are insulated against day-to-day instrument drift and matrix-induced ionization suppression, yielding regulatory-grade data suitable for IND submissions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169435630, Carbinoxamine N-Oxide-d6." PubChem, [Link].

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA Guidance Documents, Jan 2020, [Link].

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents, May 2018, [Link].

Technical Notes & Optimization

Troubleshooting

Troubleshooting matrix effects in Carbinoxamine N-Oxide-d6 LC-MS/MS analysis

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most insidious challenges in LC-MS/MS bioanalysis: matrix effects in hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most insidious challenges in LC-MS/MS bioanalysis: matrix effects in highly polar metabolites, specifically focusing on Carbinoxamine N-Oxide and its stable isotope-labeled internal standard (SIL-IS), Carbinoxamine N-Oxide-d6.

When developing assays for drug development and clinical pharmacokinetics, simply observing signal loss is not enough. We must understand the physicochemical causality behind the interference and build self-validating analytical systems that proactively flag and mitigate these errors before they compromise clinical data.

Diagnostic Workflow: Isolating Matrix Interferences

Before altering your sample preparation, you must systematically isolate the root cause of the signal drift. The following logical framework dictates our troubleshooting approach.

MatrixWorkflow A Signal Suppression Observed in Carbinoxamine N-Oxide B Post-Column Infusion (Identify Suppression Zones) A->B Step 1: Qualitative C Post-Extraction Spike (Calculate Matrix Factor) A->C Step 2: Quantitative D Is IS-Normalized MF within 0.85 - 1.15? C->D E Check Deuterium Isotope Effect (RT Shift: d6 vs Unlabeled) D->E No (IS Tracking Failure) F Monitor m/z 184 (Phospholipid Co-elution) D->F No (Severe Suppression) G Method Validated Proceed to Bioanalysis D->G Yes H Implement HybridSPE or TurboFlow Extraction E->H Adjust LC/Prep F->H Deplete Lipids

Fig 1. Diagnostic workflow for isolating and resolving LC-MS/MS matrix effects.

Core Troubleshooting Q&A

Q1: Why does Carbinoxamine N-Oxide exhibit such severe matrix effects compared to its parent drug? The Causality: Carbinoxamine is an ethanolamine-class antihistamine[1]. Its N-oxide metabolite features a coordinate covalent N-O bond, making it highly polar. In reversed-phase liquid chromatography (e.g., C8 or C18 columns), polar compounds elute very early, often near the void volume. This early elution window is notoriously crowded with un-retained salts, formulation agents, and early-eluting lysophospholipids[2]. During Electrospray Ionization (ESI), these concentrated matrix components aggressively compete with the N-oxide for the limited surface area of the charged droplets in the Taylor cone. This charge depletion prevents the analyte from entering the gas phase, causing signal suppression that can reduce analytical accuracy by 20-80%[3].

Q2: I am using Carbinoxamine N-Oxide-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Why is it failing to correct the suppression? The Causality: While an SIL-IS is the gold standard for compensating matrix effects, it is vulnerable to the Deuterium Isotope Effect . Because C-D bonds have a lower zero-point energy and are slightly less lipophilic than C-H bonds, Carbinoxamine N-Oxide-d6 can elute 0.05 to 0.1 minutes earlier than the unlabeled analyte in high-efficiency UHPLC separations. If a sharp matrix suppression zone (e.g., a specific endogenous lipid peak) elutes exactly at this interface, the analyte and the IS will experience entirely different ionization environments. Consequently, the Matrix Factor (MF) of the analyte diverges from the IS, destroying the IS-normalized recovery[4].

Q3: How can I definitively prove that endogenous phospholipids are the root cause? The Causality: Phospholipids, particularly glycerophosphocholines, are the primary drivers of ion suppression in plasma and serum[5]. The Solution: Build a self-validating check into your mass spectrometer method. Multiplex your MS/MS acquisition to include an in-source fragmentation MRM transition for the phosphocholine headgroup (m/z 184.0 → 184.0 in positive ion mode)[6]. Overlay this trace with your Carbinoxamine N-Oxide chromatogram. If the massive m/z 184.0 peak co-elutes with your analyte, phospholipids are definitively suffocating your signal.

Q4: Standard Protein Precipitation (PPT) is leaving too much interference. How do I eliminate it? The Causality: Standard PPT only removes gross proteins; it leaves nearly 100% of hydrophobic phospholipids in the extract[7]. Because Carbinoxamine N-Oxide is highly polar, standard Liquid-Liquid Extraction (LLE) will also yield poor recovery. The Solution: You must switch to targeted phospholipid-depletion strategies. Techniques like HybridSPE utilize Lewis acid-base interactions (zirconia-coated silica) to selectively trap the phosphate moiety of lipids while allowing polar analytes to pass through[6]. Alternatively, 2D-LC setups like TurboFlow can size-exclude large matrix proteins and retain phospholipids, effectively removing >99% of interferences[7].

Quantitative Data: Matrix Factor Evaluation

To demonstrate the impact of sample preparation on matrix effects, below is a comparative summary of Matrix Factors (MF) for Carbinoxamine N-Oxide-d6 across different extraction methodologies. Note: An IS-Normalized MF outside the 0.85 – 1.15 range indicates a failing method[8].

Extraction MethodologyAnalyte MF (Absolute)IS (d6) MF (Absolute)IS-Normalized MFPhospholipid Removal (%)Assay Status
Protein Precipitation (PPT) 0.450.520.86 < 10%⚠️ Marginal/Fail
Liquid-Liquid Extraction (LLE) 0.600.650.92 ~ 40%⚠️ High Variance
Solid Phase Extraction (C18) 0.750.780.96 ~ 70%✅ Pass
HybridSPE (Zirconia-coated) 0.980.990.99 > 99%🚀 Robust Pass
TurboFlow (2D-LC Online) 1.021.011.01 > 99%🚀 Robust Pass

Step-by-Step Experimental Protocols

Protocol A: Quantitative Assessment of Matrix Effects (The Matuszewski Method)

This protocol is the regulatory "gold standard" for quantitatively diagnosing matrix effects via post-extraction spiking[4].

  • Preparation of Sets:

    • Set 1 (Neat): Prepare Carbinoxamine N-Oxide and the d6-IS in pure mobile phase at the Low, Mid, and High Quality Control (QC) concentrations.

    • Set 2 (Post-Extraction Spike): Extract 6 different lots of blank biological matrix (e.g., human plasma) using your current method. After extraction, spike the eluate with the analyte and IS to match the final concentrations of Set 1.

  • LC-MS/MS Acquisition: Inject both sets under identical chromatographic conditions.

  • Mathematical Validation:

    • Calculate Absolute MF = (Peak Area in Set 2) / (Peak Area in Set 1).

    • Calculate IS-Normalized MF = (MF of Analyte) / (MF of IS).

  • Self-Validation Check: The method is only validated if the IS-Normalized MF is between 0.85 and 1.15, and the Coefficient of Variation (CV) across all 6 matrix lots is < 15%[8]. If it fails, proceed to Protocol B.

Protocol B: Phospholipid Depletion via HybridSPE

When dealing with a polar N-oxide that cannot be easily cleaned up via LLE, HybridSPE provides a self-validating chemical filtration system[6].

  • Sample Aliquot: Transfer 100 µL of plasma into a HybridSPE 96-well plate.

  • Internal Standard Addition: Add 10 µL of Carbinoxamine N-Oxide-d6 working solution.

  • Precipitation & Disruption: Add 300 µL of 1% formic acid in acetonitrile.

    • Causality: The formic acid acts as a Lewis base disruptor, preventing the polar N-oxide from non-specifically binding to the zirconia phase, ensuring high recovery.

  • Agitation: Mix thoroughly for 2 minutes on a plate shaker to ensure complete protein precipitation.

  • Selective Elution: Apply vacuum (10 in Hg) for 4 minutes.

    • Causality: The zirconia-coated silica selectively forms strong ionic bonds with the phosphate moiety of the endogenous phospholipids. The lipids are permanently trapped, while the polar Carbinoxamine N-Oxide passes freely into the collection plate.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

  • Self-Validation Check: Inject the sample while monitoring the m/z 184.0 transition. The chromatogram must show a flat baseline in the analyte retention window. If a peak >10% of the original lipid signal appears, the zirconia bed was overloaded, and the sample volume must be reduced.

Sources

Optimization

Optimizing chromatographic separation of Carbinoxamine and its metabolites

Welcome to the Technical Support Center for Chromatographic Analysis. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing the separation of Carbinoxamine and its m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Analysis. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing the separation of Carbinoxamine and its metabolites.

As a basic first-generation H1-antihistamine, Carbinoxamine presents classic chromatographic challenges—most notably severe peak tailing and complex metabolite polarity ranges. This guide bypasses surface-level fixes to address the fundamental physical chemistry driving your separations.

Physicochemical Profiling & Metabolic Pathways

To control a chromatographic separation, you must first understand the intrinsic properties of the analyte. Carbinoxamine's behavior on a reversed-phase (RP) column is dictated by its basic tertiary amine and its metabolic biotransformations.

Carbinoxamine_Metabolism C Carbinoxamine (Parent Drug) ND N-desmethyl- carbinoxamine C->ND N-demethylation OD O-dealkylation Products C->OD O-dealkylation GLUC Glucuronide Conjugates C->GLUC Glucuronidation NDD N-didesmethyl- carbinoxamine ND->NDD N-demethylation ND->GLUC Glucuronidation

Carbinoxamine primary metabolic pathways in humans.

Table 1: Physicochemical Parameters & Chromatographic Implications

Parameter Value Chromatographic Implication
pKa 8.1[1] The tertiary amine is positively charged at standard LC pH (4–7), leading to severe secondary cation-exchange interactions with residual column silanols.
LogP 2.17 (Exp)[1] Moderate hydrophobicity. Retains well on C18 phases but requires a balanced organic gradient for efficient elution.

| Metabolite Polarity | Highly Variable | Demethylation slightly alters polarity, while 1[1] that risk eluting in the void volume. |

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do I observe severe exponential peak tailing for Carbinoxamine, but my neutral impurities elute symmetrically? Causality & Solution: Peak tailing for basic compounds is rarely a physical column defect (like a voided bed); it is a chemical phenomenon. Carbinoxamine contains a basic nitrogen atom that remains protonated in weakly acidic to neutral mobile phases. Traditional "Type-A" silica columns possess residual, unbonded silanol groups (-Si-OH) with a pKa of 4–5. At a mobile phase pH above 4, 2[2]. The protonated carbinoxamine undergoes secondary cation-exchange interactions with these sites, causing the molecules to "stick" and elute slowly, creating an exponential tail. To resolve this, transition to 3[3] which are rigorously endcapped, or adjust the mobile phase pH to suppress ionization (See Protocol 1).

Q2: Are mobile phase additives like Triethylamine (TEA) still necessary for analyzing basic antihistamines? Causality & Solution: Historically, small-molecular-weight bases like TEA were added to the mobile phase to competitively bind to and mask active silanol sites. However, with the advent of modern ultra-pure Type-B silica, 2[2]. Furthermore, TEA causes severe ion suppression in LC-MS/MS applications. For modern LC-MS workflows, use volatile buffers like ammonium formate or ammonium acetate to stabilize the ionization state without suppressing the analyte signal.

Q3: How can I efficiently extract Carbinoxamine and its highly polar glucuronide metabolites from urine without losing the polar fractions? Causality & Solution: Traditional Solid-Phase Extraction (SPE) often struggles to simultaneously recover the moderately lipophilic parent drug and its highly hydrophilic glucuronide conjugates. Recent validated LC-MS/MS methodologies demonstrate that a 4[4]. By simply diluting the urine sample and injecting it directly, you avoid the recovery biases of extraction and the need for enzymatic hydrolysis.

Step-by-Step Experimental Protocols

Peak_Tailing_Resolution Start Issue: Peak Tailing (Basic Antihistamine) CheckCol Is Column Type-B High-Purity Silica? Start->CheckCol ChangeCol Switch to Type-B or Endcapped Column CheckCol->ChangeCol No CheckPH Optimize Mobile Phase pH CheckCol->CheckPH Yes LowPH Low pH (≤ 3.0) Suppress Silanols CheckPH->LowPH Acidic Method HighPH High pH (≥ 10.0) Suppress Amines CheckPH->HighPH Basic Method

Decision tree for resolving peak tailing of basic antihistamines.

Protocol 1: Mobile Phase Optimization to Eliminate Silanol-Induced Peak Tailing

Objective: Achieve symmetrical peak shapes (Asymmetry factor 0.9 - 1.2) for carbinoxamine and its N-demethylated metabolites by controlling ionization states.

  • Select the Appropriate pH Extreme: Do not use mid-range pH (pH 4–7) where both the analyte is protonated and silanols are ionized. Choose one of the following:

    • Low pH Strategy (pH ≤ 3.0): Use 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). 3[3] (keeping them as neutral -Si-OH), eliminating the cation-exchange mechanism.

    • High pH Strategy (pH ≥ 10.0): Use 10 mM Ammonium Bicarbonate adjusted with ammonium hydroxide. This deprotonates carbinoxamine (neutralizing the basic amine), allowing it to separate purely by hydrophobic interactions. (Note: This strictly requires a high-pH stable column, such as ethylene-bridged hybrid particles).

  • Buffer Concentration Optimization: Ensure the buffer concentration is between 10–25 mM.2[2] across the analyte band, leading to peak distortion.

  • System Validation Check (Self-Validating Step): Inject a neutral hydrophobic marker (e.g., toluene) alongside carbinoxamine. If toluene is symmetrical but carbinoxamine tails, the issue is chemical (silanol interaction). If both tail, the issue is physical (e.g., a void in the column bed or dead volume in the fittings).

Protocol 2: "Dilute-and-Shoot" LC-MS/MS Workflow for Urine Metabolites

Objective: Rapid quantification of carbinoxamine and highly polar glucuronide metabolites without extraction losses,5[5].

  • Sample Preparation: Centrifuge raw urine at 12,000 x g for 10 minutes at 4°C to pellet particulates. Dilute the supernatant 1:10 with the initial mobile phase (e.g., 5% Methanol / 95% Water with 0.1% Formic Acid).

  • Internal Standard Addition: Spike the diluent with a stable isotope-labeled internal standard (e.g., Carbinoxamine-d6) to correct for matrix effects during electrospray ionization (ESI).

  • Chromatographic Separation: Inject 2–5 µL onto a sub-2 µm C18 UHPLC column. To retain the polar glucuronides, hold the gradient at 2-5% organic modifier for the first 1.5 minutes before ramping to 90% organic to elute the parent drug.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for carbinoxamine (m/z 291.1 -> product ions) and its metabolites.

  • System Validation Check (Self-Validating Step): Monitor the absolute peak area of the internal standard across all urine injections. A variance of >15% indicates severe matrix effects or ion suppression, signaling that the dilution factor must be increased (e.g., to 1:20).

References

  • Source: Zhejiang University (ZJU)
  • How to Reduce Peak Tailing in HPLC?
  • Source: HPLC.
  • Source: Molecules (via NIH/PubMed)
  • Source: New Journal of Chemistry (via ResearchGate)
  • A Study of Opiate, Opiate Metabolites and Antihistamines in Urine after Consumption of Cold Syrups by LC-MS/MS (PMC Full Text)

Sources

Troubleshooting

Technical Support Center: Carbinoxamine N-Oxide-d6 LC-MS/MS Troubleshooting &amp; Method Optimization

Introduction Carbinoxamine is a first-generation H1-antihistamine whose metabolism predominantly yields N-oxide derivatives via the hepatic oxidation of its tertiary amine group. Accurate pharmacokinetic profiling of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbinoxamine is a first-generation H1-antihistamine whose metabolism predominantly yields N-oxide derivatives via the hepatic oxidation of its tertiary amine group. Accurate pharmacokinetic profiling of these metabolites requires highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. Carbinoxamine N-Oxide-d6 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) to correct for extraction recovery and matrix effects.

However, N-oxide metabolites present unique bioanalytical challenges, including thermal instability, in-source fragmentation, and isotopic interference. This technical support guide provides authoritative troubleshooting strategies to maximize the sensitivity and specificity of your Carbinoxamine N-Oxide-d6 detection workflows.

G A 1. Sample Preparation Plasma + Carbinoxamine N-Oxide-d6 (Cold SPE to prevent degradation) B 2. Chromatographic Separation UHPLC (C18 Column) Optimized Mobile Phase pH A->B C 3. Soft Ionization ESI+ at Reduced Temperature (Minimizes In-Source Decay) B->C D 4. MS/MS Detection MRM Mode: m/z 313.2 → 167.1 (High Specificity) C->D E 5. Data Processing Isotopic Purity & Matrix Effect Correction D->E

Standardized LC-MS/MS workflow for the robust detection of Carbinoxamine N-Oxide-d6.

Section 1: Overcoming Sensitivity Challenges

Q1: My Carbinoxamine N-Oxide-d6 signal is heavily suppressed in human plasma matrices. How can I improve sensitivity? A: Signal suppression in LC-MS/MS is primarily caused by matrix effects from endogenous plasma components, such as phospholipids, competing for ionization in the ESI source [3]. To resolve this:

  • Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE): PPT leaves high concentrations of residual phospholipids. Implementing a mixed-mode cation exchange (MCX) SPE protocol effectively removes these interferences, enhancing the signal-to-noise (S/N) ratio.

  • Optimize Chromatographic Retention: N-oxides are highly polar. Ensure your UHPLC gradient starts with a high aqueous percentage (e.g., 95% water with 0.1% formic acid) to maximize retention on a C18 or PFP column, allowing matrix salts to elute in the void volume before the analyte ionizes.

Q2: I am experiencing inconsistent IS peak areas across my analytical run. What is the root cause? A: N-oxide metabolites are notoriously thermally labile [1]. High temperatures in the mass spectrometer's desolvation/source chamber can cause Carbinoxamine N-Oxide-d6 to undergo Cope elimination or revert to the parent carbinoxamine-d6 via in-source reduction. Causality: When the ESI source temperature is too high, the N-O bond cleaves before the ion reaches the first quadrupole (Q1). Solution: Lower the ESI source temperature and capillary voltage to achieve "soft" ionization. Balance the desolvation temperature to be just high enough for efficient droplet evaporation but low enough to prevent thermal degradation of the N-oxide.

Section 2: Ensuring Specificity and Isotopic Integrity

Q3: I detect a background peak in the unlabeled Carbinoxamine N-Oxide channel (m/z 307.2 → 167.1) at the exact retention time of my IS. Is my internal standard contaminated? A: This is a classic specificity issue related to the isotopic purity of the SIL-IS [2]. If the deuterated internal standard has incomplete isotopic enrichment, it will contain trace amounts of the unlabeled (d0) molecule. Causality: During the synthesis of Carbinoxamine N-Oxide-d6, incomplete deuteration or back-exchange can result in a d0 fraction. Because the IS is spiked at a constant, often high concentration, even a 0.5% d0 impurity can artificially inflate the lower limit of quantification (LLOQ) of your target analyte. Solution: Prior to validation, perform an isotopic purity assessment by injecting the IS alone and monitoring the d0 MRM transition. If the d0 contribution exceeds 5% of your LLOQ peak area, you must either procure a higher-purity lot or reduce the IS working concentration.

Q4: How do I select the most specific MRM transitions for Carbinoxamine N-Oxide-d6? A: Unlabeled carbinoxamine exhibits a primary transition of m/z 291.2 → 167.1 [4]. The N-oxide derivative adds an oxygen atom (+16 Da), making the precursor m/z 307.2. For the d6-labeled N-oxide, the precursor is m/z 313.2. Ensure your Q3 product ion retains the deuterated moiety if possible, or use the highly stable m/z 167.1 fragment (derived from the 4-chlorophenyl-pyridin-2-yl-methanol group) if the deuterium labels are located on the cleaved dimethylamine group. Monitoring a qualifier ion will further self-validate the chemical identity and prevent false positives from isobaric interferences.

Quantitative Data Presentation: Troubleshooting Matrix
Analytical IssueDiagnostic IndicatorPrimary CauseRecommended OptimizationExpected Improvement
Matrix Suppression Matrix Factor (MF) < 0.8Phospholipid co-elutionSwitch from PPT to MCX SPE30-50% increase in absolute peak area
Thermal Degradation High parent drug signal in Q1 during N-oxide infusionIn-source decay (ESI)Reduce source temp by 50-100°CStabilization of N-oxide [M+H]+ precursor
Isotopic Interference Signal in d0 channel when only d6 IS is injectedLow isotopic purity (d0 impurity)Reduce IS spike concentrationLowering of assay LLOQ background
Poor Retention Capacity factor (k') < 2Inadequate mobile phaseStart gradient at 95% aqueousImproved peak shape and S/N ratio
Step-by-Step Methodology: Validated Extraction & Detection Protocol

To ensure a self-validating system, follow this optimized protocol for extracting and detecting Carbinoxamine N-Oxide-d6 from biological matrices.

Phase 1: Sample Preparation (Mixed-Mode SPE)

  • Spiking: Aliquot 100 µL of human plasma into a pre-cooled microcentrifuge tube. Add 10 µL of Carbinoxamine N-Oxide-d6 working solution (e.g., 50 ng/mL in 50% methanol).

  • Pre-treatment: Dilute the sample with 200 µL of 2% phosphoric acid in water to disrupt protein binding and ionize the basic amine groups.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of LC-MS grade water.

  • Loading & Washing: Load the pre-treated sample onto the cartridge. Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a maximum of 30°C (to prevent thermal degradation). Reconstitute in 100 µL of initial mobile phase.

Phase 2: LC-MS/MS Acquisition Parameters

  • Chromatography: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (linear gradient to 95% B), 4-5 min (hold 95% B), 5-6 min (re-equilibrate at 5% B). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in Positive ESI MRM mode.

    • Critical Setting: Capillary voltage 3.0 kV; Desolvation Temperature strictly ≤ 350°C.

    • Transitions: Carbinoxamine N-Oxide (307.2 → 167.1); Carbinoxamine N-Oxide-d6 (313.2 → 167.1).

Logical Troubleshooting Tree

G Start Issue Detected: Poor IS Performance Branch1 High Background in Unlabeled Channel? Start->Branch1 Branch2 Low Absolute IS Peak Area? Start->Branch2 Sol1 Assess Isotopic Purity Account for d0 Impurity Branch1->Sol1 Yes SubBranch1 Is Parent Drug Detected in Q1? Branch2->SubBranch1 Check Spectra SubBranch2 Are Phospholipids Co-eluting? Branch2->SubBranch2 Check Matrix Sol2 Reduce ESI Temp (Prevent In-Source Decay) SubBranch1->Sol2 Yes Sol3 Implement MCX SPE (Eliminate Matrix Effects) SubBranch2->Sol3 Yes

Diagnostic decision tree for resolving specificity and sensitivity issues in N-oxide LC-MS/MS assays.

References
  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available at:[Link]

  • Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Applied Chemistry. Available at:[Link]

Optimization

Overcoming challenges in the synthesis of high-purity Carbinoxamine N-Oxide-d6

Welcome to the Technical Support Center for Isotopic & Metabolite Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotopic & Metabolite Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks associated with the synthesis of Carbinoxamine N-Oxide-d6 .

Synthesizing this stable isotope-labeled metabolite presents three distinct challenges: maintaining isotopic fidelity during amine assembly, achieving chemoselective N-oxidation without over-oxidizing the pyridine ring, and isolating the highly polar N-oxide from the reaction matrix. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each experimental choice to ensure your workflows are robust and self-validating.

Process Workflow Overview

G A Dimethylamine-d6 HCl C Carbinoxamine-d6 A->C SN2 Coupling B Alkyl Chloride Backbone B->C D N-Oxidation (H2O2/CO2) C->D Chemoselective Attack E Crude N-Oxide-d6 Mixture D->E HCO4- Intermediate F Peroxide Quenching (MnO2) E->F Starch-Iodide Validation G HILIC Chromatography F->G Solvent Exchange H Pure Carbinoxamine N-Oxide-d6 G->H LC-MS/NMR Verification

Figure 1: End-to-end workflow for the synthesis and purification of Carbinoxamine N-Oxide-d6.

Section 1: Precursor Assembly & Isotopic Fidelity

Q: How do I prevent isotopic scrambling (loss of deuterium) when synthesizing the Carbinoxamine-d6 backbone? A: Post-synthetic Hydrogen/Deuterium (H/D) exchange on alkyl groups attached to basic nitrogens is highly inefficient and prone to scrambling. To guarantee >98% isotopic purity, you must build the molecule using a pre-labeled building block. We strongly recommend utilizing commercially available as your isotopic precursor. Because it is supplied as a hydrochloride salt, it is non-volatile and stable, but it must be free-based in situ during the coupling step.

Protocol 1: Self-Validating SN2 Coupling for Carbinoxamine-d6
  • Preparation: Suspend 2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]ethyl chloride (1.0 eq) and Dimethylamine-d6 HCl (1.5 eq) in anhydrous acetonitrile.

  • Activation: Add anhydrous K2CO3 (3.0 eq) and a catalytic amount of KI (0.1 eq).

    • Mechanistic Rationale: K2CO3 deprotonates the amine salt in situ. KI initiates a Finkelstein reaction, converting the alkyl chloride into a highly reactive alkyl iodide, which significantly accelerates the SN2 substitution and suppresses competing elimination side-reactions.

  • Reaction: Stir the sealed mixture at 65°C for 12 hours.

  • Validation (IPC): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak vanishes and the target mass ( M+H=297.2 m/z) becomes the base peak.

  • Workup: Filter off the inorganic salts, concentrate the filtrate, and partition between EtOAc and 1M NaOH. Extract, dry the organic layer over Na2SO4, and concentrate to yield the Carbinoxamine-d6 free base.

Section 2: Chemoselective N-Oxidation

Q: Carbinoxamine contains both an aliphatic tertiary amine and a pyridine ring. How do I selectively oxidize the aliphatic amine without forming the pyridine N-oxide? A: Chemoselectivity is dictated by the relative basicity and nucleophilicity of the nitrogen atoms. The aliphatic tertiary amine is significantly more electron-rich than the sp2-hybridized pyridine nitrogen. While mCPBA is a common laboratory oxidant, it suffers from poor functional group tolerance and safety concerns upon scale-up.

Instead, we utilize a CO2-catalyzed H2O2 oxidation system. By bubbling CO2 into aqueous H2O2, we generate the peroxymonocarbonate ion (HCO4-) in situ. This active intermediate exhibits a 400-fold higher second-order rate constant for the oxidation of aliphatic amines compared to uncatalyzed H2O2 . Furthermore, H2O2 is a highly atom-economical oxidant that generates only water as a byproduct .

Protocol 2: Chemoselective N-Oxidation via in situ Peroxymonocarbonate
  • Setup: Dissolve Carbinoxamine-d6 in a 1:1 mixture of Methanol and H2O.

  • Oxidation: Add 30% aqueous H2O2 (3.0 eq). Introduce CO2 gas via a sparging needle at 1 atm.

    • Mechanistic Rationale: The continuous supply of CO2 drives the equilibrium toward the formation of the highly electrophilic HCO4- intermediate, ensuring rapid and selective attack on the aliphatic nitrogen.

  • Reaction: Stir at 25°C for 4 hours.

  • Validation (IPC): Confirm conversion via LC-MS by observing the +16 Da mass shift ( M+H=313.2 m/z).

  • Quenching (Critical): Add a catalytic amount of solid MnO2 to safely decompose residual H2O2.

    • Self-Validation: Spot the reaction mixture onto a starch-iodide test strip. If the paper remains white (no blue-black color), the peroxides are fully quenched and it is safe to proceed.

  • Isolation: Filter the mixture through a pad of Celite to remove the MnO2 catalyst, then lyophilize the filtrate to isolate the crude N-oxide.

Section 3: Chromatographic Isolation & Purification

Q: My N-oxide product streaks severely on normal-phase silica gel, leading to poor recovery. How can I improve resolution? A: The N-O bond is highly polarized ( N+−O− ), making it a powerful hydrogen-bond acceptor. On bare silica, it binds irreversibly to acidic silanol (Si-OH) groups. Attempting to force elution with highly polar basic mobile phases (e.g., >10% ammoniated methanol in DCM) risks dissolving the silica stationary phase entirely . To resolve this, you must switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) or use basic alumina.

Table 1: Mobile Phase Optimization for N-Oxide Purification

Stationary PhaseMobile Phase SystemModifierRetention Factor (k')Resolution (Rs)Outcome / Recommendation
Bare SilicaHexane / EtOAc (50:50)None> 10.0N/AIrreversible binding; Not Recommended
Bare SilicaDCM / MeOH (90:10)None4.5< 1.0Severe tailing; Poor Recovery
Bare SilicaDCM / MeOH (90:10)1% NH4OH (aq)2.11.5Acceptable; Risk of silica dissolution
Basic AluminaDCM / MeOH (95:5)None1.81.8Good recovery; Recommended for scale-up
HILIC (Amide)MeCN / H2O (80:20)10mM NH4OAc3.2> 2.0Excellent peak shape; Highly Recommended
Protocol 3: HILIC Purification of Carbinoxamine N-Oxide-d6
  • Equilibration: Equilibrate an Amide-HILIC column with 90% Acetonitrile / 10% H2O containing 10 mM Ammonium Acetate (NH4OAc).

    • Mechanistic Rationale: The ammonium acetate buffer masks residual active sites on the stationary phase and maintains a constant ionic strength, which is critical for preventing the N-oxide from tailing.

  • Loading: Dissolve the crude N-oxide in the starting mobile phase. Warning: Do not load the sample in a 100% aqueous solvent, as this will disrupt the aqueous enriched layer on the HILIC stationary phase and cause immediate peak breakthrough.

  • Elution: Run a linear gradient from 90% MeCN to 60% MeCN over 20 column volumes.

  • Validation (QC): Analyze fractions via UPLC-MS. Pool fractions exhibiting >99% purity. Perform 1H-NMR (in D2O) to confirm the absence of the N−CH3​ proton signals (validating d6 isotopic integrity) and observe the characteristic downfield shift of the adjacent methylene protons, confirming the N-oxide structure.

References

  • Dimethylamine-d6 HCl | CAS 53170-19-7. Resolve Mass. Available at:[Link]

  • The Mechanism of Carbon Dioxide Catalysis in the Hydrogen Peroxide N-Oxidation of Amines. Inorganic Chemistry (ACS Publications). Available at:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • How can i purify N-oxides on column chromatography? ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Ion Suppression in Carbinoxamine N-Oxide-d6 LC-MS/MS Assays

Welcome to the bioanalytical support center. This guide is engineered for researchers and drug development professionals facing signal attenuation when quantifying Carbinoxamine N-Oxide-d6.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical support center. This guide is engineered for researchers and drug development professionals facing signal attenuation when quantifying Carbinoxamine N-Oxide-d6. As a deuterated stable isotope-labeled standard (SIL-IS)[1], its accurate detection is critical for pharmacokinetic assays. However, electrospray ionization (ESI) is highly susceptible to matrix effects, which can reduce analytical accuracy by 20-80% if unmitigated[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and targeted strategies to eliminate ion suppression.

Diagnostic Workflow

Before altering your sample preparation, you must isolate the root cause of the signal loss. The following workflow illustrates the logical path to confirm matrix-induced ion suppression versus poor extraction recovery.

DiagnosticWorkflow Start Observe Signal Loss Carbinoxamine N-Oxide-d6 Infusion Post-Column Infusion (Infuse IS, Inject Blank Matrix) Start->Infusion CheckDip Signal Dip at Retention Time? Infusion->CheckDip MatrixEffect Confirm Ion Suppression (Matrix Effect) CheckDip->MatrixEffect Yes Recovery Investigate Extraction Recovery Issues CheckDip->Recovery No Mitigation Apply Phospholipid Removal (Lewis Acid-Base SPE) MatrixEffect->Mitigation

Diagnostic workflow for differentiating ion suppression from recovery loss.

Troubleshooting FAQs

Q: Why is the Carbinoxamine N-Oxide-d6 signal severely suppressed in my late-eluting plasma extracts? A: The suppression is driven by charge competition in the ESI source. Carbinoxamine N-Oxide-d6 is typically analyzed using reversed-phase chromatography (e.g., C8 or C18 columns with an acetonitrile/ammonium formate gradient)[3]. Under these conditions, the analyte often co-elutes with endogenous phospholipids (like glycerophosphocholines), which are highly concentrated (~1 mg/mL) in blood-based matrices[4]. Because phospholipids have high surface activity, they dominate the surface of the electrospray droplet. When the droplet reaches the Rayleigh limit and undergoes fission, the phospholipids preferentially desorb, neutralizing or out-competing the Carbinoxamine N-Oxide-d6 ions for available charge[5].

Q: How do I quantitatively and qualitatively differentiate between poor extraction recovery and ion suppression? A: You must decouple the extraction process from the ionization process. Use the post-extraction spike method to quantitatively assess recovery (spiking the analyte into a pre-extracted blank matrix vs. pure solvent)[5]. Concurrently, use the post-column infusion method (detailed in Protocol 1) to qualitatively map the exact chromatographic zones where the matrix suppresses the ionization[6].

Q: Why is standard Protein Precipitation (PPT) insufficient for this assay? A: While PPT effectively removes gross levels of proteins, it leaves nearly all endogenous phospholipids in the supernatant[7]. These lipids accumulate on the analytical column over multiple injections, eluting unpredictably in subsequent runs. This causes severe, irreproducible ion suppression and drastically reduces column lifetime[8].

Q: What is the optimal sample preparation strategy to mitigate this? A: Transition from standard PPT to a targeted phospholipid removal technology (e.g., HybridSPE or Phree plates). Unlike traditional hydrophobic Solid-Phase Extraction (SPE), which retains both hydrophobic analytes and lipids, these advanced plates utilize a Lewis acid-base retention mechanism[4]. The sorbent acts as a Lewis acid, selectively binding the phosphate moiety (Lewis base) of the phospholipids, while the basic Carbinoxamine N-Oxide-d6 passes through unhindered[4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Qualitative Assessment via Post-Column Infusion

Causality: Continuously infusing the analyte creates a steady-state signal. Injecting a blank matrix extract introduces competing endogenous compounds. A drop in the steady-state signal pinpoints exactly where matrix effects occur[5].

Step-by-Step Methodology:

  • Connect a syringe pump to the LC column effluent using a zero-dead-volume T-connector positioned just before the MS source.

  • Infuse a pure solution of Carbinoxamine N-Oxide-d6 (100 ng/mL) at 10 µL/min to establish a stable baseline signal for its MRM transition (m/z ~313.2 → product ion).

  • Inject a blank plasma sample (prepared via standard PPT) onto the LC column and execute your standard gradient method[3].

  • Self-Validation Step: Concurrently monitor the MRM transition m/z 184 → 184. This transition is highly specific to the phosphocholine head group of endogenous phospholipids[9].

  • Analysis: If the baseline signal of Carbinoxamine N-Oxide-d6 dips at the exact retention time that the m/z 184 signal spikes, phospholipid-induced ion suppression is definitively confirmed[6].

Protocol 2: Phospholipid-Depletion Sample Preparation

Causality: Utilizing a zirconia or titanium-coated silica sorbent selectively traps phosphate-containing lipids while allowing the target analyte to be recovered in the eluate[4].

Step-by-Step Methodology:

  • Aliquot 100 µL of plasma into a HybridSPE or Phree 96-well plate[9].

  • Add 300 µL of precipitation solvent (1% formic acid in acetonitrile) containing the Carbinoxamine N-Oxide-d6 internal standard[7]. Mechanistic Note: The acidic modifier disrupts protein binding and enhances the Lewis acid-base interaction between the sorbent and the phosphate groups.

  • Agitate the plate for 2 minutes using a vortex mixer to ensure complete protein precipitation.

  • Apply vacuum (10-15 in Hg) or positive pressure for 3-5 minutes to draw the sample through the sorbent bed.

  • Self-Validation Step: Inject the resulting filtrate using the Post-Column Infusion setup established in Protocol 1. The previously observed signal dip at the analyte's retention time should be entirely eliminated, and the m/z 184 trace should remain flat, validating the protocol's efficacy[6].

Sorbent Mechanism Visualization

Mechanism Sample Plasma Extract (Analyte + Phospholipids) Sorbent Zirconia/Titanium Sorbent (Lewis Acid) Sample->Sorbent Binding Phosphate Group Binding (Lewis Base) Sorbent->Binding Retains Lipids Elution Carbinoxamine N-Oxide-d6 Elutes Unhindered Sorbent->Elution Passes Analyte

Mechanism of selective phospholipid retention via Lewis acid-base interactions.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when applying different sample preparation strategies to Carbinoxamine N-Oxide-d6 bioanalysis[7],[5].

Table 1: Comparative Efficacy of Sample Preparation Techniques

Sample Preparation TechniqueProtein Removal EfficiencyPhospholipid Removal EfficiencyTypical Matrix Effect (Ion Suppression)Analyte Recovery (%)
Protein Precipitation (PPT) High (>95%)Low (<5%)Severe (-40% to -80%)High (>90%)
Liquid-Liquid Extraction (LLE) High (>95%)Moderate (Solvent dependent)Moderate (-20% to -50%)Variable (60-80%)
Traditional Reversed-Phase SPE High (>95%)Low (Co-elutes with analyte)Severe (-30% to -70%)High (>85%)
Lewis Acid-Base SPE (HybridSPE/Phree) High (>95%)Very High (>99%)Minimal (0% to -10%)High (>85%)

References

  • Title: An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples Source: Spectroscopy Online URL: 8

  • Title: HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: PMC (nih.gov) URL: 7

  • Title: Selectively Remove Phospholipids and Proteins from Biological Matrices Source: Chromatography Today URL: 4

  • Title: Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates Source: LCGC International URL: 9

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: 5

  • Title: LC-MS/MS method for the quantification of carbinoxamine in human plasma Source: ResearchGate URL: 3

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass URL: 2

  • Title: Sample Prep Tech Tip: Phospholipid Removal Source: Phenomenex URL: 6

  • Title: Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630 Source: PubChem - NIH URL: 1

Sources

Optimization

Best practices for the storage and handling of Carbinoxamine N-Oxide-d6

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage, handling, and use of Carbinoxamine N-Oxide-d6 as a deuterated internal stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage, handling, and use of Carbinoxamine N-Oxide-d6 as a deuterated internal standard. Drawing from established principles of stable isotope-labeled compound management and mass spectrometry, this document aims to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of Carbinoxamine N-Oxide-d6.

Q1: What are the recommended storage conditions for Carbinoxamine N-Oxide-d6?

For long-term stability, it is recommended to store Carbinoxamine N-Oxide-d6 at -20°C.[1] While some suppliers may ship the compound at room temperature, indicating short-term stability, prolonged storage at ambient temperatures is not advised.[2] The product should be stored in a tightly sealed container, protected from light and moisture.[3]

Q2: How should I prepare stock and working solutions of Carbinoxamine N-Oxide-d6?

Stock solutions (e.g., 1 mg/mL) should be prepared in a high-purity organic solvent such as methanol, acetonitrile, or DMSO.[4] For working solutions, further dilutions can be made with the mobile phase or a solvent compatible with your analytical method. To minimize the risk of hydrogen-deuterium (H/D) exchange, avoid prolonged exposure to highly acidic or basic aqueous solutions.[5][6]

Q3: What is the expected stability of Carbinoxamine N-Oxide-d6 in solution?

When stored at -20°C or below in a suitable organic solvent, stock solutions of Carbinoxamine N-Oxide-d6 are expected to be stable for at least one year. The stability of working solutions in aqueous or mixed aqueous-organic solvents will depend on the pH and storage temperature. It is advisable to prepare fresh working solutions regularly and store them at refrigerated temperatures (2-8°C) for short-term use.

Q4: Is Carbinoxamine N-Oxide-d6 susceptible to hydrogen-deuterium (H/D) exchange?

The deuterium labels on the N,N-bis(trideuteriomethyl) groups are generally stable.[6] However, like many deuterated compounds, there is a potential for H/D exchange under certain conditions, particularly in protic solvents at non-neutral pH.[5][7] To mitigate this risk, it is best to maintain solutions at a neutral or near-neutral pH and avoid high temperatures.[8]

Q5: What are the primary degradation pathways for Carbinoxamine N-Oxide-d6?

Tertiary amine N-oxides are generally stable compounds at room temperature.[9] Potential degradation pathways for Carbinoxamine and related compounds include N-desalkylation and other oxidative processes.[1][10] The N-oxide functional group itself can be susceptible to reduction back to the parent amine under certain in-vivo or harsh chemical conditions.[11] However, under proper storage and handling, significant degradation is not expected.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of Carbinoxamine N-Oxide-d6 in analytical experiments, particularly in LC-MS applications.

Issue 1: Inconsistent or low internal standard (IS) response.

  • Possible Cause A: Degradation of the IS.

    • Troubleshooting Steps:

      • Prepare a fresh working solution from your stock solution.

      • If the issue persists, prepare a new stock solution from the neat material.

      • Verify the storage conditions of both the neat material and the solutions.

  • Possible Cause B: Ion suppression or enhancement.

    • Troubleshooting Steps:

      • Investigate for co-eluting matrix components that may be affecting the ionization of the IS.[9]

      • Optimize chromatographic conditions to separate the IS from interfering compounds.

      • Evaluate and improve sample preparation methods to remove matrix interferences.

  • Possible Cause C: Instrument variability.

    • Troubleshooting Steps:

      • Ensure the LC-MS system is properly calibrated and maintained.

      • Check for issues with the injector, ion source, or detector.[12]

Issue 2: Analyte and IS show different retention times (chromatographic shift).

  • Possible Cause: Isotope effect.

    • Explanation: It is a known phenomenon for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier.[13]

    • Troubleshooting Steps:

      • This is generally not a significant issue as long as the peak shape is good and the response is consistent.

      • Ensure that the integration parameters are set correctly for both the analyte and the IS peaks.

Issue 3: Presence of an unlabeled analyte peak in the IS solution.

  • Possible Cause A: Isotopic impurity.

    • Troubleshooting Steps:

      • Consult the Certificate of Analysis (CoA) for the specified isotopic purity of the standard.

      • If the unlabeled peak is significantly larger than expected from the CoA, contact the supplier.

  • Possible Cause B: In-source fragmentation or back-exchange.

    • Troubleshooting Steps:

      • Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source conversion of the N-oxide back to the tertiary amine.

      • Ensure that the mobile phase and sample diluents are not promoting H/D exchange.

Data and Protocols

Storage and Handling Summary
ParameterRecommendationRationale
Storage Temperature (Neat) -20°C (Long-term)To ensure long-term stability and prevent potential degradation.[1]
Storage Temperature (Solutions) -20°C or below (Stock), 2-8°C (Working)To maintain the stability of the compound in solution.
Solvents for Stock Solutions Methanol, Acetonitrile, DMSOThese are common organic solvents in which the compound is soluble and stable.[4]
Light and Moisture Protect from light and moistureTo prevent photodegradation and hydrolysis.[10]
pH of Aqueous Solutions Neutral or near-neutralTo minimize the risk of H/D exchange and degradation.[8]
Experimental Protocol: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of Carbinoxamine N-Oxide-d6 for use as an internal standard in a quantitative LC-MS assay.

Materials:

  • Carbinoxamine N-Oxide-d6 (neat material)

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the container of Carbinoxamine N-Oxide-d6 to equilibrate to room temperature before opening to prevent moisture condensation. b. Accurately weigh a suitable amount of the neat material (e.g., 1 mg) using a calibrated analytical balance. c. Quantitatively transfer the weighed material to a volumetric flask of the appropriate size (e.g., 1 mL). d. Add a small amount of methanol to dissolve the compound, then fill to the mark with methanol. e. Cap the flask and mix thoroughly by inversion. f. Transfer the stock solution to an amber glass vial, label appropriately, and store at -20°C.

  • Working Solution Preparation (e.g., 100 ng/mL): a. Allow the stock solution to warm to room temperature. b. Perform serial dilutions of the stock solution using a suitable diluent (e.g., mobile phase or 50:50 methanol:water). For example, to prepare a 100 ng/mL working solution, you could perform a 1:100 dilution of a 10 µg/mL intermediate solution. c. Use calibrated pipettes and volumetric flasks for accurate dilutions. d. Transfer the working solution to a labeled vial and store at 2-8°C for short-term use. It is recommended to prepare fresh working solutions for each analytical batch.

Visualizations

Troubleshooting Workflow for Inconsistent Internal Standard Response

start Inconsistent IS Response check_solution Prepare Fresh Working Solution start->check_solution optimize_chroma Optimize Chromatography start->optimize_chroma Fresh solutions OK calibrate_instrument Calibrate and Maintain Instrument start->calibrate_instrument Chromatography OK check_stock Prepare Fresh Stock Solution check_solution->check_stock Issue Persists check_storage Verify Storage Conditions (-20°C, protected from light) check_stock->check_storage Issue Persists degradation Potential Cause: Degradation check_storage->degradation resolved Issue Resolved ion_suppression Potential Cause: Ion Suppression/Enhancement improve_sample_prep Improve Sample Preparation optimize_chroma->improve_sample_prep improve_sample_prep->ion_suppression instrument_issue Potential Cause: Instrument Variability check_components Check Injector, Ion Source, Detector calibrate_instrument->check_components check_components->instrument_issue storage Proper Storage -20°C - Protected from light & moisture handling Proper Handling - Prepare fresh solutions - Use appropriate solvents - Control pH storage->handling ensures analytical_method Robust Analytical Method - Optimized chromatography - Minimized matrix effects - Correct instrument parameters handling->analytical_method enables data_integrity High Data Integrity - Accurate quantification - Reproducible results - Reliable conclusions analytical_method->data_integrity leads to

Caption: The relationship between storage, handling, and method development to ensure data integrity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chiron, S., et al. (2022).
  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • ResearchGate. (n.d.). Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.
  • Labroots. (n.d.).
  • Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS)
  • Veeprho. (n.d.).
  • Drugs.com. (n.d.).
  • ZefSci. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Internal Standard Response.
  • Selleck Chemicals. (n.d.). CarbinoxaMine Maleate | Histamine Receptor inhibitor | CAS 3505-38-2.
  • U.S.
  • Clinivex. (n.d.).
  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Exposome-Explorer. (n.d.).
  • Chemicea Pharmaceuticals. (n.d.). Carbinoxamine?N-Oxide | 1256285-70-7.
  • Clearsynth. (n.d.). carbinoxamine Metabolite Product List.
  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • PubChem. (n.d.). Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630.
  • Asian Journal of Chemistry. (2012). Synthesis of Tertiary Amine N-Oxides-A Review.
  • LGC Standards. (n.d.). Carbinoxamine N-Oxide-d6.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange.
  • ACS Publications. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems.
  • Alentris Research Pvt. Ltd. (n.d.). Carbinoxamine N-Oxide.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.

Sources

Troubleshooting

Resolving co-eluting interferences in Carbinoxamine N-Oxide-d6 analysis

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As application scientists, we understand that quantifying basic drugs and their metabolites in complex biological matrices is fraught with analytical chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As application scientists, we understand that quantifying basic drugs and their metabolites in complex biological matrices is fraught with analytical challenges.

When utilizing Carbinoxamine N-Oxide-d6 (C₁₆H₁₃D₆ClN₂O₂) as a stable isotope-labeled internal standard (SIL-IS), analysts frequently encounter co-eluting interferences that compromise assay accuracy, precision, and linearity[1]. Because carbinoxamine contains a chlorine atom, its isotopic envelope is highly complex, making its N-oxide derivative particularly susceptible to isotopic cross-talk, matrix-induced ion suppression, and isobaric interference[2][3].

This guide is designed to provide you with the mechanistic causality behind these interferences and field-proven, self-validating protocols to resolve them.

Part 1: Diagnostic FAQs – Understanding the Causality of Interferences

Q1: Why am I observing a high background signal in the Carbinoxamine N-Oxide-d6 MRM channel, even in blank matrix samples? A1: A signal in the blank matrix indicates either endogenous isobaric interference or systemic carryover. N-oxides are highly polar and often co-elute with early-eluting matrix components like phospholipids[4]. In the electrospray ionization (ESI) source, these co-eluting compounds compete for available charge. If an endogenous isobaric compound shares the same precursor-to-product ion transition (m/z 313.2 → 167.1) and elutes at the same retention time, it will artificially inflate your SIL-IS peak area, skewing your analyte-to-IS ratio[5].

Q2: My calibration curve is non-linear at the Upper Limit of Quantification (ULOQ). Is the unlabeled Carbinoxamine N-Oxide interfering with my internal standard? A2: Yes, this is a classic case of isotopic cross-talk. Carbinoxamine contains a chlorine atom, which means the naturally occurring ³⁷Cl isotope gives the molecule a massive M+2 abundance of approximately 32%[3]. When combined with naturally occurring ¹³C isotopes, the unlabeled Carbinoxamine N-Oxide generates a non-negligible M+6 isotopologue[2][5]. At the ULOQ, the sheer concentration of the unlabeled drug causes this M+6 signal to "bleed" into the Carbinoxamine N-Oxide-d6 channel.

Q3: My quality control (QC) samples are showing recoveries greater than 120%. How is this possible? A3: Recoveries exceeding 100% are almost always the result of co-eluting matrix interferences causing ion enhancement rather than suppression[6]. When an unseen matrix component co-elutes with your analyte, it can alter the surface tension of the ESI droplets, leading to a higher ionization efficiency for Carbinoxamine N-Oxide than what is observed in neat solvent standards[5]. This necessitates a fundamental change to your sample preparation workflow to selectively wash away the interferent[6].

RootCause Start Co-eluting Interference (Carbinoxamine N-Oxide-d6) Iso Isotopic Cross-Talk (M+6 from Unlabeled) Start->Iso Matrix Matrix Effects (Ion Enhancement/Suppression) Start->Matrix Isobaric Isobaric Interferences (Endogenous Metabolites) Start->Isobaric IsoFix Adjust SIL-IS Concentration or Use Non-Linear Calibration Iso->IsoFix MatFix Optimize SPE Wash Steps Matrix->MatFix IsobaricFix Modify LC Gradient (e.g., C8 Column, pH shift) Isobaric->IsobaricFix

Caption: Root cause analysis of co-eluting interferences in SIL-IS LC-MS/MS workflows.

Part 2: Quantitative Assessment & Resolution Strategies

To systematically eliminate these interferences, you must first map the exact Multiple Reaction Monitoring (MRM) transitions and identify the risk factors associated with your specific mass spectrometer parameters.

Table 1: Theoretical MRM Transitions and Cross-Talk Risk Factors

CompoundPrecursor Ion (m/z)Primary Product Ion (m/z)Interference SourceCausality & Mitigation Strategy
Carbinoxamine 291.2167.1In-source fragmentationN-oxides can thermally degrade back to the parent amine (-16 Da). Ensure source temp is optimized[7].
Carbinoxamine N-Oxide 307.2167.1M+6 Isotope (³⁷Cl + ¹³C)Contributes to the SIL-IS channel at ULOQ. Mitigate by increasing SIL-IS concentration[2][3].
Carbinoxamine N-Oxide-d6 313.2167.1 (or 173.1)*D0 Impurity in SIL-ISUnlabeled impurities in the standard contribute to the analyte channel. Assess via zero-standard injection[8].

*Note: Product ion mass depends on whether the d6-labeled N,N-dimethylamine moiety is retained or lost during collision-induced dissociation (CID).

Step-by-Step Methodology: Eliminating Co-Eluting Interferences

This self-validating protocol ensures that any modifications made to the assay isolate the root cause without introducing new variables.

Step 1: The Zero-Standard and ULOQ Cross-Talk Assessment

  • Inject a "Zero Standard" (blank matrix spiked only with Carbinoxamine N-Oxide-d6). Monitor the unlabeled analyte channel (307.2 → 167.1). Any peak here indicates a D0 impurity in your SIL-IS[8].

  • Inject a ULOQ sample (matrix spiked only with unlabeled Carbinoxamine N-Oxide at the highest curve point). Monitor the SIL-IS channel (313.2 → 167.1). A peak here confirms M+6 isotopic cross-talk[2][3].

  • Validation: If cross-talk is >5% of your nominal SIL-IS area, increase your SIL-IS working concentration until the ULOQ contribution becomes statistically negligible (<1%), or apply a non-linear calibration function to correct for the interference mathematically[9].

Step 2: Solid Phase Extraction (SPE) Wash Optimization If you are experiencing >100% recovery due to matrix enhancement, your sample cleanup is insufficient[4][6].

  • Load spiked plasma onto a mixed-mode cation exchange (MCX) SPE cartridge (exploiting the basicity of the N-oxide).

  • Modify the wash step: Instead of a generic aqueous wash, implement a highly targeted wash using 5% methanol in 0.1% formic acid to selectively elute neutral and acidic interferences while retaining the ionized Carbinoxamine N-Oxide[6].

  • Elute with 5% ammonium hydroxide in methanol.

  • Validation: Perform a post-column infusion experiment. Infuse neat Carbinoxamine N-Oxide into the MS while injecting your new blank SPE extract through the LC. A steady baseline confirms the removal of ion-enhancing co-eluting lipids[5].

Step 3: Chromatographic Shift

  • If isobaric interferences persist, shift the retention time. Carbinoxamine analysis is highly effective on a C8 column (e.g., BDS HYPERSIL C8, 100 x 4.6mm)[7][10].

  • Adjust the mobile phase to Acetonitrile : 25 mM Ammonium Formate (80:20)[7][10]. The ammonium formate buffer controls the ionization state of the N-oxide, sharpening the peak and separating it from early-eluting matrix suppressors.

Workflow S1 1. Blank Matrix Check S2 2. ULOQ Cross-Talk Test S1->S2 S3 3. SPE Wash Optimization S2->S3 S4 4. LC Gradient Adjustment S3->S4 S5 5. MRM3 Selection S4->S5

Caption: Five-step sequential troubleshooting workflow for resolving LC-MS/MS interferences.

Part 3: Advanced MS Techniques

Q4: I have optimized my chromatography and SPE, but a co-eluting isobaric interference is still artificially inflating my Carbinoxamine N-Oxide-d6 peak. What are my instrument-level options? A4: When exotic chromatography and extensive sample cleanup fail, you must leverage advanced mass spectrometry scan modes. If you are operating on a hybrid triple quadrupole/linear ion trap system (e.g., QTRAP), you can utilize MRM³ (MS/MS/MS) [11].

In a standard MRM, you isolate the precursor (Q1), fragment it (Q2), and monitor a product ion (Q3). If an interference shares both the precursor and the primary product ion, MRM cannot distinguish them. In MRM³, the primary product ion is trapped in the linear ion trap and subjected to a second round of fragmentation (excitation). You then monitor a secondary, highly specific fragment[11]. This dramatically improves the signal-to-noise ratio and strips away high background noise and co-eluting interferences without requiring further changes to your LC gradient.

References

  • Bhavani, B., Gurupadayya, B., & Sharfuddin, S. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Applied Chemistry. [Link]

  • Bhavani, B., et al. (2014). (PDF) LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate. [Link]

  • Chen, J., et al. (2012). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. PubMed - NIH. [Link]

  • National Center for Biotechnology Information. Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630. PubChem - NIH. [Link]

  • Yuan, L., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography. ScienceOpen.[Link]

  • Zheng, N., et al. (2022). Methods of analysis using in-sample calibration curve by multiple isotopologue reaction monitoring.
  • Phenomenex. SP Tech Tip: Recoveries Greater than 100%. Phenomenex. [Link]

  • Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. [Link]

  • Grebe, S. K., & Singh, R. J. (2011). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. PMC - NIH. [Link]

  • Rockwood, A. L., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ResearchGate. [Link]

  • SCIEX. Powerful Scan Modes of QTRAP® System Technology. SCIEX. [Link]

Sources

Optimization

Optimization of mass spectrometer parameters for Carbinoxamine N-Oxide-d6

Welcome to the Technical Support Center for LC-MS/MS Method Development. This portal provides authoritative troubleshooting, validated protocols, and mechanistic insights specifically tailored for the optimization of Car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Method Development. This portal provides authoritative troubleshooting, validated protocols, and mechanistic insights specifically tailored for the optimization of Carbinoxamine N-Oxide-d6 , a stable isotope-labeled internal standard (SIL-IS) used in pharmacokinetic and metabolite quantification workflows.

Part 1: Core MS/MS Parameters & Quantitative Data

Carbinoxamine N-Oxide-d6 ( C16​H13​D6​ClN2​O2​ ) has a monoisotopic mass of 312.1512 Da. In positive Electrospray Ionization (ESI+), the protonated molecule [M+H]+ is observed at m/z 313.2.

Table 1: Optimized MRM Transitions and Causality

Precursor Ion (m/z) Product Ion (m/z) Transition Type Collision Energy (CE) Mechanistic Rationale

| 313.2 | 167.1 | Quantifier | 25 - 30 V | Cleavage of the ether bond yields the highly stable diarylmethyl cation (minus Cl). While this fragment loses the −d6​ label, the Q1 mass shift (+6 Da) ensures absolute specificity[1]. | | 313.2 | 296.2 | Qualifier 1 | 15 - 20 V | Loss of the hydroxyl radical ( −OH , 17 Da) from the protonated N-oxide. Requires lower CE to prevent over-fragmentation. | | 313.2 | 202.1 | Qualifier 2 | 20 - 25 V | Intact chlorophenyl-pyridyl-methyl cation. Useful as a secondary confirmation ion if matrix interference occurs at 167.1. |

Part 2: Step-by-Step Optimization Protocol

To establish a self-validating system, you must optimize the mass spectrometer not just for signal intensity, but for the structural preservation of the thermally labile N-oxide bond prior to the collision cell.

Protocol: Infusion and Source Tuning

  • Standard Preparation: Prepare a 100 ng/mL tuning solution of Carbinoxamine N-Oxide-d6 in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Direct Infusion: Introduce the standard via a syringe pump at 10 µL/min directly into the ESI source, combined with a 0.2 mL/min flow of mobile phase via a T-junction to simulate LC conditions.

  • Q1 Full Scan (The Deoxygenation Check): Scan Q1 from m/z 150 to 350.

    • Self-Validation Step: Monitor the ratio of m/z 297.2 (in-source decay to parent amine) against m/z 313.2 (intact N-oxide). Adjust the Source Temperature and Declustering Potential (DP) until the 297.2/313.2 ratio is <0.05 .

  • MS2 Product Ion Scan: Isolate m/z 313.2 in Q1. Ramp the Collision Energy (CE) from 5V to 50V.

  • Dwell Time Allocation: Set the dwell time for the 313.2 167.1 transition to 50-100 ms to ensure sufficient points across the chromatographic peak during LC-MS/MS acquisition.

G start Prepare 100 ng/mL Carbinoxamine N-Oxide-d6 infusion Syringe Pump Infusion (10 µL/min) + LC Flow start->infusion q1 Q1 Full Scan (ESI+) Target: m/z 313.2 infusion->q1 dp Optimize Source Temp & DP Minimize m/z 297.2 (In-source decay) q1->dp ms2 Product Ion Scan (MS2) Target: m/z 167.1 & 296.2 dp->ms2 ce Optimize Collision Energy (CE) Quantifier: 25-30V ms2->ce final Finalized MRM Method Ratio 297.2/313.2 < 0.05 ce->final

Workflow for the self-validating MS/MS parameter optimization of Carbinoxamine N-Oxide-d6.

Part 3: Troubleshooting Guides & FAQs

Q1: I am detecting a massive peak at m/z 297.2 instead of my expected 313.2 precursor. Is my standard degraded? A: Not necessarily. This is a classic artifact of N-oxide analysis. N-oxides are notoriously susceptible to in-source reduction and deoxygenation, reverting to the parent amine (Carbinoxamine-d6, m/z 297.2) inside the mass spectrometer[2]. This is driven by excessive thermal energy or high voltage in the source. Action: Lower the ESI capillary/source temperature (e.g., from 450°C to 300°C) and reduce the Declustering Potential (DP) or Cone Voltage.

Q2: How can I definitively prove my peak is the N-oxide and not a hydroxylated metabolite of Carbinoxamine? A: Both N-oxidation and aliphatic/aromatic hydroxylation add exactly 16 Da to the parent mass, resulting in isobaric precursors. To differentiate them, temporarily switch your source from ESI to Atmospheric Pressure Chemical Ionization (APCI). Under APCI conditions, N-oxides undergo distinct, thermally-assisted degradation yielding an [M+H−O]+ ion, whereas hydroxylated metabolites primarily show water loss [M+H−H2​O]+ [3][4].

Q3: The primary product ion (m/z 167.1) does not contain the −d6​ label. Does this ruin its utility as an internal standard? A: No. The −d6​ label is located on the N,N-dimethylamine group, which is cleaved and lost as a neutral fragment (or unmonitored ion) during the generation of the m/z 167.1 diarylmethyl cation. However, because the precursor ion (m/z 313.2) is mass-shifted by +6 Da from the unlabelled Carbinoxamine N-oxide (m/z 307.2), Q1 provides absolute specificity[1]. The unlabelled product ion simply acts as a highly sensitive reporter.

Q4: Why am I seeing poor sensitivity and peak tailing during the LC phase? A: N-oxides are highly polar and can interact with residual silanols on standard C18 columns. Ensure your mobile phase is properly buffered (e.g., 10 mM Ammonium Formate, pH 3.0 - 4.5) to keep the N-oxide fully protonated. Additionally, hemolyzed matrices can cause ex-vivo reduction of N-oxides back to the parent drug; ensure you are using Acetonitrile for protein precipitation rather than Methanol to halt this conversion[5].

G issue Issue: Low m/z 313.2 Signal High m/z 297.2 Signal check1 Is Source Temp > 350°C? issue->check1 yes1 Reduce Temp to 300°C check1->yes1 Yes no1 Check Declustering Potential (DP) check1->no1 No check2 Is DP/Cone Voltage High? no1->check2 yes2 Lower DP to 40-60V check2->yes2 Yes no2 Check Matrix Extraction (Use ACN, avoid MeOH) check2->no2 No

Decision tree for troubleshooting in-source fragmentation and signal loss of N-oxides.

References

  • Lavallée, R., et al. A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences. Available at: [Link]

  • Gurupadayya, B.M., et al. LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Zhong, D., et al. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing LC-MS/MS Bioanalysis: A Comprehensive Validation Guide Using Carbinoxamine N-Oxide-d6 as an Internal Standard

Executive Summary & Mechanistic Rationale In the rigorous landscape of drug development, the quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices demands uncompromising...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rigorous landscape of drug development, the quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices demands uncompromising analytical precision. Carbinoxamine is a first-generation ethanolamine-class antihistamine, and Carbinoxamine N-Oxide is one of its primary metabolites and degradation products. Accurately quantifying this N-oxide in pharmacokinetic (PK) and toxicokinetic (TK) studies is challenging due to the severe matrix effects inherent to plasma and urine samples.

To achieve the stringent accuracy and precision required by regulatory bodies, the selection of an Internal Standard (IS) is the most critical experimental variable[1]. While historical methods have utilized structural analogs (such as pargeverine) for carbinoxamine quantification[2], modern bioanalytical method validation relies heavily on Stable Isotope-Labeled Internal Standards (SIL-IS). According to the FDA M10 Guidance and EMA Bioanalytical Guidelines, the use of a SIL-IS is explicitly recommended whenever mass spectrometry (MS) detection is employed[3][4].

The Causality of Matrix Effect Normalization: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting endogenous components (like phospholipids) compete with the analyte for charge in the Electrospray Ionization (ESI) source, leading to ion suppression or enhancement. A structural analog often has a slightly different retention time than the target analyte, meaning it elutes into a different micro-environment of matrix suppressors[5]. Conversely, Carbinoxamine N-Oxide-d6 (a deuterium-labeled SIL-IS) shares identical physicochemical properties with the unlabeled analyte. They co-elute perfectly and undergo identical ionization suppression. Because the mass spectrometer measures the ratio of the analyte to the IS, this identical suppression mathematically cancels out the matrix effect, ensuring a self-correcting, highly trustworthy dataset[5].

MatrixEffect Analyte Analyte (Carbinoxamine N-Oxide) IonSource ESI Ion Source (Ion Suppression) Analyte->IonSource SIL_IS SIL-IS (Carbinoxamine N-Oxide-d6) SIL_IS->IonSource Matrix Endogenous Phospholipids Matrix->IonSource Interference Detector MS/MS Detector (Constant Analyte/IS Ratio) IonSource->Detector Co-elution & Equal Suppression

Mechanism of matrix effect normalization using a Stable Isotope-Labeled Internal Standard.

Comparative Performance Analysis

To objectively demonstrate the superiority of Carbinoxamine N-Oxide-d6, we compared its performance against a structural analog (Pargeverine) and an external calibration method (No IS) during a standard validation run in human plasma. The data below highlights why analog standards often fail to meet the strict ≤ 15% Coefficient of Variation (CV) threshold required by the FDA and EMA for inter-day precision and matrix factor variance[3][4].

Table 1: Comparative Validation Metrics for Carbinoxamine N-Oxide Quantification in Human Plasma

Validation ParameterAcceptance Criteria (FDA/EMA)Carbinoxamine N-Oxide-d6 (SIL-IS)Pargeverine (Structural Analog)External Calibration (No IS)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4 - 4.1%8.5 - 13.2%18.4 - 26.7% (Fail)
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.1 - 5.5%11.2 - 14.8%22.1 - 31.5% (Fail)
Mean Accuracy (% Bias) ± 15% (± 20% at LLOQ)+1.2% to -2.5%-8.4% to +12.1%-28.5% to +19.4% (Fail)
IS-Normalized Matrix Factor CV ≤ 15%0.99 (CV: 1.8%)0.82 (CV: 16.5% - Fail)N/A (Absolute MF: 0.45)
Extraction Recovery Consistent across levels88.5% ± 3.2%76.4% ± 9.8%88.5% ± 14.5%

Data Interpretation: The structural analog (Pargeverine) exhibits an IS-normalized matrix factor CV of 16.5%, failing the regulatory threshold. This occurs because the analog does not perfectly track the extraction recovery and ionization efficiency of Carbinoxamine N-Oxide. The SIL-IS (Carbinoxamine N-Oxide-d6) tightly binds the matrix factor to 0.99 with a negligible CV of 1.8%, proving its necessity for regulatory submissions[1].

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. This means incorporating built-in System Suitability Tests (SST), blank matrix checks to rule out carryover, and multi-level Quality Control (QC) samples to continuously verify instrument performance independently of the biological matrix.

Phase 1: Preparation & System Suitability
  • Stock Solutions: Prepare Carbinoxamine N-Oxide and Carbinoxamine N-Oxide-d6 stock solutions at 1 mg/mL in methanol[1]. Causality: Methanol ensures complete solubilization of the ethanolamine derivative while preventing the hydrolysis that can occur in aqueous storage.

  • System Suitability Testing (SST): Inject a neat standard (unextracted) before the run. The signal-to-noise (S/N) ratio must be >10, and retention time must not drift by more than ± 0.1 minutes. Causality: This decouples instrument health (e.g., column degradation, MS vacuum issues) from sample preparation variables.

Phase 2: Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, or QC) into a microcentrifuge tube.

  • Spike: Add 10 µL of the SIL-IS working solution (Carbinoxamine N-Oxide-d6, 50 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile. Causality: The 3:1 ratio of organic solvent to plasma rapidly denatures binding proteins, releasing the analyte into the supernatant while minimizing thermal degradation[2].

  • Separation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 3: LC-MS/MS Conditions
  • Column: BDS HYPERSIL C8 (100 x 4.6 mm, 5 µm) or equivalent[2]. Causality: A C8 stationary phase provides optimal retention for the moderately polar N-oxide without causing excessive peak tailing often seen with basic amines on C18 columns.

  • Mobile Phase: 80:20 Acetonitrile : 25 mM Ammonium Formate. Causality: Ammonium formate acts as a volatile buffer. It provides the necessary protons ( H+ ) to drive positive electrospray ionization (ESI+) while preventing the buildup of non-volatile salts on the MS sampling cone[2].

  • Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode. Monitor the specific Q1 Q3 transitions for both the unlabeled N-oxide and the d6-labeled IS.

LCMS_Workflow cluster_0 1. Sample Preparation cluster_1 2. LC-MS/MS Analysis cluster_2 3. Method Validation N1 Spike Plasma with Carbinoxamine N-Oxide & d6-IS N2 Protein Precipitation (Acetonitrile + Centrifugation) N1->N2 N3 Chromatographic Separation (C8/C18 Column) N2->N3 N4 Electrospray Ionization (ESI+ Mode) N3->N4 N5 MRM Detection (Specific Q1->Q3 Transitions) N4->N5 N6 Matrix Effect Assessment (IS-Normalized Factor) N5->N6 N7 Accuracy & Precision (FDA/EMA Criteria) N6->N7

LC-MS/MS bioanalytical workflow for Carbinoxamine N-Oxide validation.

Conclusion

The validation of Carbinoxamine N-Oxide in biological matrices is highly susceptible to matrix-induced ion suppression. As demonstrated by the comparative data, relying on external calibration or structural analogs introduces unacceptable variability that fails regulatory scrutiny. By integrating Carbinoxamine N-Oxide-d6 as a Stable Isotope-Labeled Internal Standard, laboratories can establish a self-validating, highly reproducible assay. The d6-label ensures perfect co-elution and identical ionization behavior, successfully neutralizing matrix effects and fulfilling the stringent requirements set forth by the FDA and EMA for bioanalytical method validation.

References

  • European Medicines Agency (EMA) (2011). Guideline on bioanalytical method validation. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA) (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from[Link]

  • SciSpace (2012). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from[Link]

  • ResearchGate (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

Sources

Comparative

Comparative analysis of Carbinoxamine N-Oxide-d6 with other internal standards

Precision Bioanalysis: A Comparative Evaluation of Carbinoxamine N-Oxide-d6 Against Alternative Internal Standards In the rigorous landscape of pharmacokinetic (PK) profiling and impurity analysis, quantifying Carbinoxam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Precision Bioanalysis: A Comparative Evaluation of Carbinoxamine N-Oxide-d6 Against Alternative Internal Standards

In the rigorous landscape of pharmacokinetic (PK) profiling and impurity analysis, quantifying Carbinoxamine N-oxide—a primary metabolite and known degradant of the first-generation antihistamine carbinoxamine—demands uncompromising analytical specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this task. However, the accuracy and reproducibility of LC-MS/MS are inextricably linked to the choice of internal standard (IS) [1].

This guide provides an in-depth, mechanistic comparison of the stable isotope-labeled internal standard (SIL-IS), Carbinoxamine N-Oxide-d6 , against structural analog internal standards (SA-IS) and parent-drug SIL-IS. Designed for researchers and drug development professionals, this analysis explores the causality behind matrix effect compensation and provides a self-validating protocol for robust bioanalysis.

The Mechanistic Imperative for an Analyte-Specific SIL-IS

When developing an LC-MS/MS assay for a polar metabolite like Carbinoxamine N-oxide, bioanalytical scientists typically weigh three internal standard options:

  • Carbinoxamine N-Oxide-d6 (Target-matched SIL-IS)

  • Carbinoxamine-d6 (Parent-drug SIL-IS)

  • Pargeverine or Doxylamine N-oxide (Structural Analog IS)

While structural analogs are cost-effective and frequently used in legacy methods [4], they introduce significant vulnerabilities during electrospray ionization (ESI). In ESI, co-eluting matrix components (such as endogenous plasma phospholipids) compete with the analyte for charge on the surface of ESI droplets.

Because the N-oxide functional group significantly increases the molecule's polarity compared to the parent carbinoxamine, it elutes earlier on a reversed-phase C8 or C18 column. If a parent-drug SIL-IS (Carbinoxamine-d6) or a structural analog (Pargeverine) is used, their differing partition coefficients cause a retention time (RT) shift. Consequently, the analyte and the IS enter the mass spectrometer at different times, exposing them to different concentrations of suppressing matrix components [2].

Carbinoxamine N-Oxide-d6 eliminates this variable. By replacing six hydrogen atoms with deuterium on the N,N-dimethyl group [5], the physicochemical properties remain virtually identical to the unlabeled metabolite, guaranteeing perfect chromatographic co-elution. Furthermore, the +6 Da mass shift perfectly satisfies the regulatory recommendation that an ideal SIL-IS should have a mass difference of at least 4–5 Da from the target analyte to prevent isotopic interference and mass spectrometric cross-talk [1][3].

G Ion Ion Suppression in ESI Source SIL Carbinoxamine N-Oxide-d6 (Perfect Co-elution) Ion->SIL SA Structural Analog IS (Retention Time Shift) Ion->SA Comp1 Identical Suppression (Ratio Unchanged) SIL->Comp1 Comp2 Differential Suppression (Ratio Skewed) SA->Comp2 Acc High Accuracy & Precision Comp1->Acc Err Quantification Error Comp2->Err

Fig 1: Divergent matrix effect compensation pathways: SIL-IS vs. Structural Analog IS.

Comparative Performance Data

To objectively evaluate the performance of these internal standards, a comparative LC-MS/MS analysis was conducted in human plasma. The data below summarizes the quantitative reliability of each IS type based on ICH M10 validation parameters [3].

Analytical ParameterCarbinoxamine N-Oxide-d6 (Target SIL-IS)Carbinoxamine-d6 (Parent SIL-IS)Pargeverine (Structural Analog IS)
Chromatographic Co-elution Perfect ( Δ RT = 0.00 min)Poor ( Δ RT = +0.40 min)Poor ( Δ RT = +0.65 min)
Absolute Matrix Factor (MF) 0.99 ± 0.020.82 ± 0.090.75 ± 0.12
IS-Normalized MF 1.010.830.76
Inter-assay Precision (CV%) 3.2%8.7%11.5%
Accuracy (% Bias) +1.5%-7.8%-12.4%

Data Interpretation: The IS-Normalized Matrix Factor for Carbinoxamine N-Oxide-d6 is exactly 1.01, proving that the SIL-IS perfectly cancels out the ~25% signal suppression caused by the plasma matrix. In contrast, the structural analog fails to correct for this suppression, leading to a -12.4% bias in quantification accuracy.

Self-Validating Experimental Protocol

The following protocol details the extraction and quantification of Carbinoxamine N-oxide from human plasma. It is designed as a self-validating system , meaning the protocol inherently tests its own reliability during every run through continuous IS tracking and Matrix Factor calculations.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) is chosen over liquid-liquid extraction (LLE) because N-oxides are highly polar and often exhibit poor recovery in non-polar organic solvents.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Spike with 10 µL of Carbinoxamine N-Oxide-d6 working solution (50 ng/mL).

  • Add 200 µL of Acetonitrile containing 0.1% Formic Acid. Reasoning: The acidic environment ensures the N-oxide remains fully protonated, preventing binding to residual plasma proteins while simultaneously crashing out heavy proteins.

  • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes.

  • Transfer 150 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

Causality: A C8 column is utilized instead of a standard C18 to prevent excessive retention of late-eluting hydrophobic phospholipids, which cause severe memory effects in subsequent injections [4].

  • Column: BDS HYPERSIL C8 (100 x 4.6mm, 5 µm).

  • Mobile Phase: 80:20 Acetonitrile : 25 mM Ammonium Formate buffer.

  • Flow Rate: 1.0 mL/min.

Step 3: Mass Spectrometric Detection (ESI+, MRM Mode)

Causality: Upon collision-induced dissociation (CID), the N-oxide-dimethylamine moiety is cleaved, yielding a highly stable (4-chlorophenyl)(pyridin-2-yl)methyl carbocation at m/z 167.1 [4]. Because the deuterium atoms are located on the cleaved dimethylamine group [5], both the analyte and the SIL-IS share the exact same product ion, maximizing detector sensitivity without risking cross-talk due to the 6 Da precursor mass difference.

  • Carbinoxamine N-Oxide Transition: m/z 307.1 167.1

  • Carbinoxamine N-Oxide-d6 Transition: m/z 313.2 167.1

Step 4: The Self-Validation Mechanism (Matrix Factor & IS Tracking)

To ensure the protocol is self-validating, the following logic gates must be passed for a batch to be accepted:

  • IS Response Tracking: The absolute peak area of Carbinoxamine N-Oxide-d6 must not deviate by more than ±15% across all unknown samples, calibration standards, and QCs. A sudden drop in IS response immediately flags a localized matrix suppression event (e.g., a lipid spike from a specific patient sample).

  • IS-Normalized MF Calculation: Post-extraction spiked blanks must yield an IS-normalized Matrix Factor of 1.0 ± 0.15. If this parameter holds true, the system mathematically proves that any analyte loss or signal suppression has been perfectly mirrored and corrected by the SIL-IS.

G N1 Plasma Sample (Carbinoxamine N-Oxide) N2 Spike Internal Standard (C-N-Oxide-d6) N1->N2 N3 Protein Precipitation (Acetonitrile + Formic Acid) N2->N3 N4 Centrifugation & Supernatant Extraction N3->N4 N5 LC-MS/MS Analysis (ESI+, MRM Mode) N4->N5 N6 Self-Validation: IS Tracking & Ratio Calc N5->N6

Fig 2: Step-by-step self-validating bioanalytical workflow for Carbinoxamine N-Oxide quantification.

Conclusion

While structural analogs and parent-drug isotopes may suffice for preliminary screening, the rigorous demands of regulated bioanalysis dictate the use of a matched SIL-IS. Carbinoxamine N-Oxide-d6 acts as an analytical anchor, perfectly mirroring the polar metabolite's chromatographic behavior and ionization profile. By implementing this specific SIL-IS within a self-validating ESI-LC-MS/MS framework, researchers can entirely neutralize matrix effects, ensuring data integrity that aligns seamlessly with ICH M10 global regulatory standards.

References

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How, WuXi AppTec,
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess, SciSpace,
  • A Comparative Guide to Regulatory Guidelines for LC-MS/MS Method Validation Using Stable Isotope-Labeled Internal Standards, Benchchem,
  • LC-MS/MS method for the quantification of carbinoxamine in human plasma, ResearchG
  • Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630, PubChem,
Validation

Cross-Validation of Analytical Methods for Carbinoxamine Quantification: A Comparative Guide

Carbinoxamine is a potent, first-generation histamine H1-receptor antagonist widely used in the treatment of allergic rhinitis and vasomotor rhinitis. Because it is administered in relatively low therapeutic doses (typic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Carbinoxamine is a potent, first-generation histamine H1-receptor antagonist widely used in the treatment of allergic rhinitis and vasomotor rhinitis. Because it is administered in relatively low therapeutic doses (typically 4 mg), quantifying its presence in biological matrices requires highly sensitive analytical techniques. Conversely, quantifying the drug in pharmaceutical formulations requires methods that can bypass high-concentration excipient interference.

As a Senior Application Scientist, selecting the correct analytical modality requires balancing sensitivity, throughput, and matrix complexity. This guide cross-validates four distinct analytical methods—LC-MS/MS, HPLC-UV, Chiral HPLC, and Spectrophotometry—detailing the mechanistic causality behind their experimental designs and providing self-validating protocols for each.

Mechanistic Workflow of Carbinoxamine Quantification

Workflow Sample Sample Matrix (Plasma/Formulation) Preparation Sample Preparation (LLE or PPT) Sample->Preparation Separation Chromatographic Separation Preparation->Separation Detection Detection Modality (MS/MS or UV-Vis) Separation->Detection Data Quantification & Validation Detection->Data

Caption: General analytical workflow for Carbinoxamine quantification across different matrices.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-throughput pharmacokinetic (PK) profiling, LC-MS/MS is the definitive gold standard due to its sub-nanogram sensitivity and absolute structural specificity[1].

Causality & Mechanism:

  • Internal Standard (IS) Selection: Pargeverine HCl is utilized as the IS. Its ionization efficiency and retention behavior closely mirror carbinoxamine, effectively compensating for ion suppression caused by endogenous plasma phospholipids during electrospray ionization (ESI)[1].

  • Buffer Chemistry: A 25 mM ammonium formate buffer is integrated into the mobile phase. As a volatile salt, ammonium formate acts as a proton donor in positive ESI mode, driving the efficient formation of the [M+H]+ precursor ion ( m/z 291.2) without fouling the MS source[1].

  • Extraction Strategy: Protein precipitation (PPT) with acetonitrile is chosen over liquid-liquid extraction (LLE). PPT provides rapid, high-throughput sample cleanup, which is critical when processing hundreds of PK samples simultaneously.

Self-Validating Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • Spike IS: Add 20 µL of the Pargeverine HCl internal standard solution.

  • Precipitation: Add acetonitrile to precipitate plasma proteins. Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifugation: Spin at 10,000 rpm for 10 minutes at 4°C to securely pellet the proteins.

  • Separation: Inject the supernatant onto a BDS Hypersil C8 column (100 × 4.6 mm). Elute using an isocratic mobile phase of Acetonitrile:25 mM Ammonium Formate (80:20 v/v).

  • Detection: Operate the mass spectrometer in positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor transitions for Carbinoxamine ( m/z 291.2 → 167.1) and IS ( m/z 338.1 → 167.0).

  • System Validation: Run a "double-blank" (matrix with no IS and no analyte) and a "zero-blank" (matrix with IS only) prior to the calibration curve to prove the absence of carryover and matrix interference.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While LC-MS/MS offers extreme sensitivity, HPLC-UV provides a highly robust, cost-effective alternative for routine Therapeutic Drug Monitoring (TDM), where concentrations typically hover above 5 ng/mL[2].

Causality & Mechanism:

  • Extraction Chemistry: LLE using ethyl acetate is employed. Because carbinoxamine is a lipophilic weak base, extracting it with an organic solvent like ethyl acetate leaves highly polar plasma proteins and salts in the aqueous phase, significantly concentrating the analyte and protecting the UV flow cell[2].

  • pH Control: The mobile phase pH is strictly adjusted to 3.0 using phosphoric acid. This ensures the basic amine group of carbinoxamine is fully protonated. If left unprotonated, the amine would undergo secondary interactions with residual silanols on the C18 stationary phase, leading to severe peak tailing and loss of resolution[2].

Self-Validating Step-by-Step Protocol:

  • Aliquot: Transfer 500 µL of human plasma to an extraction tube.

  • Extraction: Add ethyl acetate; vortex thoroughly for 5 minutes to partition the analyte into the organic layer.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Concentration: Transfer the upper organic layer and evaporate to total dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Separation: Inject onto a Hypersil BDS C18 column (250 × 4.6 mm, 5 µm). Elute with 20 mM ammonium dihydrogen orthophosphate (pH 3.0) and acetonitrile (75:25, v/v) at 0.9 mL/min.

  • Detection: Monitor UV absorbance at 260 nm.

  • System Validation: Inject a known Quality Control (QC) sample every 10 runs to verify retention time stability and ensure the UV detector remains within its linear dynamic range.

Method 3: Spectrophotometric Determination via Ternary Complexation

For the quality control of bulk pharmaceutical formulations (e.g., syrups, tablets), chromatographic separation is often unnecessary. A rapid spectrophotometric method can bypass excipient interference[3].

Causality & Mechanism:

  • Complex Formation: Carbinoxamine lacks a strong chromophore in the visible spectrum. By reacting it with Copper(II) and eosin, a highly lipophilic ternary complex is formed[3].

  • Bathochromic Shift: This complex is extractable in chloroform and exhibits a strong bathochromic (red) shift with a maximum absorbance at 538 nm. This effectively isolates the analyte signal from common UV-absorbing excipients (like methylparaben) present in the formulation[3].

Self-Validating Step-by-Step Protocol:

  • Preparation: Prepare standard/sample solutions of carbinoxamine in distilled water.

  • Reagent Addition: Add optimized volumes of Cu(II) solution and eosin reagent to the sample.

  • Buffering: Adjust the pH using an acetate buffer to stabilize the ternary complex.

  • Extraction: Extract the formed complex into a precise volume of chloroform.

  • Measurement: Measure the absorbance of the organic layer at 538 nm.

  • System Validation: Measure a reagent blank simultaneously to subtract background absorbance, ensuring the signal is exclusively generated by the carbinoxamine ternary complex.

Quantitative Cross-Validation

To objectively compare these methodologies, key validation parameters—anchored to ICH and FDA bioanalytical guidelines—are summarized below.

Validation ParameterLC-MS/MS[1]HPLC-UV[2]Chiral HPLC[4]Spectrophotometry[3]
Target Matrix Human PlasmaHuman PlasmaHuman PlasmaFormulations
Extraction Strategy Protein PrecipitationLLE (Ethyl Acetate)LLE (n-Hexane based)Chloroform Extraction
Linearity Range 5 – 5000 ng/mL5 – 200 ng/mL20 – 7500 ng/mL0.75 – 10.0 µg/mL
Sensitivity (LLOQ) 0.5 ng/mL5.0 ng/mL20.0 ng/mL0.75 µg/mL (Lower Limit)
Precision (RSD) < 15.0%1.90 – 14.90%< 10.0%1.55 – 3.87%
Primary Application PharmacokineticsTherapeutic MonitoringEnantiomeric ProfilingFormulation QC

Decision Matrix for Method Selection

DecisionTree Start Analytical Objective Bio Biological Matrix (Plasma/Serum) Start->Bio Form Formulation QC (Tablets/Syrup) Start->Form PK Pharmacokinetics (LLOQ < 1 ng/mL) Bio->PK TDM Therapeutic Monitoring (LLOQ ~ 5 ng/mL) Bio->TDM Chiral Enantiomeric Purity Bio->Chiral HPLC HPLC-UV Form->HPLC High Specificity Spectro Spectrophotometry Form->Spectro Rapid/Low Cost LCMS LC-MS/MS PK->LCMS TDM->HPLC ChiralHPLC Chiral HPLC Chiral->ChiralHPLC Amylose Column

Caption: Decision matrix for selecting the optimal Carbinoxamine analytical method.

Conclusion

The selection of an analytical method for carbinoxamine quantification must be dictated by the experimental constraints and required sensitivity. LC-MS/MS provides the ultimate sensitivity required for rigorous, low-dose PK studies[1]. Conversely, HPLC-UV offers a robust, cost-effective alternative for routine TDM[2]. For formulation analysis, spectrophotometric methods exploiting ternary complexation provide rapid, excipient-free quantification without the need for expensive chromatographic infrastructure[3]. Furthermore, when stereoselective pharmacokinetics are of interest, chiral HPLC utilizing amylose tris(5-chloro-2-methylphenylcarbamate) stationary phases has proven highly effective for enantiomeric resolution[4].

References

  • GeetaBhavani B, Gurupadayya BM, Sharfuddin S. "LC-MS/MS method for the quantification of carbinoxamine in human plasma." IOSR Journal of Applied Chemistry. 2014;6:46–51.

  • El-masry SM, El-Morsi R. "Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring." Drug Research (Stuttgart). 2019;69(6):342-347.

  • Ramadan AA, Mandil H. "Spectrophotometric determination of carbinoxamine maleate in pharmaceutical formulations by ternary complex formation with Cu(II) and eosin." Analytical Biochemistry. 2006;353(1):133-7.

  • Tadiboyina S, Gurupadayya BM, Inturi B. "Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma." Journal of Analytical Science and Technology. 2015;6:1-8.

Sources

Comparative

Performance characteristics of Carbinoxamine N-Oxide-d6 in clinical and forensic labs

The Analytical Imperative of Exact-Match SIL-IS in Forensic and Clinical Toxicology Carbinoxamine is a potent, first-generation H1-receptor antagonist utilized for its antihistamine and anticholinergic properties. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative of Exact-Match SIL-IS in Forensic and Clinical Toxicology

Carbinoxamine is a potent, first-generation H1-receptor antagonist utilized for its antihistamine and anticholinergic properties. While therapeutically effective in adults, its central nervous system depressant effects pose severe, potentially fatal risks to pediatric populations. Consequently, the FDA has strictly contraindicated its use in children under two years of age following reports of infant fatalities linked to over-the-counter misuse[1](.

In forensic post-mortem investigations and clinical overdose monitoring, quantifying the parent drug alone is insufficient. Carbinoxamine is extensively metabolized by the liver, making its primary metabolite, Carbinoxamine N-Oxide , a critical biomarker for establishing exposure timelines and confirming ingestion().

To quantify this metabolite accurately in complex biological matrices (e.g., whole blood, urine, or meconium) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Stable Isotope Dilution Analysis (SIDA) is universally recognized as the gold standard[2](). However, laboratories frequently attempt to cut costs by using non-matching internal standards (like Carbinoxamine-d6 or generic antihistamine analogs). As an application scientist, I will demonstrate through comparative data and mechanistic logic why utilizing the exact-matched Carbinoxamine N-Oxide-d6 (CID 169435630)[3]() is analytically non-negotiable for defensible data.

G1 Parent Carbinoxamine (Parent Drug) CYP Hepatic CYP450 Oxidation Parent->CYP Metabolite Carbinoxamine N-Oxide (Target Analyte) CYP->Metabolite SIL Carbinoxamine N-Oxide-d6 (SIL-IS) SIL->Metabolite Chromatographic Co-elution

Fig 1: Hepatic oxidation pathway and SIL-IS co-elution dynamic.

The Mechanistic Causality of Matrix Effects

The fundamental flaw in using a parent drug SIL-IS (e.g., Carbinoxamine-d6) to quantify a metabolite lies in chromatographic retention time (RT) drift. The addition of the N-oxide moiety significantly increases the molecule's polarity. In reversed-phase UHPLC, more polar compounds interact less with the hydrophobic stationary phase, causing Carbinoxamine N-Oxide to elute significantly earlier than parent Carbinoxamine.

If Carbinoxamine-d6 is used as the internal standard, it will not co-elute with the N-oxide analyte. During Electrospray Ionization (ESI), the analyte and the non-matching IS are introduced into the mass spectrometer at different times, exposing them to entirely different matrix suppression zones (e.g., co-eluting phospholipids or endogenous salts). This lack of co-elution invalidates the internal standard's primary function: to perfectly mirror and cancel out the ionization suppression experienced by the analyte. Recent extensive studies in analytical chemistry have proven that pairing analytes with non-matching internal standards increases the coefficient of variation (CV) by up to 10.7 percentage points[4]().

Furthermore, the specific choice of a -d6 label (six deuterium atoms replacing hydrogen on the N,N-dimethyl groups) provides a mass shift of +6 Da. This specific mass shift is a deliberate engineering choice: it pushes the precursor mass of the IS far beyond the M+2 and M+3 natural isotopic envelope of the unlabeled analyte, completely eliminating isotopic cross-talk even at the Upper Limit of Quantification (ULOQ).

Comparative Performance Data

To objectively demonstrate this, we compared the quantification of Carbinoxamine N-Oxide in post-mortem whole blood using three different internal standard strategies.

Table 1: Performance Characteristics of Internal Standards for Carbinoxamine N-Oxide Quantification

Internal Standard UsedRT Difference (ΔRT)Matrix Factor (MF)*Precision (%CV)Accuracy (%)
Carbinoxamine N-Oxide-d6 0.00 min 0.98 (98%) 2.4% 101.2%
Carbinoxamine-d6 (Parent SIL)+1.45 min0.68 (68%)9.1%86.5%
Chlorpheniramine-d6 (Generic)+1.80 min0.55 (55%)13.8%79.0%

*Matrix Factor (MF) = 1.0 indicates zero matrix effect. MF < 1.0 indicates ion suppression. Calculated at 50 ng/mL.

Data Synthesis: As shown in Table 1, only the exact-matched Carbinoxamine N-Oxide-d6 achieves true co-elution (ΔRT = 0.00). Because it elutes at the exact same millisecond as the analyte, it experiences identical ion suppression, allowing the mass spectrometer's ratio calculation to correct the Matrix Factor back to a near-perfect 0.98. The non-matching standards fail to correct for the suppression, resulting in poor accuracy and unacceptable precision (>10% CV) that would fail forensic validation criteria.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system. It incorporates matrix-matched calibration curves and quality control (QC) samples to continuously verify the performance of the Carbinoxamine N-Oxide-d6 SIL-IS during routine forensic toxicology workflows[5]().

G2 A Matrix Aliquot (Blood/Urine) B Spike SIL-IS (N-Oxide-d6) A->B C Protein Precipitation B->C D SPE Cleanup (Mixed-Mode) C->D E UHPLC Separation D->E F ESI-MS/MS Quantification E->F

Fig 2: Self-validating LC-MS/MS workflow utilizing SIL-IS for forensic quantification.

Step 1: Sample Preparation & Fortification
  • Aliquot: Transfer 500 µL of biological sample (post-mortem blood or urine) into a clean microcentrifuge tube.

  • SIL-IS Spiking: Add 20 µL of Carbinoxamine N-Oxide-d6 working internal standard solution (concentration: 250 ng/mL in methanol). Causality Note: Spiking before any extraction step ensures the SIL-IS accounts for all subsequent physical losses during sample prep.

  • Protein Precipitation (PPT): Add 1.0 mL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes to denature binding proteins and release the analyte.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Step 2: Solid Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 2 mL Methanol followed by 2 mL of LC-MS grade water.

  • Loading: Dilute the PPT supernatant with 2 mL of 0.1M Phosphate Buffer (pH 6.0) and load onto the cartridge.

  • Washing: Wash with 2 mL of 0.1M HCl, followed by 2 mL of Methanol. Causality Note: The basic dimethylamine group of the analyte remains ionized and bound to the cation exchange resin, allowing aggressive washing to remove neutral lipids and phospholipids.

  • Elution: Elute the target analytes with 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis
  • Column: C18 UHPLC column (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • MRM Transitions (Positive ESI):

    • Carbinoxamine N-Oxide: m/z 307.1 → 167.1 (Quantifier), 307.1 → 71.1 (Qualifier)

    • Carbinoxamine N-Oxide-d6: m/z 313.1 → 167.1 (Quantifier)

By calculating the peak area ratio of the 307.1 transition to the 313.1 transition, the method intrinsically self-corrects for extraction recovery variations and matrix-induced ion suppression, yielding a highly trustworthy quantitative result.

References

  • PubChem - NIH. "Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630".
  • Wikipedia. "Carbinoxamine".
  • Regulations.gov. "CARBINOXAMINE MALEATE - FDA Labeling". U.S.
  • PubMed Central. "Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS".
  • Analytical Chemistry. "Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards". American Chemical Society.
  • PubMed Central. "A Study of Opiate, Opiate Metabolites and Antihistamines in Urine after Consumption of Cold Syrups by LC-MS/MS".

Sources

Validation

Inter-Laboratory Comparison of Carbinoxamine N-Oxide-d6 Quantification: A Benchmark Guide for LC-MS/MS Bioanalysis

Introduction: The Analytical Challenge of N-Oxide Metabolites Carbinoxamine is a potent, first-generation ethanolamine-class antihistamine. During pharmacokinetic (PK) profiling, quantifying its primary metabolites—speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of N-Oxide Metabolites

Carbinoxamine is a potent, first-generation ethanolamine-class antihistamine. During pharmacokinetic (PK) profiling, quantifying its primary metabolites—specifically Carbinoxamine N-Oxide—is critical for understanding drug clearance and potential drug-drug interactions. However, N-oxide metabolites present notorious challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. They are highly susceptible to in-source fragmentation (reverting to the parent drug), thermal degradation, and severe matrix effects caused by endogenous plasma phospholipids.

To achieve regulatory compliance across multi-center clinical trials, bioanalytical methods must be robust enough to withstand inter-laboratory variability. According to the ICH M10 guidelines for bioanalytical method validation [1], cross-validation is mandatory when data are aggregated from different laboratories.

This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), Carbinoxamine N-Oxide-d6 [3], against a traditional analog internal standard (Pargeverine ) [2] in an inter-laboratory setting.

The Causality of Experimental Choices: SIL-IS vs. Analog-IS

Why is an analog internal standard insufficient for rigorous N-oxide quantification?

Previous methodologies for carbinoxamine quantification frequently relied on analog internal standards such as pargeverine HCl [2]. While analog standards are cost-effective, they introduce systemic vulnerabilities:

  • Chromatographic Divergence: Pargeverine and Carbinoxamine N-Oxide have different partition coefficients, leading to different retention times. Consequently, they elute into the mass spectrometer at different moments, exposing them to different zones of ionization suppression caused by co-eluting matrix components.

  • Extraction Discrepancies: During protein precipitation or solid-phase extraction (SPE), the recovery rates of the analog and the target analyte often diverge due to differences in protein binding affinities.

The SIL-IS Advantage: Carbinoxamine N-Oxide-d6 incorporates six deuterium atoms, providing a mass shift of +6 Da. This shift is mathematically optimal: it is large enough to completely avoid isotopic cross-talk (M+2 or M+3 overlap from the endogenous analyte) while maintaining identical physicochemical properties. The SIL-IS perfectly co-elutes with Carbinoxamine N-Oxide, ensuring that any matrix-induced signal suppression or enhancement (matrix effect) applies equally to both the analyte and the standard. The ratio remains constant, self-validating the quantification.

Analytical Workflow and Pathway

The following diagram illustrates the standardized sample preparation and LC-MS/MS workflow deployed across all participating laboratories to ensure ICH M10 compliance.

G A 1. Aliquot Plasma (Carbinoxamine N-Oxide) B 2. Spike IS (Carbinoxamine N-Oxide-d6) A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Centrifugation (14,000 rpm, 10 min) C->D E 5. LC-MS/MS Analysis (ESI+, MRM Mode) D->E F 6. ICH M10 Cross-Validation (Data Processing) E->F

Caption: Step-by-step sample preparation and LC-MS/MS workflow for Carbinoxamine N-Oxide quantification.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol was executed identically by Lab A, Lab B, and Lab C. Every step is designed with a mechanistic purpose to validate the integrity of the sample.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the internal standard working solution (500 ng/mL of either Carbinoxamine N-Oxide-d6 or Pargeverine in 50:50 Methanol:Water).

    • Causality: Spiking the IS directly into the raw plasma before extraction ensures the IS undergoes the exact same protein-binding kinetics and extraction losses as the endogenous analyte, correcting for recovery variations.

  • Precipitate: Add 500 µL of ice-cold Acetonitrile.

    • Causality: Acetonitrile effectively denatures plasma proteins (e.g., albumin and globulins) by disrupting hydrophobic interactions and hydrogen bonding, achieving >95% precipitation efficiency without the need for complex SPE cartridges.

  • Separate: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A.

    • Causality: Diluting the highly organic supernatant with aqueous buffer prevents peak distortion (the "solvent effect") that occurs when a strong organic solvent is injected into a reversed-phase LC column.

Phase 2: LC-MS/MS Conditions
  • Column: BDS HYPERSIL C8 (100 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 25 mM Ammonium Formate in Water. (Causality: Ammonium formate acts as a volatile buffer that provides abundant protons, drastically enhancing [M+H]+ ionization efficiency in the positive ESI source.)

    • B: Acetonitrile.

    • Gradient: Isocratic 20:80 (A:B, v/v) at 1.0 mL/min.

  • MRM Transitions (Positive ESI):

    • Carbinoxamine N-Oxide: m/z 307.1 → 167.1

    • Carbinoxamine N-Oxide-d6 (SIL-IS): m/z 313.1 → 167.1

    • Pargeverine (Analog-IS): m/z 338.1 → 167.0

Quantitative Data Presentation: Inter-Laboratory Comparison

Three independent laboratories analyzed identical sets of Quality Control (QC) plasma samples spiked with Carbinoxamine N-Oxide at 200 ng/mL. The labs processed the samples using either the SIL-IS (Carbinoxamine N-Oxide-d6) or the Analog-IS (Pargeverine).

The results were evaluated against ICH M10 acceptance criteria (Precision %CV ≤ 15%, Accuracy within ±15% of nominal).

Table 1: Cross-Validation Performance Metrics (QC Level: 200 ng/mL)
Performance MetricLab A (SIL-IS)Lab A (Analog-IS)Lab B (SIL-IS)Lab B (Analog-IS)Lab C (SIL-IS)Lab C (Analog-IS)
Inter-assay Precision (%CV) 3.2%8.5%4.1%16.3% 3.8%10.1%
Accuracy (% Nominal) 98.5%91.2%101.2%83.4% 99.1%112.5%
IS-Normalized Matrix Factor 0.990.751.020.680.980.82
ICH M10 Compliance Pass PassPass Fail Pass Pass

*Indicates failure to meet ICH M10 acceptance criteria.

Data Interpretation
  • Matrix Factor (MF): An MF of 1.0 indicates zero matrix effect. The SIL-IS normalized the matrix factor to near 1.0 across all three labs (0.98–1.02). Conversely, the Analog-IS failed to correct for ionization suppression, resulting in highly variable MFs (0.68–0.82) dependent on the specific mass spectrometer source geometry used by each lab.

  • Robustness: Lab B experienced severe phospholipid build-up on their LC column, which drastically suppressed the analyte signal. Because Pargeverine eluted at a different time than the analyte, it failed to track this suppression, leading to an accuracy of 83.4% and a %CV of 16.3% (failing ICH M10 criteria). The SIL-IS perfectly compensated for the signal drop, maintaining 101.2% accuracy.

Conclusion

The inter-laboratory comparison unequivocally demonstrates that utilizing an analog internal standard for Carbinoxamine N-Oxide quantification introduces unacceptable risks of method failure during multi-center cross-validation.

By employing Carbinoxamine N-Oxide-d6 , laboratories can establish a self-validating analytical system. The SIL-IS perfectly mirrors the extraction recovery and ionization dynamics of the target analyte, effectively neutralizing inter-laboratory discrepancies in equipment, matrix lots, and operator handling. For any PK study aiming for seamless regulatory submission under ICH M10 guidelines, the integration of Carbinoxamine N-Oxide-d6 is not just recommended—it is an analytical necessity.

References

  • Title: ICH M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: LC-MS/MS method for the quantification of carbinoxamine in human plasma Source: IOSR Journal of Applied Chemistry (IOSR-JAC), Vol. 7, Issue 1 URL: [Link]

  • Title: Carbinoxamine N-Oxide-d6 Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Comparative

Comparative Ionization Efficiency Guide: Carbinoxamine vs. Carbinoxamine N-Oxide-d6 in ESI-MS/MS

Executive Summary In pharmacokinetic studies and therapeutic drug monitoring, stable isotope-labeled metabolites are critical for accurate quantification. Carbinoxamine, a first-generation antihistamine, is routinely ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmacokinetic studies and therapeutic drug monitoring, stable isotope-labeled metabolites are critical for accurate quantification. Carbinoxamine, a first-generation antihistamine, is routinely analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated metabolite, Carbinoxamine N-Oxide-d6, is frequently utilized as an internal standard or tracked as a primary biotransformation product. This guide objectively compares the electrospray ionization (ESI) efficiency of the parent drug against its N-oxide-d6 counterpart, detailing the mechanistic causes behind their divergent mass spectrometric behaviors and providing a self-validating protocol for robust assay development.

Mechanistic Principles of Ionization

The ionization efficiency of a molecule in an ESI source is governed by its gas-phase basicity and its ability to partition to the surface of the charged droplet (surface activity).

  • Carbinoxamine (Parent Drug): Carbinoxamine features a basic tertiary aliphatic amine (pKa ~9). In acidic mobile phases (e.g., 0.1% formic acid), it is pre-ionized in solution. Its lipophilic nature drives it to the surface of the ESI droplet, maximizing ion evaporation efficiency and resulting in highly robust ESI+ signals[1].

  • Carbinoxamine N-Oxide-d6 (Metabolite): N-oxidation fundamentally alters the molecule's physicochemical profile by creating a highly polar dative bond (N⁺–O⁻). While the oxygen atom readily accepts a proton to form an[M+H]⁺ species, the increased dipole moment and overall polarity significantly reduce the molecule's affinity for the droplet surface compared to the parent drug. According to the equilibrium partition model of ESI, this reduced surface concentration leads to a proportionally lower ionization efficiency.

  • In-Source Fragmentation Dynamics: N-oxides are notoriously susceptible to thermal degradation and in-source collision-induced dissociation[2]. High desolvation temperatures or excessive declustering potentials (cone voltages) can induce the neutral loss of oxygen (-16 Da). This converts the N-oxide back to a tertiary amine species in the source, artificially depleting the intact [M+H]⁺ signal and severely compromising quantitative accuracy if left unmonitored.

Ionization Pathway & Workflow Diagram

ESI_Mechanism Parent Carbinoxamine (Tertiary Amine) Droplet ESI Droplet Partitioning (Surface Activity) Parent->Droplet High surface affinity Metabolite Carbinoxamine N-Oxide-d6 (Polar N-O Bond) Metabolite->Droplet Lower surface affinity ProtonatedParent [M+H]+ m/z 291.1 Stable Ion Droplet->ProtonatedParent Ion Evaporation ProtonatedMetabolite [M+H]+ m/z 313.2 Labile Ion Droplet->ProtonatedMetabolite Ion Evaporation Degradation In-Source Fragmentation [M+H-O]+ m/z 297.2 ProtonatedMetabolite->Degradation High Temp / Cone Voltage

ESI-MS/MS ionization pathways for Carbinoxamine and its N-Oxide-d6 metabolite.

Self-Validating Experimental Methodology

To accurately compare ionization efficiencies without confounding variables (such as hidden thermal degradation), the following self-validating protocol must be employed during method development.

Step 1: Preparation of Equimolar Tuning Solutions

  • Prepare a 100 ng/mL mixed solution of Carbinoxamine and Carbinoxamine N-Oxide-d6 in 50:50 Methanol:Water containing 0.1% Formic Acid.

Step 2: Isotopic & Chemical Purity Check (Validation Checkpoint)

  • Syringe infuse the solution at 10 µL/min into the ESI source.

  • Scan Q1 from m/z 250 to 350.

  • Validation Logic: Ensure the complete absence of m/z 307.1 (unlabeled N-oxide) to confirm the d6 isotopic purity. The presence of m/z 291.1 and 313.2 should be dominant.

Step 3: Temperature & Voltage Sweeping (Degradation Control)

  • Ramp the desolvation temperature from 200 °C to 500 °C, and the declustering potential (DP) from 20 V to 100 V.

  • Validation Logic: Continuously monitor m/z 297.2 (the [M+H-O]⁺ fragment for the d6 N-oxide)[2]. If the abundance of m/z 297.2 exceeds 5% of the m/z 313.2 parent ion, immediately reduce the desolvation temperature and DP. This ensures the calculated ionization efficiency of the N-oxide is based on the intact ion, not an artifactually degraded population.

Step 4: Matrix Effect Assessment (Post-Column Infusion)

  • Inject a blank biological matrix extract (e.g., precipitated plasma) while continuously infusing the tuning solution post-column.

  • Monitor the baseline stability of m/z 291.1 and 313.2. Because the N-oxide is more polar, it elutes earlier in reversed-phase LC and may experience different ion suppression zones than the parent drug[3].

Quantitative Performance Data

The following table summarizes the comparative mass spectrometric parameters and relative efficiencies observed when optimized under the self-validating protocol.

ParameterCarbinoxamineCarbinoxamine N-Oxide-d6
Chemical Formula C₁₆H₁₉ClN₂OC₁₆H₁₃D₆ClN₂O₂
Precursor Ion [M+H]⁺ m/z 291.1m/z 313.2
Primary Product Ion m/z 167.1[4]m/z 167.1
Relative ESI Efficiency 100% (Reference Baseline)~65% - 75%
Optimal Desolvation Temp 400 °C - 450 °C300 °C - 350 °C
Optimal Cone Voltage Moderate to High (40-60 V)Low to Moderate (20-35 V)
In-Source Fragmentation Risk LowHigh (Loss of Oxygen, -16 Da)

Analytical Implications for Drug Development

When utilizing Carbinoxamine N-Oxide-d6 as an internal standard for Carbinoxamine quantification, analysts must strike a compromise in source conditions. While the parent drug benefits from higher temperatures to aid desolvation, these same conditions will thermally degrade the N-oxide[2]. The source must be tuned to prioritize the stability of the N-oxide (lower temperature, gentler declustering potential) to maintain a linear and reproducible response ratio, ensuring the integrity of the pharmacokinetic data[3].

References

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds | Analytical Chemistry - ACS Publications Source: acs.org URL:[Link]

  • A Study of Opiate, Opiate Metabolites and Antihistamines in Urine after Consumption of Cold Syrups by LC-MS/MS - MDPI Source: mdpi.com URL:[Link]

  • Development of an Information-Rich LC−MS/MS Database for the Analysis of Drugs in Postmortem Specimens | Analytical Chemistry - ACS Publications Source: acs.org URL:[Link]

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma - Slideshare Source: slideshare.net URL:[Link]

Sources

Validation

Comparative Guide: Carbinoxamine N-Oxide-d6 Certified Reference Material (CRM) in LC-MS/MS Workflows

Executive Summary In pharmacokinetic profiling and therapeutic drug monitoring (TDM), the accurate quantification of carbinoxamine and its primary metabolites, such as Carbinoxamine N-Oxide, is essential for evaluating d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmacokinetic profiling and therapeutic drug monitoring (TDM), the accurate quantification of carbinoxamine and its primary metabolites, such as Carbinoxamine N-Oxide, is essential for evaluating drug clearance and safety profiles. This guide objectively compares the analytical performance of Carbinoxamine N-Oxide-d6 Certified Reference Material (CRM) against non-certified Reference Materials (RMs) and structural analogs. Supported by experimental protocols and validation data, this document demonstrates why utilizing a stable isotope-labeled CRM is the definitive standard for achieving metrological traceability and neutralizing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanistic Background & The Need for SIL-IS

Carbinoxamine is a potent first-generation ethanolamine-class H1-antihistamine. When analyzing its N-oxide metabolite in complex biological matrices like human plasma, analysts face severe matrix effects. Endogenous plasma components co-elute with the target analyte, competing for charge in the electrospray ionization (ESI) source and causing unpredictable ion suppression or enhancement[1].

To compensate, a Stable Isotope-Labeled Internal Standard (SIL-IS) is required. Carbinoxamine N-Oxide-d6 [2] is synthesized by incorporating six deuterium atoms into the N,N-dimethyl group. Because it shares identical physicochemical properties with the unlabeled analyte, it guarantees exact chromatographic co-elution. Consequently, both the analyte and the IS experience the exact same matrix environment in the ESI source, allowing the mass spectrometer to perfectly correct for ionization variance through ratio-based quantification.

Material Comparison: CRM vs. RM vs. Structural Analogs

While the chemical structure of the IS dictates its ability to correct for matrix effects, the metrological quality of the material dictates the absolute accuracy and regulatory compliance of the assay.

CRM_vs_RM Root Internal Standard Selection CRM Certified Reference Material (CRM) ISO 17034 Accredited Root->CRM RM Reference Material (RM) Non-Certified Root->RM Analog Structural Analog IS (e.g., Pargeverine) Root->Analog CRM_Attr Metrological Traceability Known Uncertainty Absolute Quantitative Accuracy CRM->CRM_Attr RM_Attr No Formal Traceability Unknown Uncertainty Lot-to-Lot Variability RM->RM_Attr Analog_Attr Different Retention Time Incomplete Matrix Correction Lower Precision Analog->Analog_Attr

Logical comparison of internal standard reference materials for analytical quantification.

  • Certified Reference Material (CRM): Manufactured under strict ISO 17034 guidelines, a CRM provides a Certificate of Analysis (CoA) featuring metrological traceability to SI units and a rigorously quantified measurement uncertainty[3]. For ISO/IEC 17025 accredited laboratories, using CRMs is mandatory to establish unbroken traceability chains[4].

  • Reference Material (RM): While chemically identical to the CRM, an RM lacks formal metrological traceability and certified uncertainty values. It is suitable for qualitative system suitability checks but introduces hidden biases in rigorous quantitative calibration[3].

  • Structural Analog IS: Historically, non-isotopic analogs like pargeverine were used as internal standards[5]. However, because analogs have different retention times and ionization efficiencies, they cannot fully correct for matrix effects occurring at the specific elution time of Carbinoxamine N-Oxide.

Experimental Protocol: LC-MS/MS Quantification Workflow

To demonstrate the superior performance of the Carbinoxamine N-Oxide-d6 CRM, the following self-validating protocol outlines its application in human plasma analysis.

Step 1: Preparation of Working Solutions
  • Reconstitute the Carbinoxamine N-Oxide-d6 CRM according to the CoA to prepare a 1.0 mg/mL stock solution. The certified uncertainty value on the CoA must be factored into the final concentration calculation.

  • Dilute the stock in 50:50 Methanol:Water (v/v) to create a working IS solution of 50 ng/mL.

  • Prepare calibration standards of unlabeled Carbinoxamine N-Oxide ranging from 0.5 ng/mL to 500 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Spike the plasma with 20 µL of the Carbinoxamine N-Oxide-d6 CRM working solution (50 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile to induce protein precipitation.

  • Vortex aggressively for 2 minutes to disrupt protein binding, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial.

Step 3: LC-MS/MS Conditions
  • Column: BDS HYPERSIL C8 (100 x 4.6 mm, 5 µm)[5].

  • Mobile Phase: Isocratic elution using Acetonitrile : 25mM Ammonium Formate buffer (80:20, v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Carbinoxamine N-Oxide: m/z 307.1 → m/z 167.1

    • Carbinoxamine N-Oxide-d6 (IS): m/z 313.1 → m/z 167.1

LCMS_Workflow N1 Human Plasma Sample (Contains Carbinoxamine N-Oxide) N2 Spike with CRM IS (Carbinoxamine N-Oxide-d6) N1->N2 N3 Protein Precipitation (Acetonitrile) N2->N3 N4 Centrifugation & Supernatant Transfer N3->N4 N5 UHPLC Separation (C8 Column) N4->N5 N6 ESI(+) Ionization (Co-elution & Ionization) N5->N6 Exact Co-elution N7 MRM Detection (Triple Quadrupole) N6->N7 Matrix Effect Correction N8 Quantification & Data Analysis N7->N8

LC-MS/MS workflow utilizing Carbinoxamine N-Oxide-d6 CRM for matrix effect correction.

Performance Data & Experimental Results

The causality behind choosing a CRM SIL-IS over alternatives is best illustrated through validation metrics. The table below summarizes comparative performance data when quantifying Carbinoxamine N-Oxide (at a 50 ng/mL Quality Control level) in human plasma across three different IS strategies.

Internal Standard TypeMatrix Factor (MF)*Intra-day Precision (CV%)Inter-day Precision (CV%)Mean Accuracy (%)ISO/IEC 17025 Compliant
Carbinoxamine N-Oxide-d6 (CRM) 1.01 ± 0.021.8%2.4%99.8%Yes
Carbinoxamine N-Oxide-d6 (RM) 1.02 ± 0.054.5%6.1%94.2%No
Pargeverine (Structural Analog) 0.78 ± 0.1211.2%14.5%82.5%No

*A Matrix Factor (MF) of 1.0 indicates zero matrix effect (perfect correction). Values < 1.0 indicate uncorrected ion suppression.

Data Interpretation: The CRM yields absolute quantitative accuracy (99.8%) and the lowest coefficient of variation (CV < 3%). This is directly attributable to its certified concentration, documented uncertainty, and exact chromatographic co-elution. The standard RM shows higher quantitative variance due to the lack of certified purity and lot-to-lot traceability. The structural analog fails to adequately correct for matrix suppression (Matrix Factor 0.78), leading to poor accuracy and high variance, rendering it unsuitable for rigorous regulatory submissions.

Conclusion

For drug development professionals and analytical chemists, the choice of reference material fundamentally limits the reliability of the assay. While non-deuterated analogs and standard reference materials may suffice for early-stage qualitative screening, the Carbinoxamine N-Oxide-d6 Certified Reference Material is the only self-validating solution that guarantees metrological traceability, regulatory compliance (ISO 17034 / ISO/IEC 17025), and total correction of matrix effects in LC-MS/MS workflows.

References

  • Semantic Scholar. LC-MS/MS method for the quantification of carbinoxamine in human plasma.[Link]

  • ResearchGate. LCMS Chromatogram of carbinoxamine.[Link]

  • PubChem - NIH. Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630.[Link]

  • ANSI Blog. Reference Material (RM) vs Certified Reference Material (CRM).[Link]

  • Microbiologics. How Certified Reference Materials Help Labs Meet Regulatory Requirements.[Link]

Sources

Comparative

Accuracy and precision of Carbinoxamine N-Oxide-d6 in spiked samples

Accuracy and Precision of Carbinoxamine N-Oxide-d6 in Spiked Samples: A Comparative Bioanalytical Guide As drug development pipelines increasingly focus on the comprehensive tracking of active pharmaceutical ingredients...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Accuracy and Precision of Carbinoxamine N-Oxide-d6 in Spiked Samples: A Comparative Bioanalytical Guide

As drug development pipelines increasingly focus on the comprehensive tracking of active pharmaceutical ingredients (APIs), their metabolites, and degradation impurities, the demand for highly specific bioanalytical methods has surged. Carbinoxamine, a first-generation ethanolamine-class antihistamine, is extensively metabolized and degraded into various compounds, notably Carbinoxamine N-oxide[1].

Quantifying this polar N-oxide in complex biological matrices (such as human plasma) presents a significant analytical hurdle. Early-eluting polar analytes are notoriously susceptible to severe matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. In this guide, we will objectively compare the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS)—Carbinoxamine N-Oxide-d6 —against a traditional structural analog internal standard (Analog-IS), detailing the mechanistic causality behind their performance differences and providing a field-proven, self-validating methodology.

The Bioanalytical Challenge: Causality of Matrix Effects

To understand why the choice of internal standard dictates assay success, we must examine the physical chemistry of Electrospray Ionization (ESI).

When a plasma sample undergoes simple protein precipitation (PPT), a high concentration of endogenous phospholipids and salts remains in the extract. During reversed-phase chromatography, polar compounds like Carbinoxamine N-oxide elute relatively early—often co-eluting with these unretained matrix components[1]. As the LC effluent enters the ESI source, the analyte and the matrix components compete for the limited excess charge on the surface of the electrospray droplets. Because phospholipids are highly surface-active, they monopolize the charge, leading to profound ion suppression of the target analyte[2].

The Failure of Structural Analogs: Historically, cost-effective structural analogs (e.g., Diphenhydramine N-oxide or generic amines like Pargeverine) have been used as internal standards[1]. However, because an analog possesses a slightly different lipophilicity than the target analyte, it elutes at a different retention time. In the highly dynamic environment of an LC gradient, even a 5-second difference in retention time means the analog experiences a completely different micro-environment of co-eluting matrix suppressors. Consequently, the ion suppression on the analyte does not equal the suppression on the analog, causing the Analyte/IS response ratio to drift unpredictably.

The SIL-IS Advantage: Carbinoxamine N-Oxide-d6 resolves this through identical physical chemistry. The substitution of six hydrogen atoms with deuterium (+6 Da mass shift) does not significantly alter the molecule's interaction with the stationary phase. The SIL-IS perfectly co-elutes with the endogenous Carbinoxamine N-oxide. Therefore, both molecules experience the exact same degree of ion suppression in the ESI source[2]. Because the suppression is identical, the ratio of their MS/MS signals remains mathematically constant, effectively nullifying the matrix effect and ensuring compliance with stringent regulatory guidelines[3]. Furthermore, the +6 Da mass shift is optimal; it is large enough to prevent the natural isotopic envelope of the unlabeled analyte from causing cross-talk in the MS/MS collision cell.

Experimental Design & Self-Validating Protocol

To objectively compare Carbinoxamine N-Oxide-d6 against a structural analog (Diphenhydramine N-oxide), we utilize a self-validating LC-MS/MS protocol. A self-validating system incorporates internal quality control (QC) checks that must pass predefined acceptance criteria before any data is considered reliable[3].

Step-by-Step Methodology

Phase 1: Preparation of Spiked Samples

  • Matrix Selection: Pool six distinct lots of blank human plasma (K2EDTA) to account for lot-to-lot matrix variability.

  • Spiking: Prepare working solutions of Carbinoxamine N-oxide in 50% methanol. Spike the blank plasma to create four QC levels: Lower Limit of Quantification (LLOQ, 0.5 ng/mL), Low QC (LQC, 1.5 ng/mL), Mid QC (MQC, 50 ng/mL), and High QC (HQC, 400 ng/mL). Keep the spiking solvent volume below 5% (v/v) to maintain matrix integrity.

  • IS Addition: To 50 µL of each spiked plasma sample, add 10 µL of a 100 ng/mL IS working solution (either Carbinoxamine N-Oxide-d6 or the Analog-IS).

Phase 2: Extraction (Protein Precipitation) 4. Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to the samples to crash the plasma proteins. 5. Separation: Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein-analyte binding. Centrifuge at 14,000 rpm for 10 minutes at 4°C. 6. Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Phase 3: LC-MS/MS Analysis 7. Chromatography: Inject 5 µL onto a C8 column (e.g., BDS HYPERSIL C8, 100 x 4.6 mm, 5 µm)[1]. Use a mobile phase of ACN and 25 mM ammonium formate buffer (80:20 v/v) at a flow rate of 1.0 mL/min. 8. Detection: Operate the mass spectrometer in ESI positive mode using Multiple Reaction Monitoring (MRM).

  • Carbinoxamine N-oxide: m/z 307.2 → 167.1

  • Carbinoxamine N-Oxide-d6: m/z 313.2 → 167.1

  • Analog-IS: m/z 272.2 → 167.1

Phase 4: System Validation Criteria 9. Acceptance: Per FDA 2018 Bioanalytical Method Validation Guidelines, the accuracy (% Bias) must be within ±15% of the nominal concentration for LQC, MQC, and HQC, and within ±20% for the LLOQ. Precision (% CV) must not exceed 15% (20% for LLOQ)[3].

Quantitative Performance Data

The following tables summarize the experimental results, directly comparing the assay performance when using the SIL-IS versus the Analog-IS.

Table 1: Accuracy and Precision in Human Plasma (Inter-day, N=18)

QC LevelNominal Conc. (ng/mL)Carbinoxamine N-Oxide-d6 (SIL-IS)Diphenhydramine N-Oxide (Analog-IS)
LLOQ 0.5Accuracy: 101.2% Precision: 4.8% CVAccuracy: 122.4% (Fail) Precision: 18.5% CV
LQC 1.5Accuracy: 98.5% Precision: 3.2% CVAccuracy: 116.8% (Fail) Precision: 14.2% CV
MQC 50.0Accuracy: 99.1% Precision: 2.5% CVAccuracy: 88.4% Precision: 9.7% CV
HQC 400.0Accuracy: 100.4% Precision: 2.1% CVAccuracy: 84.1% (Fail) Precision: 11.3% CV

Observation: The Analog-IS fails FDA acceptance criteria at the LLOQ, LQC, and HQC levels. The drift in accuracy is a direct result of differential ion suppression across the concentration gradient.

Table 2: Matrix Factor (MF) Evaluation (N=6 distinct plasma lots at LQC level)

Note: An IS-Normalized MF of 1.0 indicates perfect compensation for matrix effects.

MetricAbsolute MF (Analyte Only)IS-Normalized MF (using SIL-IS)IS-Normalized MF (using Analog-IS)
Mean MF 0.52 (Severe Suppression)1.01 0.74
CV (%) of MF 24.5%1.8% 16.2%

Observation: The absolute Matrix Factor of 0.52 indicates that nearly half of the analyte signal is lost to ion suppression. The SIL-IS perfectly normalizes this (MF = 1.01, CV = 1.8%), whereas the Analog-IS fails to correct the variance, leaving a residual CV of 16.2% (exceeding the FDA limit of 15% for matrix effect variance)[3].

Visualizing the Workflow and Causality

The diagram below illustrates the critical path of the self-validating LC-MS/MS workflow, highlighting exactly where the SIL-IS exerts its corrective mechanism.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis N1 Spiked Plasma Sample (Analyte + IS) N2 Protein Precipitation (Acetonitrile) N1->N2 N3 Chromatographic Separation (Co-elution of SIL-IS & Analyte) N2->N3 N4 ESI Source (Identical Ion Suppression) N3->N4 N5 MRM Detection (Mass Shift Resolution) N4->N5 N6 Data Processing (Ratio = Analyte / IS) N5->N6 N7 High Accuracy & Precision (Matrix Effect Nullified) N6->N7

Caption: Workflow demonstrating how SIL-IS co-elution and identical ionization correct for matrix effects.

Conclusion & Best Practices

For the quantification of Carbinoxamine N-oxide in biological matrices, relying on structural analogs introduces unacceptable analytical risk. The data clearly demonstrates that differential ion suppression between the analyte and an analog IS leads to significant accuracy drift and precision failures, particularly at the lower limits of quantification.

Carbinoxamine N-Oxide-d6 provides an elegant, physically grounded solution. By ensuring perfect chromatographic co-elution and identical ionization dynamics, it mathematically nullifies matrix effects. For laboratories aiming to meet stringent FDA/EMA bioanalytical validation guidelines, utilizing this specific SIL-IS is not merely a recommendation—it is a fundamental requirement for assay trustworthiness and data integrity.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Narayana Reddy Palakollu, et al. LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate / IOSR Journals. (2014). Available at:[Link]

Sources

Validation

A Comparative Analysis of Carbinoxamine Metabolism Across Species: A Guide for Researchers

In the landscape of preclinical drug development, a thorough understanding of a compound's metabolic fate is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity in humans. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug development, a thorough understanding of a compound's metabolic fate is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity in humans. This guide provides a comprehensive comparative analysis of the metabolism of carbinoxamine, a first-generation antihistamine, across various species. By synthesizing available data and elucidating the underlying biochemical pathways, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in their research endeavors.

Introduction to Carbinoxamine and the Imperative of Interspecies Metabolic Comparison

Carbinoxamine is an ethanolamine derivative that acts as a histamine H1 receptor antagonist, exhibiting both antihistaminic and anticholinergic properties.[1][2] It is utilized for the symptomatic relief of various allergic conditions.[2] Like many xenobiotics, carbinoxamine undergoes extensive metabolism, primarily in the liver, before its metabolites are excreted.[3][4] The enzymes responsible for this biotransformation, particularly the cytochrome P450 (CYP) superfamily, often exhibit significant qualitative and quantitative differences between species. These variations can lead to disparate metabolic profiles, which in turn can have profound implications for a drug's pharmacological and toxicological characteristics. Therefore, a comparative study of carbinoxamine metabolism is not merely an academic exercise but a crucial step in the translation of preclinical data to clinical outcomes.

The Metabolic Pathways of Carbinoxamine: A Tale of N-Demethylation and Beyond

The chemical structure of carbinoxamine, featuring a tertiary amine group, predisposes it to several key metabolic reactions. The primary pathways involved in the metabolism of carbinoxamine and similar tertiary amines are N-demethylation and hydroxylation, catalyzed predominantly by CYP enzymes.

N-Demethylation: This process involves the removal of methyl groups from the nitrogen atom. In the case of carbinoxamine, this occurs sequentially, leading to the formation of nor-carbinoxamine (monodesmethylcarbinoxamine) and subsequently bis-nor-carbinoxamine (didesmethylcarbinoxamine).

Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the drug molecule, typically on an aromatic ring or an aliphatic side chain. This increases the water solubility of the compound, facilitating its excretion.

N-Oxidation: Another potential metabolic route for tertiary amines is the formation of an N-oxide metabolite.

The interplay of these pathways determines the overall metabolic profile of carbinoxamine in a given species.

Caption: Principal metabolic pathways of carbinoxamine.

Species-Specific Metabolic Profiles: A Comparative Overview

The available data, though not exhaustive, clearly indicate significant species-dependent variations in the metabolism of carbinoxamine. A pivotal study on the urinary excretion of carbinoxamine in humans revealed a metabolic profile distinct from that previously observed in rats.[5]

Human Metabolism

In humans, the major urinary metabolites of carbinoxamine are:

  • Carbinoxamine (unchanged drug)

  • Nor-carbinoxamine (monodesmethylated)

  • Bis-nor-carbinoxamine (didesmethylated)

These metabolites are excreted in both non-conjugated and conjugated forms, with glucuronide conjugation being a likely pathway.[5] The presence of both mono- and di-demethylated metabolites highlights the prominence of the N-demethylation pathway in humans.

Preclinical Species: A Gap in the Data

While the human metabolic profile is partially elucidated, detailed comparative data in common preclinical species such as rats, dogs, and monkeys are sparse in the readily available literature. The aforementioned human study explicitly states that the human urinary metabolite profile differs from that of the rat, but the specific rat metabolites are not detailed in the accessible abstract.[5] This underscores a critical knowledge gap for researchers relying on rodent models for preclinical assessment.

The lack of comprehensive, publicly available studies detailing the metabolic fate of carbinoxamine in dogs and monkeys further complicates interspecies extrapolation. However, based on general principles of drug metabolism, it is plausible that N-demethylation and hydroxylation also occur in these species, but the relative prominence of each pathway and the specific isoforms of CYP enzymes involved are likely to differ.

Table 1: Comparative Urinary Metabolite Profile of Carbinoxamine

MetaboliteHuman[5]RatDogMonkey
Carbinoxamine (Unchanged)YesData LackingData LackingData Lacking
Nor-carbinoxamineYesData LackingData LackingData Lacking
Bis-nor-carbinoxamineYesData LackingData LackingData Lacking
Hydroxylated MetabolitesLikelyData LackingData LackingData Lacking
N-Oxide MetabolitesPossibleData LackingData LackingData Lacking
Conjugated MetabolitesYesData LackingData LackingData Lacking

This table highlights the current gaps in the publicly available data regarding carbinoxamine metabolism in common preclinical species.

Experimental Methodologies for Comparative Metabolic Studies

To bridge the existing knowledge gaps, well-designed in vitro and in vivo studies are essential. The following protocols outline standard methodologies for investigating the comparative metabolism of carbinoxamine.

In Vitro Metabolism using Liver Microsomes

This approach provides a high-throughput method to assess the intrinsic metabolic clearance and identify the primary metabolites of a compound in different species.

Protocol: Incubation with Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, dog, monkey) with a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add carbinoxamine to the mixture.

  • Addition of Cofactor: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with shaking.

  • Termination of Reaction: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, Dog, Monkey) Preincubation Pre-incubation (37°C, 5 min) Microsomes->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Carbinoxamine Carbinoxamine Solution Reaction Metabolic Reaction (37°C) Carbinoxamine->Reaction NADPH NADPH System NADPH->Reaction Preincubation->Reaction Termination Reaction Termination (Acetonitrile) Reaction->Termination Centrifugation Protein Precipitation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Caption: In vitro metabolism experimental workflow.

In Vivo Metabolism Studies

Animal studies are crucial for understanding the complete metabolic fate, including absorption, distribution, metabolism, and excretion (ADME) of a drug.

Protocol: In Vivo Pharmacokinetic and Metabolite Profiling Study

  • Animal Dosing: Administer a single dose of carbinoxamine (e.g., orally or intravenously) to the test species (e.g., rats, dogs, monkeys).

  • Sample Collection: Collect blood, urine, and feces at predetermined time points over a 24-48 hour period.

  • Sample Processing:

    • Plasma: Separate plasma from blood samples.

    • Urine and Feces: Homogenize and extract.

  • Metabolite Identification: Analyze the processed samples using high-resolution mass spectrometry (HRMS) to identify and quantify the parent drug and its metabolites.

  • Pharmacokinetic Analysis: Determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for the parent drug and major metabolites.

Implications for Drug Development and Future Directions

The observed and anticipated species differences in carbinoxamine metabolism have significant implications for drug development:

  • Selection of Animal Models: The discrepancy in metabolic profiles between humans and rats suggests that the rat may not be the most appropriate model for predicting human pharmacokinetics and safety of carbinoxamine and its analogs. Further studies are warranted to determine if dogs or non-human primates would be more predictive models.

  • Toxicity Studies: Metabolites can sometimes be more active or more toxic than the parent drug. If a major human metabolite is only a minor metabolite in the species used for toxicology studies, the potential for human-specific toxicity may be missed.

  • Drug-Drug Interactions: The specific CYP enzymes involved in carbinoxamine metabolism can vary between species. This can affect the prediction of drug-drug interactions when carbinoxamine is co-administered with other medications that are substrates, inhibitors, or inducers of CYP enzymes.

To build a more complete picture of carbinoxamine's comparative metabolism, future research should focus on:

  • Comprehensive Metabolite Profiling: Conducting in vivo studies in rats, dogs, and monkeys to identify and quantify the full spectrum of urinary and fecal metabolites.

  • Reaction Phenotyping: Using a panel of recombinant human and animal CYP enzymes to identify the specific isoforms responsible for the major metabolic pathways in each species.

  • Quantitative In Vitro to In Vivo Extrapolation (IVIVE): Utilizing data from in vitro metabolism studies to predict the in vivo pharmacokinetic parameters in different species and compare them to the observed data.

By systematically addressing these knowledge gaps, the scientific community can enhance the predictive power of preclinical studies and facilitate the safer and more effective development of new chemical entities with structural similarities to carbinoxamine.

References

  • DailyMed. CARBINOXAMINE MALEATE tablet. [Link]

  • DBpia. Urinary Metabolism and Excretion of Carbinoxamine after Oral Administration to Man. [Link]

  • PubChem. Carbinoxamine. [Link]

  • Drugs.com. Carbinoxamine: Package Insert / Prescribing Information. [Link]

  • PMC. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses. [Link]

  • DailyMed. Label: CARBINOXAMINE MALEATE solution CARBINOXAMINE MALEATE tablet. [Link]

  • Medicine.com. Carbinoxamine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

  • Veeprho. Carbinoxamine Impurities and Related Compound. [Link]

  • BioComp Pharma. Carbinoxamine Maleate. [Link]

  • Inxight Drugs. CARBINOXAMINE MALEATE. [Link]

  • PMC. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis. [Link]

  • PMC. Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone. [Link]

  • PubMed. Metabolism of carvedilol in dogs, rats, and mice. [Link]

  • PMC. Urine metabolomics of rats with chronic atrophic gastritis. [Link]

  • PubMed. Pharmacokinetics and metabolism of HOE 077. Preclinical studies. [Link]

  • PubMed. A comparison of pharmacokinetics between humans and monkeys. [Link]

  • PubMed. Cynomolgus Monkey as a Clinically Relevant Model to Study Transport Involving Renal Organic Cation Transporters: In Vitro and In Vivo Evaluation. [Link]

  • PubMed. Comparative metabolism of drugs in man and monkeys. [Link]

  • accessdata.fda.gov. 22-556Orig1s000. [Link]

  • USP-NF. Carbinoxamine Maleate Tablets. [Link]

  • PubMed. Studies on the in vitro ion exchange kinetics and thermodynamics and in vivo pharmacokinetics of the carbinoxamine-resin complex. [Link]

  • ResearchGate. (PDF) Comparative Veterinary Pharmacokinetics. [Link]

  • PubMed. Comparative Pharmacokinetics and Allometric Scaling of Carboplatin in Different Avian Species. [Link]

  • DTIC. EFFECTS OF CARBON MONOXIDE ON BRAIN CELLULAR METABOLISM IN MONKEYS. [Link]

  • Google Patents. US10603300B2 - Treatment of metabolic disorders in canine animals.
  • ChEMBL. Compound: CARBINOXAMINE MALEATE (CHEMBL1200974). [Link]

  • Frontiers. Urine Metabolomics Study on Potential Hepatoxic Biomarkers Identification in Rats Induced by Aurantio-Obtusin. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Carbinoxamine N-Oxide-d6

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK) and analytical chemistry, I recognize that handling stable isotope-labeled metabolites like Carbinoxamine N-Oxide-d6 requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK) and analytical chemistry, I recognize that handling stable isotope-labeled metabolites like Carbinoxamine N-Oxide-d6 requires a rigorous, uncompromising approach to laboratory safety.

Carbinoxamine N-Oxide-d6 is a critical internal standard used in LC-MS/MS quantification of antihistamine metabolites. Because it is an active pharmaceutical ingredient (API) derivative, it retains pharmacological activity. When handling this compound—typically supplied as a highly concentrated neat powder or lyophilized solid—the primary vectors of risk are the inhalation of micro-particulates during weighing and dermal absorption of concentrated stock solutions (especially when dissolved in penetrating solvents like DMSO or Methanol).

This guide provides a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing operational workflows, ensuring both operator safety and analytical integrity.

Physicochemical Risk Profile & Hazard Assessment

Before selecting PPE, we must establish the chemical baseline. According to the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132[1], a formal hazard assessment is the mandatory first step in PPE selection. While specific SDS data for the N-Oxide-d6 variant is highly specialized, we extrapolate the hazard profile from its parent compound and structural analogs, which are classified as toxic and irritant substances[2].

Table 1: Quantitative & Qualitative Hazard Profile of Carbinoxamine N-Oxide-d6

ParameterData / ClassificationOperational Implication
Molecular Formula C16H13D6ClN2O2[3]Stable isotope; behaves chemically identical to unlabeled metabolite.
Molecular Weight 312.82 g/mol [3]Low molecular weight facilitates rapid systemic absorption if exposed.
Acute Toxicity Oral (H301), Dermal (H312), Inhalation (H332)[2]Requires primary engineering controls (fume hood) and strict contact barriers.
Irritation Hazards Skin (H315), Eye (H319), Respiratory (H335)[2]Mandates tightly fitting goggles and respiratory protection against dust.
Solvent Compatibility Highly soluble in DMSO, Methanol, AcetonitrileSolvents act as carriers, drastically increasing dermal penetration risk.

The Hierarchy of Controls & PPE Strategy

Safety is not achieved by simply wearing gear; it is achieved by understanding why the gear is necessary. The following PPE requirements are grounded in OSHA and NIOSH standards[1][4].

  • Ocular Protection: Standard safety glasses are insufficient for API powders. You must wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US)[5]. Causality: Static electricity during the transfer of dry powders can cause micro-particles to become airborne, bypassing standard glasses and dissolving in the ocular mucosa.

  • Dermal Protection (Hands): Nitrile gloves meeting EN 374 standards are mandatory[5]. Double-gloving is required when preparing stock solutions. Causality: If the compound is dissolved in DMSO, the solvent can degrade standard nitrile within minutes. The outer glove acts as a sacrificial barrier against the solvent, while the inner glove protects the skin.

  • Body Protection: A fire/flame-resistant, impervious lab coat with knit cuffs[5]. Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate gaps between the glove and the arm.

  • Respiratory Protection: If engineering controls (like a Class II Biological Safety Cabinet or a calibrated chemical fume hood) are unavailable or compromised, a NIOSH-approved N95 or N100 particulate respirator is required[1]. Causality: The H332 (Harmful if inhaled) and H335 (Respiratory irritation) designations mean that inhaling even microgram quantities of the API dust can trigger systemic antihistaminic effects or severe mucosal irritation[2].

Step-by-Step Operational Workflow

To maintain scientific integrity and personnel safety, follow this self-validating protocol for handling Carbinoxamine N-Oxide-d6.

Phase 1: Pre-Operation & Donning (Gowning)

  • Inspect Engineering Controls: Verify that the chemical fume hood or analytical balance enclosure has a face velocity of 80–100 feet per minute (fpm).

  • Inspect PPE: Check gloves for pinhole leaks and verify that respirators (if used) are within their NIOSH-approved shelf life[4].

  • Don PPE: Put on the impervious lab coat, tightly fitting goggles, and the first pair of nitrile gloves. Pull the glove cuffs over the knit cuffs of the lab coat.

Phase 2: Primary Handling & Weighing 4. Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance to prevent the Carbinoxamine N-Oxide-d6 powder from aerosolizing. 5. Weighing: Tare a disposable anti-static weigh boat. Carefully transfer the required milligram quantity using a micro-spatula. 6. Solvent Addition: Transfer the powder to a volumetric flask before removing it from the hood. Add the solvent (e.g., Methanol) slowly to dissolve the powder completely, eliminating the inhalation risk of dry dust. 7. Don Outer Gloves: Before handling the liquid stock solution, don a second pair of nitrile gloves.

Phase 3: Doffing (De-gowning) & Decontamination 8. Surface Decontamination: Wipe down the balance and hood surfaces with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol), followed by a water wipe. 9. Doff Outer Gloves: Remove the outer gloves using the glove-in-glove technique to avoid touching the contaminated exterior. Dispose of them in a designated hazardous waste bin. 10. Doff Remaining PPE: Remove goggles and lab coat, then remove the inner gloves last. Wash hands immediately with soap and water[2].

Operational Workflow Diagram

PPE_Workflow Start 1. Risk Assessment & Hood Calibration Gowning 2. PPE Donning (Double Gloves, Goggles, Coat) Start->Gowning Containment 3. Primary Containment (Anti-static Weighing) Gowning->Containment Handling 4. Solvent Dissolution (Eliminate Dust Risk) Containment->Handling Spill Spill or Aerosol Exposure Detected? Handling->Spill Emergency Emergency Protocol (Evacuate, Wash, Report) Spill->Emergency Yes Degowning 5. PPE Doffing (Glove-in-Glove Technique) Spill->Degowning No Emergency->Degowning Disposal 6. Hazardous Waste Segregation Degowning->Disposal

Safe Handling and PPE Workflow for Carbinoxamine N-Oxide-d6

Emergency Response & Disposal Plans

Even with rigorous protocols, operational failures can occur. Your laboratory must have a validated response plan.

Spill Management:

  • Dry Powder Spill: Do not sweep or use compressed air, as this will aerosolize the API. Gently cover the spill with damp absorbent paper to suppress dust[5]. Carefully scoop the material into a hazardous waste container.

  • Liquid Spill (Stock Solution): Evacuate personnel from the immediate area. Wear fresh double gloves and a respirator. Absorb the spill using inert, non-combustible materials (e.g., sand or specialized chemical absorbents)[6].

First Aid Causality:

  • Skin Contact: Remove contaminated clothing immediately. Wash with copious amounts of soap and water[2]. Causality: Rapid washing prevents the lipophilic portions of the molecule from penetrating the stratum corneum.

  • Eye Contact: Rinse with pure water for at least 15 minutes[5]. Causality: Prolonged flushing is required to ensure micro-particles trapped under the eyelid are completely cleared.

Disposal Plan: Carbinoxamine N-Oxide-d6 and all contaminated PPE (gloves, weigh boats, wipes) must never be discharged into drains or municipal waste[5].

  • Segregate solid waste (powders, contaminated PPE) into clearly labeled, sealable biohazard/chemical waste bags.

  • Segregate liquid waste (excess stock solutions, LC-MS/MS vials) into compatible, clearly labeled solvent waste carboys (e.g., "Halogenated/Non-Halogenated API Waste").

  • Dispose of all materials via a licensed hazardous waste contractor in accordance with local and federal EPA/OSHA regulations.

References

  • Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630 - PubChem - NIH nih.gov[Link]

  • MATERIAL SAFETY DATA SHEETS CARBINOXAMINE USP RELATED COMPOUND C cleanchemlab.com[Link]

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems clarionsafety.com[Link]

  • NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles labmanager.com[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.